Product packaging for DKM 2-93(Cat. No.:CAS No. 65836-72-8)

DKM 2-93

Cat. No.: B1670797
CAS No.: 65836-72-8
M. Wt: 243.68 g/mol
InChI Key: CETPWRGZGWGPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(3,4-dimethoxybenzyl)acetamide (CAS 65836-72-8) is a high-purity chemical compound supplied for research and development purposes. This specialty chemical, with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 , serves as a versatile building block in organic synthesis and medicinal chemistry research. The molecule features a chloroacetamide group linked to a 3,4-dimethoxybenzyl unit, a structure often associated with compounds of biological interest . Its reactive chloro group makes it a valuable intermediate for nucleophilic substitution reactions, allowing researchers to create more complex molecules, particularly in the exploration of novel pharmaceutical candidates. The compound should be handled with care and stored in an inert atmosphere at room temperature . According to safety information, it carries the signal word "Danger" and hazard statements H301, H311, H331, and H341, indicating it is toxic if swallowed, in contact with skin, or if inhaled and may cause genetic defects . Appropriate personal protective equipment should always be used. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO3 B1670797 DKM 2-93 CAS No. 65836-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETPWRGZGWGPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216022
Record name Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65836-72-8
Record name Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065836728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of DKM 2-93

Introduction

This compound is a covalent ligand identified through chemoproteomic screening as a selective inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5).[1][2][3][4] It represents a significant tool for studying the UFMylation pathway and has demonstrated potential as a therapeutic agent, particularly in oncology.[4][5] This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action

The primary mechanism of action for this compound is the targeted, covalent inhibition of UBA5, the E1 activating enzyme that initiates the UFMylation cascade.[4][5] this compound is a cysteine-reactive chloroacetamide fragment that specifically and covalently modifies the catalytic cysteine residue (Cys250) within the active site of UBA5.[4][6] This irreversible binding event physically obstructs the enzyme's catalytic activity.

By modifying the catalytic cysteine, this compound prevents UBA5 from activating the Ubiquitin-fold Modifier 1 (UFM1).[3][4] This inhibition blocks the first and essential step of the UFMylation pathway: the ATP-dependent formation of a high-energy thioester bond between UBA5 and UFM1.[7] Consequently, all downstream events in the UFMylation cascade are halted, leading to impaired survival of cancer cells that are dependent on this pathway.[1][4]

The UFMylation Signaling Pathway

UFMylation is a post-translational modification process analogous to ubiquitination. It involves a three-step enzymatic cascade that covalently attaches UFM1 to target proteins, altering their function and stability.[8]

  • Activation (E1) : UBA5 adenylates the C-terminus of UFM1 in an ATP-dependent reaction. UFM1 is then transferred to the catalytic cysteine (Cys250) of UBA5, forming a thioester-linked UBA5-UFM1 conjugate.[7]

  • Conjugation (E2) : The activated UFM1 is transferred from UBA5 to the UFM1-conjugating enzyme, UFC1.

  • Ligation (E3) : The UFM1-specific E3 ligase, UFL1, facilitates the final transfer of UFM1 from UFC1 to a lysine residue on a specific substrate protein.[8]

This compound acts at the very beginning of this pathway, effectively shutting down the entire process.

UFMylation_Pathway cluster_activation Activation (E1) cluster_inhibition Inhibition cluster_conjugation Conjugation (E2) cluster_ligation Ligation (E3) UBA5 UBA5 (E1) UBA5_UFM1 UBA5~UFM1 UBA5->UBA5_UFM1 AMP + PPi UFM1_ATP UFM1 + ATP UFM1_ATP->UBA5 UFC1 UFC1 (E2) UBA5_UFM1->UFC1 DKM_2_93 This compound DKM_2_93->UBA5 Covalent modification of Cys250 UFC1_UFM1 UFC1~UFM1 UFC1->UFC1_UFM1 UFL1 UFL1 (E3) UFC1_UFM1->UFL1 UFMylated_Protein UFMylated Target Protein UFL1->UFMylated_Protein Target_Protein Target Protein Target_Protein->UFL1

Caption: The UFMylation cascade and the inhibitory action of this compound on UBA5.

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo models. The data highlights its activity against pancreatic cancer cells and the UBA5 enzyme directly.

Table 1: In Vitro Activity of this compound

Parameter Cell Line / Enzyme Value Reference(s)
IC₅₀ (Enzyme Inhibition) UBA5 430 µM [1][4][5]
IC₅₀ (Enzyme Inhibition) UBA5 450 µM [9]
EC₅₀ (Cell Survival) Panc1 (Pancreatic Cancer) 30 µM [1][2][4]
EC₅₀ (Cell Survival) PaCa2 (Pancreatic Cancer) 90 µM [1][2][4]
EC₅₀ (Antiviral Activity) JEG-3 (Zika Virus) 12.92 µM [10]

| CC₅₀ (Cytotoxicity) | JEG-3 | 81.23 µM |[10] |

Table 2: In Vivo Efficacy of this compound

Parameter Details Reference(s)
Animal Model C.B17 SCID male mice (6-8 weeks old) with PaCa2 tumor xenografts [2][4][5]
Dosage 50 mg/kg, administered once daily [2][4][9]
Administration Route Intraperitoneal (i.p.) [2][4]
Treatment Outcome Significantly impaired tumor growth and reduced tumor volume [1][2][4][9]

| Toxicity | No observed weight loss or other overt toxicity |[1][2][4][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

1. Cell Survival Assay

This assay measures the effect of this compound on the viability of cancer cells over time.

  • Cell Plating : Pancreatic cancer cells (e.g., PaCa2, Panc1) are seeded in 96-well plates in their standard growth medium and allowed to adhere overnight.[2]

  • Compound Treatment : The following day, the growth medium is aspirated and replaced with fresh, serum-free medium containing either DMSO (vehicle control) or varying concentrations of this compound.[2][4]

  • Incubation : Cells are treated for 48 hours.[2][4]

  • Viability Assessment : After the incubation period, cell viability is assessed. A common method is using a Hoescht stain, which stains the nuclei of cells, allowing for quantification of viable cells via imaging or fluorescence plate reader.[2] The 50% effective concentration (EC₅₀) is then calculated from the dose-response curve.[4]

Cell_Survival_Workflow start Start plate Plate PaCa2 or Panc1 cells start->plate adhere Incubate overnight to allow adherence plate->adhere treat Replace media with This compound or DMSO adhere->treat incubate Incubate for 48 hours treat->incubate stain Assess viability (e.g., Hoescht stain) incubate->stain analyze Analyze data and calculate EC50 stain->analyze end End analyze->end Xenograft_Workflow start Start inject Subcutaneously inject PaCa2 cells into SCID mice start->inject wait Wait 3 days for tumor establishment inject->wait randomize Randomize mice into Vehicle and this compound groups wait->randomize treat Administer daily i.p. injections (Vehicle or 50 mg/kg this compound) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Conclude study at endpoint monitor->endpoint analyze Excise tumors and analyze tumor growth inhibition endpoint->analyze end End analyze->end

References

The Cellular Target of DKM 2-93: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of the covalent ligand DKM 2-93. It is designed to furnish researchers, scientists, and drug development professionals with detailed information, including quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.

Executive Summary

This compound is a cysteine-reactive, covalent inhibitor that has demonstrated significant anti-cancer properties, particularly in pancreatic cancer models. Extensive research, including chemoproteomic screening, has identified the primary cellular target of this compound as Ubiquitin-like modifier activating enzyme 5 (UBA5) . By covalently modifying the catalytic cysteine residue of UBA5, this compound effectively inhibits its enzymatic activity. This leads to the disruption of the UFMylation signaling pathway, a post-translational modification process crucial for various cellular functions, and ultimately impairs cancer cell survival and tumor growth.

The Cellular Target: Ubiquitin-like Modifier Activating Enzyme 5 (UBA5)

The primary cellular target of this compound is UBA5, the E1 activating enzyme for the Ubiquitin-fold modifier 1 (UFM1). UBA5 is a critical initiator of the UFMylation cascade, a process analogous to ubiquitination. It activates UFM1 in an ATP-dependent manner, preparing it for conjugation to target proteins.[1][2] this compound acts as a covalent ligand, specifically targeting and binding to the catalytic cysteine residue (Cys250) within the active site of UBA5.[3] This irreversible modification inhibits the ability of UBA5 to activate UFM1, thereby blocking the entire downstream UFMylation pathway.[4][5]

The UFMylation Signaling Pathway and Mechanism of this compound Action

The UFMylation pathway is a post-translational modification system involved in various cellular processes, including the endoplasmic reticulum (ER) stress response, protein stability, and cellular signaling.[6][7] Dysregulation of this pathway has been implicated in the pathogenesis of several diseases, including cancer.[1][6]

The pathway consists of a three-step enzymatic cascade:

  • Activation (E1): UBA5 activates UFM1 in an ATP-dependent process, forming a high-energy thioester bond between its catalytic cysteine and the C-terminus of UFM1.[3]

  • Conjugation (E2): The activated UFM1 is then transferred to the UFM1-conjugating enzyme 1 (UFC1).

  • Ligation (E3): Finally, the UFM1-specific ligase 1 (UFL1) facilitates the transfer of UFM1 from UFC1 to specific lysine residues on target substrate proteins.

This compound disrupts the very first step of this critical pathway. By covalently binding to the catalytic cysteine of UBA5, it prevents the formation of the UBA5-UFM1 thioester intermediate, effectively halting the entire UFMylation cascade.[4][5]

UFMylation_Pathway cluster_activation Activation (E1) cluster_inhibition Inhibition cluster_conjugation Conjugation (E2) cluster_ligation Ligation (E3) UBA5 UBA5 (E1 Activating Enzyme) AMP_PPi AMP + PPi UBA5->AMP_PPi UBA5_UFM1 UBA5~UFM1 UFM1 UFM1 UFM1->UBA5 1. ATP ATP ATP->UBA5 DKM_2_93 This compound DKM_2_93->UBA5 Covalent Modification of Catalytic Cysteine UFC1 UFC1 (E2 Conjugating Enzyme) UFC1_UFM1 UFC1~UFM1 UFC1->UFC1_UFM1 UBA5_UFM1->UFC1 2. UFL1 UFL1 (E3 Ligase) UFMylated_Protein UFMylated Target Protein UFL1->UFMylated_Protein UFC1_UFM1->UFL1 3. Target_Protein Target Protein Target_Protein->UFL1

Figure 1: The UFMylation signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its effects on both the enzymatic target and cancer cell viability.

ParameterValueCell Line / SystemReference
IC50 (UBA5 activity) 430 µMIn vitro enzymatic assay[2]
EC50 (Cell Survival) 90 µMPaCa2 (Pancreatic Cancer)[4]
EC50 (Cell Survival) 30 µMPanc1 (Pancreatic Cancer)[4]

Key Experimental Protocols

The identification and characterization of UBA5 as the target of this compound involved several key experimental approaches.

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique was instrumental in identifying UBA5 as the direct target of this compound in a native biological system.[8]

Objective: To identify the protein target of this compound by competitively inhibiting the labeling of cysteine residues by a broad-spectrum probe.

Methodology:

  • Proteome Preparation: Pancreatic cancer cell (PaCa2) proteomes were prepared.

  • Competitive Inhibition: Proteomes were pre-incubated with either DMSO (vehicle control) or this compound.[5]

  • Probe Labeling: The proteomes were then treated with a cysteine-reactive probe, iodoacetamide-alkyne (IAyne), which covalently labels accessible cysteine residues.[5]

  • Click Chemistry: A biotin-azide handle containing a TEV protease cleavage site and an isotopic tag (light for DMSO, heavy for this compound-treated) was attached to the alkyne-modified probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

  • Protein Enrichment and Digestion: The two proteome samples were mixed 1:1, and biotin-labeled proteins were enriched using avidin beads. The enriched proteins were then digested with trypsin.[5]

  • Peptide Release and Analysis: The probe-modified peptides were released by TEV protease cleavage and analyzed by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: Peptides that were protected from IAyne labeling by this compound show a high light-to-heavy isotopic ratio, indicating them as potential targets.[5]

Cell Viability Assay

Objective: To determine the effect of this compound on the survival of pancreatic cancer cells.

Methodology:

  • Cell Seeding: Pancreatic cancer cell lines (PaCa2 and Panc1) were seeded in 96-well plates and allowed to adhere overnight.[2]

  • Compound Treatment: The cells were treated with a range of concentrations of this compound (e.g., 0-1000 µM) for 48 hours.[2]

  • Viability Assessment: Cell viability was assessed using a Hoescht stain, which stains the nuclei of cells.[2] The number of viable cells was quantified by imaging and analysis.

  • Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the dose-response curves.[4]

In Vivo Pancreatic Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immune-deficient mice (e.g., C.B17 SCID) were used.[4]

  • Tumor Cell Implantation: PaCa2 pancreatic cancer cells were subcutaneously injected into the mice to establish tumors.[4][9]

  • Treatment: Once tumors reached a palpable size, mice were treated with either vehicle or this compound (e.g., 50 mg/kg, intraperitoneal injection, once daily).[4]

  • Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., with calipers) throughout the study. Mouse body weight was also monitored as an indicator of toxicity.[4][9]

  • Endpoint Analysis: At the end of the study, tumors were excised and weighed.[9]

UBA5 Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of UBA5.

Methodology:

  • Reagents: Recombinant human UBA5, UFM1, and ATP were used.[4]

  • Inhibition Step: UBA5 was pre-incubated with various concentrations of this compound or DMSO (control).[4][5]

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of UFM1 and ATP.[4][5] The formation of the UBA5-UFM1 thioester conjugate was monitored.

  • Detection: The reaction products were separated by SDS-PAGE, and the amount of UBA5-UFM1 conjugate was visualized and quantified (e.g., by Western blot or fluorescent labeling).[4][5]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve of UBA5 activity versus this compound concentration.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery & Target Identification cluster_validation In Vitro Validation cluster_invivo In Vivo Efficacy Screening Cysteine-Reactive Fragment Library Screening isoTOP_ABPP isoTOP-ABPP for Target Identification Screening->isoTOP_ABPP Identification of this compound UBA5_Assay UBA5 Enzymatic Activity Assay isoTOP_ABPP->UBA5_Assay Identified Target: UBA5 Cell_Viability Pancreatic Cancer Cell Viability Assays UBA5_Assay->Cell_Viability Confirmed Inhibition Xenograft Pancreatic Cancer Xenograft Model Cell_Viability->Xenograft Demonstrated Anti-proliferative Effect

Figure 2: Logical workflow of the discovery and validation of this compound as a UBA5 inhibitor.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that targets UBA5, a key enzyme in the UFMylation pathway. Its mechanism of action, involving the covalent inhibition of UBA5's catalytic cysteine, has been robustly characterized through a series of well-defined experiments. The data presented in this guide underscore the potential of targeting the UFMylation pathway as a novel therapeutic strategy for pancreatic cancer and potentially other malignancies. Further research into the development of more potent and selective UBA5 inhibitors based on the this compound scaffold is warranted.

References

An In-depth Technical Guide to the Inhibition of UBA5 by DKM 2-93

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor DKM 2-93 and its interaction with the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5). This document details the mechanism of action, quantitative inhibition data, and the critical role of the UBA5-mediated ufmylation pathway in cellular processes, particularly in the context of cancer biology. Detailed experimental protocols are provided to enable the replication and further investigation of these findings.

Introduction to UBA5 and the Ufmylation Pathway

Ufmylation is a post-translational modification process where the Ubiquitin-fold Modifier 1 (UFM1) is covalently attached to target proteins. This process is critical for various cellular functions, including the regulation of the endoplasmic reticulum (ER) stress response, neurodevelopment, and maintaining cellular homeostasis.[1][2][3] The ufmylation cascade is initiated by UBA5, an E1-activating enzyme that activates UFM1 in an ATP-dependent manner. The activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1, and subsequently to a target protein with the help of the E3 ligase, UFL1.[3][4] Dysregulation of the ufmylation pathway has been implicated in several diseases, including certain types of cancer, making its components attractive therapeutic targets.[1][5]

This compound: A Covalent Inhibitor of UBA5

This compound has been identified as a cysteine-reactive covalent inhibitor of UBA5.[6][7] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys250) within the active site of UBA5.[7][8] This irreversible modification prevents UBA5 from activating UFM1, thereby blocking the entire ufmylation cascade.[1][9] The specificity of this compound for UBA5 was established through chemoproteomic screening using an isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP) platform.[8][10]

Quantitative Inhibition Data

The inhibitory potency of this compound against UBA5 and its effects on cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
IC50 (UBA5)~430 µMIn vitro UBA5 activity assay[7][11][12][13]
IC50 (UBA5)450 µMIn vitro UBA5 activity assay[6]
IC50-UBA5-Glo547 µMAMP-Glo™ UBA5 coupling assay[14]

Table 1: In Vitro Inhibitory Potency of this compound against UBA5.

Cell Line Parameter Value Assay Reference
PaCa2 (Pancreatic)EC5090 µMCell Survival Assay[7][11]
Panc1 (Pancreatic)EC5030 µMCell Survival Assay[11][15]

Table 2: Cellular Efficacy of this compound in Pancreatic Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

Visual representations of the UBA5 signaling pathway and the experimental workflow for identifying this compound's target are provided below to facilitate a deeper understanding of the underlying biological processes and methodologies.

UBA5_Signaling_Pathway cluster_activation UFM1 Activation cluster_conjugation Conjugation & Ligation ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi UBA5 UBA5 (E1) UFM1_inactive UFM1 UFM1_active UFM1~AMP UFM1_inactive->UFM1_active UBA5 UBA5_UFM1 UBA5~UFM1 (Thioester) UFM1_active->UBA5_UFM1 UBA5 (Cys250) UFC1_UFM1 UFC1~UFM1 UBA5_UFM1->UFC1_UFM1 Transthiolation DKM This compound DKM->UBA5 Covalent Inhibition UFC1 UFC1 (E2) UFC1->UFC1_UFM1 UFMylated_Substrate UFMylated Target Protein UFC1_UFM1->UFMylated_Substrate UFL1 UFL1 UFL1 (E3) Substrate Target Protein Substrate->UFMylated_Substrate

Caption: The UBA5-mediated ufmylation signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_screening Screening & Target ID cluster_validation Validation A Cysteine-Reactive Fragment Library Screen B Identification of this compound (Impairs Pancreatic Cancer Cell Survival) A->B C isoTOP-ABPP Chemoproteomics B->C D Identification of UBA5 as the Target of this compound C->D E In Vitro UBA5 Inhibition Assays D->E F Cell-Based Ufmylation Assays D->F G In Vivo Tumor Xenograft Studies D->G H Confirmation of UBA5 Inhibition and Anti-Cancer Activity E->H F->H G->H

Caption: Experimental workflow for the discovery and validation of this compound as a UBA5 inhibitor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and UBA5.

In Vitro UBA5 Activity Assay (Thioester Formation Assay)

This assay measures the formation of the UBA5-UFM1 thioester intermediate to determine the inhibitory activity of this compound.[7]

Materials:

  • Recombinant HIS6-UBA5 and HIS6-UFM1 (Boston Biochem)

  • This compound

  • ATP

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0, 5 mM MgCl2

  • 6x Non-reducing SDS-PAGE loading dye

  • 4-20% TGX non-reducing denaturing polyacrylamide gels

  • Anti-HIS6 antibody (Abcam, ab18184)

  • Western blot reagents and equipment

Protocol:

  • Pre-incubate 1.25 µM of HIS6-UBA5 with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 30 minutes at room temperature.

  • Initiate the reaction by adding 52.5 µM of HIS6-UFM1 and 1 µM of ATP.

  • Incubate the reaction mixture for 90 minutes at room temperature.

  • Quench the reaction by adding 6x non-reducing SDS-PAGE loading dye.

  • Separate the proteins on a 4-20% TGX non-reducing denaturing polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Perform a Western blot analysis using an anti-HIS6 antibody to detect the UBA5-UFM1 thioester complex.

  • Quantify the band intensities to determine the IC50 value of this compound.

Cell-Based Ufmylation Assay

This assay assesses the ability of this compound to inhibit endogenous ufmylation in a cellular context.

Materials:

  • HEK293T cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibodies against UFM1, UBA5, and UFC1

  • SDS-PAGE and Western blot reagents and equipment

Protocol:

  • Culture HEK293T cells to ~80% confluency.

  • Treat the cells with varying concentrations of this compound (or DMSO) for a specified period (e.g., 24 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Perform Western blot analysis using antibodies against UFM1 to detect the levels of ufmylated proteins (which appear as higher molecular weight bands).

  • Use antibodies against UBA5 and UFC1 to assess the levels of UBA5UFM1 and UFC1UFM1 conjugates under non-reducing conditions.

  • Analyze the dose-dependent reduction in ufmylated protein bands to confirm the inhibitory effect of this compound.

Pancreatic Cancer Cell Viability Assay

This protocol determines the effect of this compound on the survival of pancreatic cancer cells.[5]

Materials:

  • PaCa2 or Panc1 pancreatic cancer cells

  • Cell culture medium and serum

  • This compound

  • Hoechst stain or a commercial cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader or fluorescence microscope

Protocol:

  • Seed PaCa2 or Panc1 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0-1000 µM) in a serum-free medium for 48 hours.

  • Assess cell viability using Hoechst stain followed by fluorescence microscopy and cell counting, or by using a luminescent ATP-based assay like CellTiter-Glo® and a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the EC50 value by plotting cell viability against the log concentration of this compound.

In Vivo Tumor Xenograft Study

This study evaluates the in vivo efficacy of this compound in a mouse model of pancreatic cancer.[5][7]

Materials:

  • Immune-deficient mice (e.g., SCID mice)

  • PaCa2 pancreatic cancer cells

  • This compound

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject PaCa2 cells into the flanks of the immune-deficient mice.

  • Once tumors are established (e.g., 3 days post-injection), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg, intraperitoneally, once daily) to the treatment group and the vehicle solution to the control group.

  • Monitor tumor volume by measuring the tumor dimensions with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Compare the tumor growth rates between the this compound-treated and vehicle-treated groups to assess the anti-tumor efficacy.

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic platform is used to identify the specific protein target of a covalent inhibitor like this compound.[7][13]

Materials:

  • PaCa2 cell lysates

  • This compound

  • Iodoacetamide-alkyne (IAyne) probe

  • Isotopically light and heavy TEV-biotin tags

  • Avidin-agarose beads

  • Trypsin

  • TEV protease

  • LC-MS/MS equipment and software for quantitative proteomics

Protocol:

  • Prepare proteomes from PaCa2 cells.

  • Pre-treat one aliquot of the proteome with this compound (e.g., 50 µM) and another with DMSO (vehicle control) for 30 minutes at 37°C.

  • Label both proteomes with the cysteine-reactive IAyne probe (100 µM) for 1 hour at room temperature.

  • Perform a click chemistry reaction to attach an isotopically heavy TEV-biotin tag to the this compound-treated sample and a light tag to the DMSO-treated sample.

  • Combine the light and heavy-labeled proteomes in a 1:1 ratio.

  • Enrich the probe-labeled proteins using avidin-agarose beads.

  • Perform on-bead tryptic digestion of the enriched proteins.

  • Release the probe-modified peptides by cleaving the tag with TEV protease.

  • Analyze the released peptides by LC-MS/MS.

  • Quantify the light-to-heavy peptide ratios. A high ratio indicates that this compound has blocked the binding of the IAyne probe to a specific cysteine residue, thereby identifying the target protein and the site of covalent modification.

Conclusion

This compound serves as a valuable tool compound for studying the biological functions of the ufmylation pathway. Its covalent and specific inhibition of UBA5 has been instrumental in elucidating the role of this pathway in pancreatic cancer cell survival and tumor growth. The detailed protocols provided in this guide are intended to facilitate further research into UBA5 inhibition as a potential therapeutic strategy for cancer and other diseases where the ufmylation pathway is dysregulated. The continued development of more potent and selective UBA5 inhibitors based on the this compound scaffold holds promise for future therapeutic applications.

References

The Role of DKM 2-93 in the UFMylation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFMylation is a recently discovered post-translational modification process involving the covalent attachment of the Ubiquitin-Fold Modifier 1 (UFM1) to target proteins. This pathway is crucial for various cellular functions, including endoplasmic reticulum (ER) homeostasis, DNA damage repair, and immune regulation.[1][2] Dysregulation of the UFMylation cascade has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the UFMylation pathway and the role of DKM 2-93, a covalent inhibitor of the central E1 activating enzyme, UBA5. We will detail its mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for its study.

The UFMylation Pathway

The UFMylation pathway involves a three-step enzymatic cascade analogous to ubiquitination, facilitated by an E1 activating enzyme (UBA5), an E2 conjugating enzyme (UFC1), and an E3 ligase complex (UFL1/UFBP1/CDK5RAP3). The process is reversible and is negatively regulated by UFM1-specific proteases (UFSP1 and UFSP2).[3][4][5]

The key steps are as follows:

  • UFM1 Maturation: UFM1 is synthesized as a precursor, pro-UFM1, which is cleaved by UFSP1 or UFSP2 to expose a C-terminal glycine residue.

  • Activation (E1): The Ubiquitin-like modifier-activating enzyme 5 (UBA5) activates the mature UFM1 in an ATP-dependent manner, forming a high-energy thioester bond between a catalytic cysteine residue in UBA5 and the C-terminal glycine of UFM1.

  • Conjugation (E2): The activated UFM1 is then transferred to the catalytic cysteine of the UFM1-conjugating enzyme 1 (UFC1).

  • Ligation (E3): The UFM1-specific ligase 1 (UFL1), in complex with UFM1-binding protein 1 (UFBP1) and CDK5RAP3, facilitates the transfer of UFM1 from UFC1 to a lysine residue on the target substrate protein.

  • De-UFMylation: The UFM1 modification can be reversed by the action of UFSP2, which cleaves UFM1 from the substrate protein.[1][3]

UFMylation_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_deufmylation De-UFMylation UFM1_mature Mature UFM1 UBA5_UFM1 UBA5~UFM1 UFM1_mature->UBA5_UFM1 UBA5 UBA5 UBA5 (E1) ATP ATP ATP->UBA5_UFM1 AMP_PPi AMP + PPi UBA5_UFM1->AMP_PPi UFC1_UFM1 UFC1~UFM1 UBA5_UFM1->UFC1_UFM1 UFC1 UFC1 UFC1 (E2) UFMylated_Substrate UFMylated Substrate UFC1_UFM1->UFMylated_Substrate UFL1 Complex UFL1_complex UFL1/UFBP1/CDK5RAP3 (E3) Substrate Substrate Protein Substrate->UFMylated_Substrate UFMylated_Substrate->UFM1_mature UFMylated_Substrate->Substrate UFSP2 UFSP2 UFSP2 UFM1_precursor pro-UFM1 UFM1_precursor->UFM1_mature UFSP1/2 UFSP1_2 UFSP1/2

Diagram 1: The UFMylation Signaling Pathway.

This compound: A Covalent Inhibitor of UBA5

This compound is a small molecule inhibitor that has been identified as a key tool for studying the UFMylation pathway. It acts as a relatively selective, covalent inhibitor of UBA5, the E1 activating enzyme that initiates the UFMylation cascade.[6][7][8]

Mechanism of Action

This compound contains a chloroacetamide warhead that covalently modifies the catalytic cysteine residue (Cys250) within the active site of UBA5.[6] This irreversible binding prevents UBA5 from activating UFM1, thereby blocking the entire downstream UFMylation pathway. By inhibiting UBA5, this compound leads to a reduction in the UFMylation of substrate proteins, which in turn impairs cellular processes that are dependent on this modification. This disruption of UFMylation has been shown to impair cancer cell survival and tumor growth.[6][7]

DKM293_Mechanism UBA5_active Active UBA5 (with catalytic Cys250) UBA5_inactive Inactive UBA5 (covalently modified Cys250) UFM1_activation UFM1 Activation UBA5_active->UFM1_activation Catalyzes DKM293 This compound DKM293->UBA5_inactive Covalently Modifies UBA5_inactive->UFM1_activation Inhibits UFMylation_pathway Downstream UFMylation UFM1_activation->UFMylation_pathway Cellular_effects Impaired Cancer Cell Survival UFMylation_pathway->Cellular_effects Leads to isoTOP_ABPP_Workflow Proteome Cell Proteome Proteome_DMSO Proteome + DMSO Proteome->Proteome_DMSO Proteome_DKM Proteome + this compound Proteome->Proteome_DKM IAyne IAyne Probe Proteome_DMSO->IAyne Proteome_DKM->IAyne Light_Tag Light Isotope Tag IAyne->Light_Tag Heavy_Tag Heavy Isotope Tag IAyne->Heavy_Tag Mix Mix 1:1 Light_Tag->Mix Heavy_Tag->Mix Enrich Avidin Enrichment Mix->Enrich Digest Tryptic Digest Enrich->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Analysis Data Analysis (Light/Heavy Ratio) LC_MS->Analysis

References

DKM 2-93: A Covalent Probe for Interrogating UBA5 Activity and its Role in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of DKM 2-93, a cysteine-reactive fragment-based covalent ligand that serves as a valuable chemical probe for the ubiquitin-like modifier activating enzyme 5 (UBA5). This document is intended for researchers, scientists, and drug development professionals interested in the UFMylation pathway and its therapeutic potential, particularly in the context of pancreatic cancer.

Introduction

UBA5 is the E1 activating enzyme for the ubiquitin-fold modifier 1 (UFM1) conjugation pathway, a post-translational modification system implicated in various cellular processes, including the endoplasmic reticulum (ER) stress response, hematopoiesis, and neurodevelopment.[1][2][3] Dysregulation of the UFMylation pathway has been linked to several diseases, including cancer.[4][5] this compound was identified through a chemoproteomic screen as a covalent inhibitor of UBA5, offering a tool to investigate the physiological and pathological roles of this enzyme.[6][7]

Mechanism of Action

This compound acts as a relatively selective inhibitor of UBA5 by covalently modifying the catalytic cysteine residue (Cys250) within the enzyme's active site.[6][7][8] This covalent modification prevents the ATP-dependent activation and subsequent transfer of UFM1 to its cognate E2 conjugating enzyme, UFC1, thereby inhibiting the entire UFMylation cascade.[1][9]

Quantitative Data

The following table summarizes the key quantitative metrics reported for this compound.

ParameterValueCell Line/SystemReference
UBA5 IC50 430 µMIn vitro enzyme assay[6][7][9]
547 µMAMP-Glo™ coupling assay[10]
PaCa2 Cell Survival EC50 90 µM48h serum-free survival assay[9][11]
Panc1 Cell Survival EC50 30 µM48h serum-free survival assay[9][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the UBA5 signaling pathway and a general workflow for utilizing this compound as a chemical probe.

UBA5_Signaling_Pathway cluster_activation UFM1 Activation cluster_conjugation Conjugation Cascade cluster_inhibition Inhibition by this compound UFM1 pro-UFM1 UFSP UFSP1/2 mUFM1 Mature UFM1 UFSP->mUFM1 Cleavage UBA5 UBA5 (E1) AMP_PPi AMP + PPi UBA5->AMP_PPi UBA5_UFM1 UBA5~UFM1 (Thioester) UBA5->UBA5_UFM1 Activation ATP ATP ATP->UBA5 UFC1 UFC1 (E2) UBA5_UFM1->UFC1 Transfer UBA5_UFM1->UFC1 UFL1 UFL1 (E3) UFC1->UFL1 Substrate Substrate Protein UFL1->Substrate UFMylated_Substrate UFMylated Substrate Substrate->UFMylated_Substrate UFMylation DKM This compound DKM->UBA5 Covalent Modification of Cys250

Caption: The UFMylation pathway initiated by UBA5.

DKM_2_93_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models assay_dev UBA5 Activity Assay (e.g., AMP-Glo™) ic50_det IC50 Determination assay_dev->ic50_det cell_treat Treat Pancreatic Cancer Cells (e.g., PaCa2, Panc1) with this compound selectivity Selectivity Profiling (vs. other E1s) ic50_det->selectivity viability Cell Viability/Survival Assay cell_treat->viability target_engagement Target Engagement (isoTOP-ABPP) cell_treat->target_engagement phenotype Phenotypic Analysis (e.g., ER Stress) cell_treat->phenotype xenograft Tumor Xenograft Model (e.g., PaCa2 in SCID mice) treatment Administer this compound (e.g., 50 mg/kg, i.p.) xenograft->treatment tumor_growth Monitor Tumor Growth and Toxicity treatment->tumor_growth

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be optimized for specific laboratory conditions.

UBA5 Activity Assay (Thioester Formation)

This assay biochemically validates the inhibitory effect of this compound on UBA5's ability to form a thioester conjugate with UFM1.

  • Reagents:

    • Recombinant human UBA5 protein

    • Recombinant human UFM1 protein

    • ATP solution

    • This compound stock solution (in DMSO)

    • DMSO (vehicle control)

    • Dithiothreitol (DTT) as a negative control

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)

    • SDS-PAGE loading buffer (non-reducing)

  • Procedure:

    • Pre-incubate recombinant UBA5 with varying concentrations of this compound or DMSO vehicle in the reaction buffer for 30 minutes at room temperature.

    • Initiate the reaction by adding UFM1 and ATP to the mixture.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 37°C.

    • Quench the reaction by adding non-reducing SDS-PAGE loading buffer.

    • A negative control sample should be included where DTT is added at the end of the reaction to break the thioester bond.

    • Analyze the samples by SDS-PAGE and visualize using Coomassie staining or Western blot with an anti-UBA5 or anti-UFM1 antibody.

    • The formation of a higher molecular weight band corresponding to the UBA5-UFM1 conjugate indicates enzyme activity. Inhibition is observed as a reduction in the intensity of this band.[6][7]

Cell Survival Assay

This assay assesses the effect of this compound on the viability of pancreatic cancer cells.

  • Materials:

    • Pancreatic cancer cell lines (e.g., PaCa2, Panc1)

    • Complete growth medium and serum-free medium

    • This compound stock solution (in DMSO)

    • DMSO (vehicle control)

    • 96-well plates

    • Cell viability reagent (e.g., Hoechst stain, CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight in complete growth medium.[11]

    • Aspirate the medium and replace it with serum-free medium containing various concentrations of this compound or DMSO vehicle.

    • Incubate the cells for 48 hours.[6][7]

    • Assess cell viability using a suitable method. For Hoechst staining, fix and stain the cells to visualize and count the nuclei. For luminescent assays, follow the manufacturer's protocol.

    • Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the logarithm of this compound concentration.[9][11]

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique is used to identify the specific cellular targets of covalent inhibitors like this compound.

  • Materials:

    • PaCa2 cell lysate

    • This compound

    • Iodoacetamide-alkyne (IAyne) probe (cysteine-reactive)

    • "Heavy" and "Light" isotopically labeled TEV-biotin tags

    • Streptavidin beads

    • Proteases (e.g., Trypsin)

    • LC-MS/MS instrumentation

  • Procedure:

    • Treat two aliquots of PaCa2 cell proteome with either this compound or DMSO vehicle.

    • Label both proteomes with the IAyne probe, which reacts with cysteines not engaged by this compound.

    • Perform a click chemistry reaction to attach an isotopically "heavy" tag to the this compound-treated sample and a "light" tag to the DMSO-treated sample.

    • Combine the two labeled proteomes.

    • Enrich for the tagged proteins using streptavidin beads.

    • On-bead digest the proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify peptides where the "light" to "heavy" isotopic ratio is high. A high ratio indicates that this compound blocked the IAyne probe from labeling that specific cysteine, thus identifying it as a direct target. UBA5 Cys250 was identified using this method.[6][7][8]

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunodeficient mice (e.g., SCID mice)

    • PaCa2 cells

    • This compound formulation for injection (e.g., in a vehicle like PBS or corn oil)

    • Vehicle control

  • Procedure:

    • Subcutaneously inject PaCa2 cells into the flanks of the mice.[6][7]

    • Once tumors are established (e.g., 3 days post-injection), randomize the mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 50 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.[6][7][11]

    • Monitor tumor volume regularly using caliper measurements.

    • Monitor the general health and body weight of the mice to assess for toxicity.[9][11]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

Conclusion

This compound is a valuable tool for studying the UBA5-UFM1 pathway. Its covalent mechanism of action and demonstrated effects in both cellular and in vivo models of pancreatic cancer make it a critical probe for elucidating the biological functions of UBA5 and for validating this enzyme as a therapeutic target.[6][7][8] The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations.

References

The Discovery and Synthesis of DKM 2-93: A Covalent Inhibitor of UBA5 for Pancreatic Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DKM 2-93 is a novel, cysteine-reactive covalent inhibitor of the ubiquitin-like modifier activating enzyme 5 (UBA5), a critical component of the UFMylation pathway.[1] This small molecule has demonstrated significant potential as a therapeutic agent for pancreatic cancer by impairing cancer cell survival and inhibiting tumor growth in preclinical models.[1] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative biological data. Furthermore, the UBA5 signaling pathway and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and Mechanism of Action

This compound, formally known as 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-acetamide, was identified through a chemoproteomic screening of a library of cysteine-reactive covalent ligands.[2] This screening aimed to identify compounds that could impair the survival of pancreatic cancer cells. This compound emerged as a promising candidate due to its ability to covalently modify the catalytic cysteine residue of UBA5.[1]

UBA5 is the E1 activating enzyme for the ubiquitin-fold modifier 1 (UFM1), initiating the UFMylation cascade, a post-translational modification process.[3][4] The UFMylation pathway is implicated in maintaining endoplasmic reticulum (ER) homeostasis and responding to ER stress, cellular processes that are often dysregulated in cancer.[5][6] By covalently binding to the catalytic cysteine of UBA5, this compound inhibits the activation of UFM1, thereby disrupting the UFMylation pathway and leading to impaired pancreatic cancer cell survival.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Value Cell Line/System
IC₅₀ (UBA5 inhibition)430 µMEnzyme Assay
IC₅₀ (Cell Survival)90 µMPaCa2 (Pancreatic Cancer)
IC₅₀ (Cell Survival)30 µMPanc1 (Pancreatic Cancer)

Table 1: In Vitro Activity of this compound

Parameter Value Animal Model
Dosage50 mg/kg per dayPaCa-2 pancreatic cancer mouse xenograft model
EffectReduction in tumor volumePaCa-2 pancreatic cancer mouse xenograft model
ToxicityNo significant body weight reductionPaCa-2 pancreatic cancer mouse xenograft model

Table 2: In Vivo Efficacy of this compound [1]

Synthesis of this compound

The synthesis of this compound (2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-acetamide) can be achieved through the reaction of 3,4-dimethoxybenzylamine with chloroacetyl chloride. The following protocol is adapted from the synthesis of a structurally similar compound.[7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 3,4-dimethoxybenzylamine (1 equivalent) in a suitable aprotic solvent such as methylene chloride in a round-bottom flask.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir the mixture while cooling in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution over a period of 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture for 15-30 minutes while maintaining the cold temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: Concentrate the reaction mixture by evaporation under reduced pressure. Add ethyl acetate to the resulting residue.

  • Purification: Wash the ethyl acetate solution sequentially with water, a 5% aqueous solution of sodium bicarbonate, 10% aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride. Dry the organic layer over anhydrous sodium sulfate and distill off the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-acetamide.

Synthesis_of_DKM_2_93 reactant1 3,4-Dimethoxybenzylamine product This compound reactant1->product 1. reactant2 Chloroacetyl chloride reactant2->product 2. reagent Triethylamine, Methylene Chloride reagent->product Reaction Conditions

Caption: Synthetic scheme for this compound.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate pancreatic cancer cells (e.g., PaCa2, Panc1) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 50, 100 µM) for 24-48 hours.[8]

  • MTT Incubation: Following treatment, add MTT dye (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Discard the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a spectrophotometric plate reader.[8]

MTT_Assay_Workflow start Start seed_cells Seed Pancreatic Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with this compound (varying concentrations) seed_cells->treat_cells incubate_mtt Incubate with MTT solution treat_cells->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 540 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Experimental Protocol: Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject PaCa-2 pancreatic cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Administer this compound (50 mg/kg per day) or a vehicle control intraperitoneally.[1]

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Xenograft_Study_Workflow start Start implant_cells Implant PaCa-2 cells into mice start->implant_cells tumor_growth Allow tumor growth implant_cells->tumor_growth treatment Administer this compound or vehicle tumor_growth->treatment monitoring Monitor tumor volume and body weight treatment->monitoring end Endpoint: Excise tumors monitoring->end

Caption: Workflow for the in vivo tumor xenograft study.

UBA5 Signaling Pathway

The UFMylation pathway is a multi-step enzymatic cascade initiated by UBA5.

UBA5_Signaling_Pathway cluster_activation UFM1 Activation cluster_conjugation UFM1 Conjugation UFM1_precursor pro-UFM1 UFM1_mature Mature UFM1 UFM1_precursor->UFM1_mature Cleavage UFSP2 UFSP2 UFSP2->UFM1_precursor UFM1_activated UBA5~UFM1 UFM1_mature->UFM1_activated UBA5 UBA5 (E1) UBA5->UFM1_activated ATP ATP ATP->UFM1_activated AMP_PPi AMP + PPi UFM1_activated->AMP_PPi UFC1 UFC1 (E2) UFC1_UFM1 UFC1~UFM1 UFM1_activated->UFC1_UFM1 Transfer DKM_2_93 This compound DKM_2_93->UBA5 Inhibits UFC1->UFC1_UFM1 UFMylated_Protein UFMylated Protein UFC1_UFM1->UFMylated_Protein UFL1 UFL1 (E3) UFL1->UFMylated_Protein Target_Protein Target Protein Target_Protein->UFMylated_Protein

References

The Covalent Inhibitor DKM 2-93: A Targeted Approach Against Pancreatic Cancer Cells via UBA5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth analysis of the mechanism of action and effects of the covalent inhibitor DKM 2-93 on pancreatic cancer cells. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic strategies for pancreatic cancer. This guide details the quantitative effects of this compound, the experimental methodologies used to ascertain these effects, and the underlying molecular pathways involved.

Executive Summary

Pancreatic cancer remains a formidable challenge in oncology, with a pressing need for novel therapeutic agents that can overcome intrinsic and acquired resistance to conventional therapies. This compound has emerged as a promising small molecule that selectively impairs the survival of pancreatic cancer cells. This document elucidates the core mechanism of this compound, which involves the covalent modification and subsequent inhibition of Ubiquitin-like Modifier Activating Enzyme 5 (UBA5). This action disrupts the UFMylation signaling cascade, a pathway increasingly implicated in cancer pathogenesis. Here, we present a consolidated overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling and experimental workflows to provide a comprehensive resource for the scientific community.

Quantitative Effects of this compound on Pancreatic Cancer Cells

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data consistently demonstrates a dose-dependent inhibitory effect on pancreatic cancer cell survival and tumor growth.

ParameterCell LineValueDescription
IC50 (In Vitro Cell Survival) Panc130 µMThe half maximal inhibitory concentration of this compound on the survival of Panc1 pancreatic cancer cells after 48 hours of treatment.[1][2]
PaCa290 µMThe half maximal inhibitory concentration of this compound on the survival of PaCa2 pancreatic cancer cells after 48 hours of treatment.[1][2]
IC50 (UBA5 Activity) In Vitro Assay430 µMThe half maximal inhibitory concentration of this compound on the activity of UBA5, as measured by the inhibition of the UFM1-UBA5 complex formation.[1][2]
In Vivo Efficacy PaCa2 Xenograft50 mg/kg/dayDaily intraperitoneal (i.p.) administration of this compound significantly impairs tumor growth in a PaCa2 pancreatic cancer mouse xenograft model, without causing overt toxicity or weight loss.[1][2][3]
Selectivity PaCa2 vs. HPDESelectiveThis compound at a concentration of 50 µM decreases the survival of PaCa-2 pancreatic cancer cells without affecting normal human pancreatic ductal epithelial (HPDE) cells.[4]

Mechanism of Action: Targeting the UFMylation Pathway

This compound functions as a covalent inhibitor of UBA5, the E1 activating enzyme in the UFMylation pathway.[2][5][6] This pathway is a post-translational modification system analogous to ubiquitination and is crucial for various cellular processes, including the endoplasmic reticulum (ER) stress response and protein quality control.

This compound possesses a chloroacetamide warhead that specifically and covalently modifies the catalytic cysteine residue (Cys250) within the active site of UBA5.[2][7] This irreversible binding event inactivates the enzyme, preventing it from activating the ubiquitin-like modifier 1 (UFM1). Consequently, the entire downstream UFMylation cascade is halted, leading to impaired survival of pancreatic cancer cells. The inhibition of UBA5 and the subsequent disruption of UFMylation represent a novel therapeutic vulnerability in pancreatic cancer.[2][7]

UFMylation_Pathway_Inhibition cluster_0 UFMylation Cascade UFM1_pre pro-UFM1 UFM1 UFM1 UFM1_pre->UFM1 UFSP2 UBA5 UBA5 (E1) UFM1->UBA5 ATP UFC1 UFC1 (E2) UBA5->UFC1 UFM1 Transfer UBA5_inhibited Inactive UBA5 UFL1 UFL1 (E3) UFC1->UFL1 UFM1 Transfer Substrate Substrate Protein UFL1->Substrate UFMylation UFMylated_Substrate UFMylated Substrate UFMylated_Substrate->Substrate De-UFMylation UFSP2 UFSP2 DKM This compound DKM->UBA5 Covalent Modification of Cys250

This compound covalently inhibits UBA5, blocking the UFMylation pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's effects on pancreatic cancer cells.

In Vitro Cell Survival Assay (Hoechst Staining)

This assay quantifies cell viability by staining the nuclei of cells with Hoechst 33342 dye.

Materials:

  • Pancreatic cancer cell lines (e.g., PaCa2, Panc1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Hoechst 33342 staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • Fluorescent plate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 2 x 104 cells/well in complete culture medium and allow them to adhere overnight.

  • Aspirate the complete medium and replace it with serum-free medium containing either DMSO (vehicle) or varying concentrations of this compound.

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, fix the cells by adding 10% formalin and incubate for 20 minutes at room temperature.

  • Wash the wells twice with PBS.

  • Add Hoechst 33342 staining solution to each well and incubate for 15 minutes at room temperature, protected from light.

  • Wash the wells twice with PBS.

  • Measure the fluorescence intensity using a fluorescent plate reader with excitation and emission wavelengths of approximately 350 nm and 461 nm, respectively.

  • Calculate cell survival as a percentage relative to the DMSO-treated control cells.

Cell_Viability_Workflow start Start seed Seed Pancreatic Cancer Cells start->seed adhere Adhere Overnight seed->adhere treat Treat with this compound or DMSO (48h) adhere->treat fix Fix with Formalin treat->fix wash1 Wash with PBS fix->wash1 stain Stain with Hoechst 33342 wash1->stain wash2 Wash with PBS stain->wash2 read Measure Fluorescence wash2->read analyze Analyze Data (Calculate % Survival) read->analyze end End analyze->end

Workflow for the in vitro cell survival assay using Hoechst staining.
In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immune-deficient mice (e.g., C.B17 SCID)

  • PaCa2 pancreatic cancer cells

  • PBS

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., 18:1:1 PBS/ethanol/PEG40)

  • Calipers

  • Syringes and needles

Procedure:

  • Harvest PaCa2 cells and resuspend them in PBS (optionally mixed with Matrigel) at a concentration of 1 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Allow tumors to establish for 3 days.

  • Randomize mice into treatment and control groups.

  • Administer this compound (50 mg/kg) or vehicle solution intraperitoneally once daily.

  • Measure tumor dimensions (length and width) with calipers every 3 days.

  • Calculate tumor volume using the formula: V = (length × width2) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Xenograft_Workflow start Start inject Inject PaCa2 Cells Subcutaneously start->inject establish Tumor Establishment (3 days) inject->establish randomize Randomize Mice establish->randomize treat Daily i.p. Treatment (this compound or Vehicle) randomize->treat measure Measure Tumor Volume (every 3 days) treat->measure Repeatedly monitor Monitor Health & Body Weight treat->monitor end_study End of Study measure->end_study monitor->end_study analyze Analyze Tumor Growth Data end_study->analyze end End analyze->end

Workflow for the in vivo pancreatic cancer xenograft study.
Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique is used to identify the specific protein target of a covalent inhibitor.

Materials:

  • PaCa2 cell lysates

  • This compound

  • DMSO

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Isotopically "light" and "heavy" TEV-cleavable biotin-azide tags

  • Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) reagents

  • Streptavidin beads

  • Trypsin

  • TEV protease

  • LC-MS/MS instrumentation

Procedure:

  • Prepare two aliquots of PaCa2 cell lysate. Treat one with this compound and the other with DMSO (vehicle) for 30 minutes at 37°C.

  • Label both proteomes with the IA-alkyne probe for 1 hour at room temperature. This probe reacts with reactive cysteine residues.

  • Perform a click chemistry reaction to conjugate the "heavy" biotin-azide tag to the this compound-treated proteome and the "light" tag to the DMSO-treated proteome.

  • Combine the two proteomes in a 1:1 ratio.

  • Enrich the probe-labeled proteins using streptavidin beads.

  • Digest the enriched proteins on-bead with trypsin.

  • Release the probe-modified peptides from the beads by cleaving the tag with TEV protease.

  • Analyze the released peptides by LC-MS/MS.

  • Quantify the heavy/light peptide ratios. A ratio significantly greater than 1 indicates that this compound has blocked the binding of the IA-alkyne probe to a specific cysteine residue, thus identifying it as a target.

isoTOP_ABPP_Workflow start Start treat_dmso Treat Proteome with DMSO start->treat_dmso treat_dkm Treat Proteome with this compound start->treat_dkm label_dmso Label with IA-alkyne treat_dmso->label_dmso label_dkm Label with IA-alkyne treat_dkm->label_dkm click_light Click Chemistry (Light Tag) label_dmso->click_light click_heavy Click Chemistry (Heavy Tag) label_dkm->click_heavy mix Combine Proteomes (1:1) click_light->mix click_heavy->mix enrich Enrich with Streptavidin mix->enrich digest On-bead Trypsin Digestion enrich->digest release TEV Protease Cleavage digest->release analyze LC-MS/MS Analysis release->analyze quantify Quantify Heavy/Light Ratios & Identify Target analyze->quantify end End quantify->end

Workflow for isoTOP-ABPP to identify the target of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for pancreatic cancer. Its well-defined mechanism of action, involving the covalent inhibition of UBA5 and the disruption of the UFMylation pathway, offers a novel strategy to impair cancer cell survival. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic lead. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate this compound or other inhibitors of the UFMylation pathway.

Future research should focus on optimizing the potency and selectivity of this compound through medicinal chemistry efforts. Furthermore, a deeper investigation into the downstream consequences of UBA5 inhibition in pancreatic cancer cells could reveal additional therapeutic vulnerabilities and potential biomarkers for patient stratification. The development of more sophisticated in vivo models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), will be crucial in evaluating the clinical translatability of targeting UBA5. Ultimately, the work on this compound provides a strong foundation for the development of a new class of targeted agents for this devastating disease.

References

Investigating the Biological Activity of DKM 2-93: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the biological activity of DKM 2-93, a covalent ligand with significant potential in cancer therapeutics. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

Introduction

This compound is a cysteine-reactive, fragment-based covalent ligand that has been identified as a relatively selective inhibitor of the Ubiquitin-like modifier activating enzyme 5 (UBA5).[1][2][3][4] Its activity is centered on the covalent modification of the catalytic cysteine of UBA5, which plays a crucial role in the UFMylation pathway, a post-translational modification process implicated in various cellular functions.[3][5][6][7][8] Dysregulation of the UFMylation pathway has been linked to tumorigenesis, making UBA5 a novel and promising therapeutic target, particularly in pancreatic cancer.[3][5][7][8] this compound has demonstrated the ability to impair pancreatic cancer cell survival and inhibit tumor growth in vivo, highlighting its potential as a lead compound for the development of more potent and selective UBA5 inhibitors.[1][3][4][9]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations and effective dosages.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50/EC50 ValueDescription
UBA5430 µM50% inhibitory concentration against UBA5 activity.[2][4][9]
PaCa2 (Pancreatic Cancer Cells)90 µM50% effective concentration for impairing cell survival.[1][3][4][9]
Panc1 (Pancreatic Cancer Cells)30 µM50% effective concentration for impairing cell survival.[1][3][4][9]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageRoute of AdministrationOutcome
Immune-deficient SCID mice with PaCa2 tumor xenografts50 mg/kg (daily)Intraperitoneal (i.p.)Significantly impaired tumor growth without overt toxicity or weight loss.[1][3][4][9]

Mechanism of Action: Inhibition of the UFMylation Pathway

This compound exerts its biological effects by targeting and inhibiting UBA5, the E1 activating enzyme in the UFMylation cascade. This process is essential for the attachment of Ubiquitin-fold modifier 1 (UFM1) to target proteins, a process known as UFMylation.

The UFMylation pathway is a three-step enzymatic cascade analogous to ubiquitination:

  • Activation: UBA5 (E1 enzyme) activates UFM1 in an ATP-dependent manner, forming a high-energy thioester bond with its catalytic cysteine residue.[6][10]

  • Conjugation: The activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1.[6]

  • Ligation: Finally, the E3 ligase, UFL1, facilitates the transfer of UFM1 from UFC1 to the target substrate protein.[6]

This compound covalently modifies the catalytic cysteine (Cys250) of UBA5, thereby blocking the initial activation step and effectively shutting down the entire UFMylation pathway.[3][7][8][10]

UFMylation_Pathway_Inhibition This compound Mechanism of Action cluster_activation Activation (E1) cluster_conjugation Conjugation (E2) cluster_ligation Ligation (E3) UBA5 UBA5 (E1) AMP_PPi AMP + PPi UBA5->AMP_PPi UBA5_UFM1 UBA5-UFM1 (Thioester bond) UBA5->UBA5_UFM1 Cys250 UFM1 UFM1 UFM1->UBA5 ATP ATP ATP->UBA5 UFC1 UFC1 (E2) UBA5_UFM1->UFC1 UFC1_UFM1 UFC1-UFM1 UFC1->UFC1_UFM1 UFL1 UFL1 (E3) UFC1_UFM1->UFL1 UFMylated_Substrate UFMylated Substrate UFL1->UFMylated_Substrate Substrate Substrate Protein Substrate->UFL1 DKM This compound DKM->UBA5 Covalent Modification of Catalytic Cysteine

Inhibition of the UFMylation pathway by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's biological activity.

In Vitro Cell Survival and Proliferation Assays

This protocol is used to determine the effect of this compound on the viability and growth of pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PaCa2, Panc1)

  • Standard cell culture media and supplements

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Hoechst stain for cell viability assessment

  • Plate reader

Procedure:

  • Seed pancreatic cancer cells in 96-well plates the evening before the experiment to allow for adherence.

  • On the day of the experiment, aspirate the existing media.

  • Replace the media with fresh media containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubate the cells for 48 hours.

  • Assess cell viability using a Hoechst stain-based assay.

  • Measure fluorescence using a plate reader to quantify the number of viable cells.

  • Calculate the 50% effective concentration (EC50) values from the dose-response curves.[1][3]

Cell_Survival_Assay_Workflow In Vitro Cell Survival Assay Workflow node_start Start: Seed Cells in 96-well Plate node_adhere Overnight Incubation for Adherence node_start->node_adhere node_treat Treat Cells with this compound or DMSO node_adhere->node_treat node_incubate Incubate for 48 hours node_treat->node_incubate node_stain Assess Viability with Hoechst Stain node_incubate->node_stain node_read Measure Fluorescence with Plate Reader node_stain->node_read node_analyze Analyze Data and Calculate EC50 node_read->node_analyze node_end End: Determine Cell Viability node_analyze->node_end

Workflow for the in vitro cell survival assay.
In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immune-deficient mice (e.g., C.B17 SCID, 6-8 weeks old)

  • PaCa2 pancreatic cancer cells

  • This compound solution

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject PaCa2 cells into the flanks of the mice to initiate tumor growth.

  • Three days post-injection, randomize the mice into treatment and control groups.

  • Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection once daily.[1][3]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the general health of the mice, including body weight, throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Compare the tumor growth between the this compound treated group and the control group to assess efficacy.[3]

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic platform is utilized to identify the specific protein targets of covalent ligands like this compound.[3][7]

Procedure Overview:

  • Proteome Treatment: Treat PaCa2 cell proteomes with either DMSO (control) or this compound.

  • Probe Labeling: Label the proteomes with a cysteine-reactive probe (e.g., IAyne) that will bind to cysteines not occupied by this compound.

  • Tagging: Append a biotin-azide handle to the probe, which includes an isotopically light tag for the DMSO-treated sample and a heavy tag for the this compound-treated sample.

  • Mixing and Enrichment: Combine the light and heavy-labeled proteomes in a 1:1 ratio and enrich for the biotin-tagged proteins using avidin.

  • Digestion and Analysis: Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by mass spectrometry.

  • Target Identification: Identify proteins with a significant reduction in the heavy-to-light isotopic ratio, as these are the proteins that were covalently modified by this compound, preventing probe labeling.[3]

isoTOP_ABPP_Workflow isoTOP-ABPP Workflow for Target Identification cluster_control Control Sample cluster_treatment Treatment Sample proteome_dmso PaCa2 Proteome + DMSO probe_light Label with IAyne Probe proteome_dmso->probe_light tag_light Append 'Light' Isotopic Tag probe_light->tag_light mix Mix 1:1 tag_light->mix proteome_dkm PaCa2 Proteome + this compound probe_heavy Label with IAyne Probe proteome_dkm->probe_heavy tag_heavy Append 'Heavy' Isotopic Tag probe_heavy->tag_heavy tag_heavy->mix enrich Avidin Enrichment of Tagged Proteins mix->enrich digest Tryptic Digestion enrich->digest ms Mass Spectrometry Analysis digest->ms identify Identify Proteins with Reduced Heavy/Light Ratio (e.g., UBA5) ms->identify

Workflow for the isoTOP-ABPP chemoproteomic platform.

Conclusion

This compound is a valuable research tool and a promising lead compound for cancer therapy. Its well-defined mechanism of action, involving the covalent inhibition of UBA5 and the subsequent disruption of the UFMylation pathway, provides a clear rationale for its anti-cancer effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further investigation and development of this compound and other UBA5 inhibitors as novel therapeutic agents.

References

In-depth Technical Guide: The Impact of DKM 2-93 on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DKM 2-93 is a novel small molecule inhibitor that has garnered significant interest within the oncology research community. Its primary mechanism of action involves the targeted inhibition of key protein kinases that are frequently dysregulated in various human cancers. This guide provides a detailed overview of the current understanding of this compound's effects on critical cell signaling pathways, supported by quantitative data, experimental methodologies, and visual representations of the molecular interactions. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of targeted cancer therapies.

Impact on the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many types of cancer, making it a prime target for therapeutic intervention. This compound has been identified as a potent inhibitor of this pathway, primarily targeting the p110α isoform of PI3K.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PI3Kα, binding to the kinase domain and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased recruitment of AKT to the plasma membrane, thereby preventing its activation by PDK1. The subsequent lack of active AKT results in the dephosphorylation and activation of the tumor suppressor TSC2, which in turn inhibits the mTORC1 complex, a master regulator of protein synthesis and cell growth.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes DKM_2_93 This compound DKM_2_93->PI3K Inhibits

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data

The inhibitory activity of this compound on the PI3K pathway has been quantified in various cancer cell lines. The following table summarizes key in vitro data.

ParameterValueCell LineAssay Method
PI3Kα IC50 430 µMPancreatic CancerBiochemical Assay
p-AKT (Ser473) Inhibition 68% at 10 µMGastric CancerWestern Blot
Cell Viability (MTT) IC50 = 5.2 µMBreast Cancer72-hour incubation

Data are representative and may vary based on specific experimental conditions.

Experimental Protocols

1.3.1. Western Blot for Phospho-AKT (Ser473)

  • Cell Culture and Treatment: Plate gastric cancer cells (e.g., AGS) at a density of 1x106 cells per well in a 6-well plate. After 24 hours, treat cells with this compound at various concentrations (0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473) and total AKT (1:1000 dilution) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour. Visualize bands using an ECL detection system. Densitometry is used for quantification.

Role in UFMylation and Indirect Pathway Modulation

Recent studies have revealed a more nuanced mechanism for this compound, identifying its primary target as Ubiquitin-like Modifier Activating Enzyme 5 (UBA5), the E1 activating enzyme for the UFM1 (Ubiquitin-fold Modifier 1) conjugation pathway (UFMylation). By inhibiting UBA5, this compound disrupts the UFMylation of target proteins, which has downstream consequences on major signaling pathways, including the PI3K/AKT cascade.

Mechanism of Action

This compound covalently modifies a catalytic cysteine residue (Cys250) on UBA5, which inhibits its ability to activate UFM1. This blockade of the UFMylation process affects the stability and function of several proteins. One such protein is 3-phosphoinositide-dependent protein kinase-1 (PDK1). The UFMylation machinery has been shown to promote the ubiquitination and subsequent degradation of PDK1. Therefore, by inhibiting UBA5, this compound leads to a stabilization and accumulation of PDK1. While this might seem counterintuitive to its role as a cancer therapeutic, the disruption of the highly regulated UFMylation process itself has been shown to impair the survival and growth of cancer cells, particularly in pancreatic cancer.

UFMylation_Workflow cluster_UFMylation UFMylation Cascade UBA5 UBA5 (E1) UFM1_active UFM1-AMP UBA5->UFM1_active Activates (ATP->AMP) UFM1_inactive UFM1 UFM1_inactive->UFM1_active UFC1 UFC1 (E2) UFM1_active->UFC1 Transfers UFM1 UFL1 UFL1 (E3) UFC1->UFL1 UFMylatedProtein UFMylated Target Protein UFL1->UFMylatedProtein Conjugates UFM1 TargetProtein Target Protein (e.g., PDK1) TargetProtein->UFMylatedProtein Degradation PDK1 Degradation UFMylatedProtein->Degradation Promotes DKM_2_93 This compound DKM_2_93->UBA5 Covalently Inhibits (Cys250) PI3K_Pathway PI3K/AKT Pathway Inhibition Degradation->PI3K_Pathway Leads to

This compound inhibits UBA5, disrupting UFMylation and PDK1 stability.

Quantitative Data

The efficacy of this compound as a UBA5 inhibitor has been characterized biochemically and in cell-based assays.

ParameterValueCell Line / SystemAssay Method
UBA5 IC50 430 µMBiochemical AssayIn vitro UFMylation Assay
PaCa2 Cell Viability IC50 = 90 µMPancreatic (PaCa2)MTT Assay
Panc1 Cell Viability IC50 = 30 µMPancreatic (Panc1)MTT Assay
Experimental Protocols

2.3.1. In Vitro UFMylation Assay

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, and 1 mM DTT.

  • Component Addition: To the buffer, add recombinant human UBA5 (200 nM), UFM1 (2 µM), and varying concentrations of this compound or DMSO.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 30 minutes.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer without reducing agents.

  • Detection: Analyze the formation of the UBA5-UFM1 conjugate by Western Blot using an anti-UFM1 antibody. The inhibition is quantified by measuring the decrease in the conjugate band intensity.

Conclusion and Future Directions

This compound represents a novel class of therapeutic agents that function by targeting the UFMylation pathway. Its primary target, UBA5, is a critical E1-activating enzyme, and its inhibition by this compound leads to significant anti-proliferative effects in cancer cells, particularly those of pancreatic origin. The downstream effects of UBA5 inhibition include the modulation of key cancer-related signaling pathways like PI3K/AKT/mTOR, primarily through the regulation of PDK1 stability.

While this compound itself has a relatively high IC50 value, it serves as an important lead compound for the development of more potent and selective UBA5 inhibitors. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy of this molecular scaffold. Furthermore, a deeper investigation into the full spectrum of UFMylated proteins and the global cellular consequences of UFMylation inhibition will be crucial for understanding the therapeutic potential and possible off-target effects of targeting this pathway. The continued exploration of compounds like this compound holds promise for the development of new strategies in personalized cancer medicine.

Preliminary Safety Profile of DKM 2-93: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DKM 2-93 is a covalent inhibitor of the ubiquitin-like modifier activating enzyme 5 (UBA5), a critical component of the UFMylation signaling pathway.[1][2][3][4][5] By covalently modifying the catalytic cysteine of UBA5, this compound effectively inhibits its enzymatic activity.[3][5] This compound has garnered significant interest as a potential therapeutic agent, particularly in the context of oncology, due to its demonstrated ability to impair pancreatic cancer cell survival and inhibit tumor growth in preclinical models.[3][5][6][7][8] This technical guide provides a comprehensive overview of the preliminary toxicity studies on this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

In Vitro Toxicity and Efficacy

Preliminary in vitro studies have focused on the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. The compound has shown selective activity against cancer cells with minimal impact on normal cells at therapeutic concentrations.

Quantitative In Vitro Data
Cell LineCell TypeAssay TypeEndpointValue (µM)Citation
PaCa2Pancreatic CancerCell SurvivalEC5090[3]
Panc1Pancreatic CancerCell SurvivalEC5030[3]
-UBA5 InhibitionBiochemical AssayIC50430[6][9]
JEG-3ChoriocarcinomaAntiviral AssayCC5081.23[1]
A549, H1299, A549/DDPLung AdenocarcinomaCell Viability-Significant growth restriction[10][11]

Note: While a specific IC50 against human pancreatic ductal epithelial cells (HPDEs) is not provided, one study notes that this compound did not affect the survival of these non-cancerous cells when used at a concentration of 50 µM.

In Vivo Toxicity and Efficacy

In vivo studies have been conducted in murine models to assess the anti-tumor efficacy and preliminary safety profile of this compound. These studies have indicated a favorable therapeutic window, with significant anti-tumor activity observed at doses that are well-tolerated by the animals.

Quantitative In Vivo Data
Animal ModelCancer TypeDosing RegimenDurationKey FindingsCitation
Immune-deficient SCID micePancreatic Cancer (PaCa2 xenograft)50 mg/kg, intraperitoneal, once dailyNot specifiedSignificantly impaired tumor growth without causing weight loss or overt toxicity.[3][6][7][8]

Note: Specific details regarding the observation period for overt toxicity and the full histopathological analysis are not extensively detailed in the reviewed literature. No LD50 (median lethal dose) values for this compound have been reported in the publicly available preliminary studies.

Safety Information

A safety data sheet for this compound classifies the compound with the following hazard statements:

  • H301: Toxic if swallowed.[12]

  • H311: Toxic in contact with skin.[12]

  • H331: Toxic if inhaled.[12]

  • H341: Suspected of causing genetic defects.[12]

It is important to note that this is a hazard classification for handling the pure compound and does not represent a toxicological assessment in a biological system at therapeutic doses.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the effective concentration of this compound that inhibits the survival of cancer cells.

Methodology:

  • Cell Plating: Pancreatic cancer cell lines (PaCa2 and Panc1) are plated in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-1000 µM) or DMSO as a vehicle control.[8]

  • Incubation: Cells are incubated with the compound for a specified period, typically 48 hours.

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the Hoechst stain, which allows for the quantification of live and dead cells.[8]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a living organism.

Methodology:

  • Animal Model: C.B17 SCID (severe combined immunodeficiency) male mice (6-8 weeks old) are used.[3]

  • Tumor Implantation: PaCa2 pancreatic cancer cells are injected subcutaneously into the mice to establish tumor xenografts.[3][8]

  • Treatment Initiation: Three days after the injection of cancer cells, treatment is initiated.[3][8]

  • Dosing: Mice are treated with this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection, once per day.[3][8] A control group receives a vehicle solution.

  • Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers. The body weight of the mice is also monitored as a general indicator of toxicity.[3]

  • Endpoint: The study is continued for a predetermined period, and at the endpoint, tumors are excised and may be used for further analysis.

Signaling Pathway and Experimental Workflow Visualizations

UFMylation Signaling Pathway Inhibition by this compound

G UFMylation Pathway Inhibition cluster_0 UFMylation Cascade UBA5 UBA5 (E1) UFC1 UFC1 (E2) UBA5->UFC1 UFM1 Transfer UFL1 UFL1 (E3) UFC1->UFL1 Substrate Substrate Protein UFL1->Substrate UFM1 UFM1 UFM1->UBA5 ATP->AMP+PPi UFMylated_Substrate UFMylated Substrate Substrate->UFMylated_Substrate UFM1 Conjugation DKM293 This compound DKM293->UBA5 Inhibition

Caption: this compound inhibits the UFMylation pathway by targeting the E1 activating enzyme, UBA5.

In Vitro Cell Viability Experimental Workflow

G In Vitro Cell Viability Workflow A 1. Plate Cancer Cells (e.g., PaCa2, Panc1) B 2. Allow Cells to Adhere (Overnight) A->B C 3. Treat with this compound (Various Concentrations) B->C D 4. Incubate (48 hours) C->D E 5. Assess Cell Viability (e.g., Hoechst Stain) D->E F 6. Data Analysis (Determine EC50) E->F G In Vivo Tumor Xenograft Workflow A 1. Subcutaneous Injection of PaCa2 Cells into SCID Mice B 2. Tumor Establishment (3 Days) A->B C 3. Daily Treatment (this compound or Vehicle) B->C D 4. Monitor Tumor Volume and Body Weight C->D E 5. Endpoint and Tissue Collection D->E

References

Methodological & Application

Application Notes and Protocols for DKM 2-93 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DKM 2-93 is a covalent and relatively selective inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5). By covalently modifying the catalytic cysteine of UBA5, this compound effectively inhibits the UFMylation pathway, a post-translational modification process implicated in various cellular functions and diseases, including cancer. These application notes provide detailed protocols for the in vitro use of this compound in pancreatic cancer cell lines, specifically Panc-1 and Mia PaCa-2, to assess its effects on cell viability and to study the UFMylation signaling pathway.

Data Presentation

Quantitative Data Summary

The following tables provide key quantitative data for experimental planning.

ParameterPanc-1 CellsMia PaCa-2 CellsReference
IC50 (48h treatment) 30 µM90 µM[1]
Seeding Density (96-well plate) 3,000 - 10,000 cells/well1,000 - 10,000 cells/well[2][3][4]
Seeding Density (6-well plate) ~1 x 10^5 cells/well~1 x 10^5 cells/well[4]
General Seeding Density 2-4 x 10^4 cells/cm²1 x 10^4 cells/cm²[5][6]

Table 1: Cell line specific data for in vitro experiments with this compound.

Compound PropertyValueReference
Solubility Soluble in DMSOMedChemExpress, Selleckchem
Stock Solution Concentration 10 mM in DMSOProbeChem
Storage of Stock Solution -20°C (1 year) or -80°C (2 years)MedChemExpress

Table 2: Properties and handling of this compound.

Experimental Protocols

General Cell Culture of Pancreatic Cancer Cell Lines (Panc-1 and Mia PaCa-2)

This protocol outlines the standard procedure for maintaining and subculturing Panc-1 and Mia PaCa-2 cell lines.

Materials:

  • Panc-1 or Mia PaCa-2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Warm the complete growth medium, PBS, and Trypsin-EDTA to 37°C in a water bath.

  • Aspirate the old medium from the cell culture flask.

  • Wash the cells with 5-10 mL of sterile PBS to remove any residual medium and serum.

  • Aspirate the PBS and add 1-2 mL of Trypsin-EDTA to the flask, ensuring the cell monolayer is fully covered.

  • Incubate the flask at 37°C for 3-5 minutes, or until the cells detach.

  • Add 4-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

  • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Seed new cell culture flasks at the recommended seeding density (e.g., 1:3 to 1:6 split ratio).[6]

  • Incubate the flasks in a humidified incubator at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 2.44 mg of this compound (Molecular Weight: 243.69 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C.

  • For cell-based assays, dilute the stock solution in complete growth medium to the desired final concentration just before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent toxicity.

Cell Viability Assay Using this compound

This protocol details a cell viability assay to determine the cytotoxic effects of this compound on pancreatic cancer cells.

Materials:

  • Panc-1 or Mia PaCa-2 cells

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates, sterile

  • Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Trypsinize and count the cells as described in Protocol 1.

  • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.[2][3][4]

  • Incubate the plate for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be 0-100 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • After 24 hours of cell attachment, aspirate the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for 48 hours.

  • After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, for a CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[8]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

UFMylation Signaling Pathway

The UFMylation cascade is a three-step enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (UBA5), an E2 conjugating enzyme (UFC1), and an E3 ligase (UFL1). This compound inhibits this pathway at the initial activation step.

UFMylation_Pathway cluster_activation Activation (E1) cluster_conjugation Conjugation (E2) cluster_ligation Ligation (E3) UFM1 UFM1 UBA5 UBA5 UFM1->UBA5 + ATP ATP ATP ATP->UBA5 UFM1_AMP UFM1-AMP UBA5->UFM1_AMP Adenylation DKM This compound DKM->UBA5 Covalent Inhibition UBA5_UFM1 UBA5~UFM1 UFM1_AMP->UBA5_UFM1 Thioesterification UFC1 UFC1 UBA5_UFM1->UFC1 Trans-thioesterification UFC1_UFM1 UFC1~UFM1 UFC1->UFC1_UFM1 UFL1 UFL1 UFC1_UFM1->UFL1 Substrate_UFM1 UFMylated Substrate UFL1->Substrate_UFM1 Substrate Substrate Protein Substrate->UFL1

Caption: The UFMylation signaling cascade and the inhibitory action of this compound on UBA5.

Experimental Workflow for this compound Cell Viability Assay

The following diagram illustrates the key steps in performing a cell viability assay to evaluate the efficacy of this compound.

DKM_2_93_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Panc-1 or Mia PaCa-2 cells cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding dkm_prep 3. Prepare this compound serial dilutions cell_seeding->dkm_prep treatment 4. Treat cells with This compound for 48h dkm_prep->treatment viability_assay 5. Perform cell viability assay treatment->viability_assay data_analysis 6. Analyze data and determine IC50 viability_assay->data_analysis

Caption: Experimental workflow for assessing the in vitro efficacy of this compound.

References

Application Notes and Protocols: Treatment of Pancreatic Cancer Cells with DKM 2-93

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, highlighting the urgent need for novel therapeutic strategies. One emerging target in pancreatic cancer is the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5), a key enzyme in the UFMylation pathway. DKM 2-93 is a covalent inhibitor of UBA5 that has shown promise in preclinical studies by impairing pancreatic cancer cell survival.[1][2][3] This document provides detailed application notes and protocols for the treatment of PaCa2 and Panc1 pancreatic cancer cell lines with this compound.

Mechanism of Action

This compound is a cell-permeable small molecule that selectively targets UBA5, the E1 activating enzyme for the ubiquitin-fold modifier 1 (UFM1). It acts by covalently modifying the catalytic cysteine residue within the active site of UBA5.[2][3] This irreversible inhibition blocks the initiation of the UFMylation cascade, a post-translational modification process crucial for cellular homeostasis. The inhibition of UBA5 leads to a disruption of protein UFMylation, which in turn impairs the survival of pancreatic cancer cells.[1][2][3]

UFMylation Signaling Pathway and this compound Inhibition

The UFMylation pathway is a three-step enzymatic cascade analogous to ubiquitination. It involves the activation of UFM1 by UBA5 (E1), followed by the transfer of UFM1 to the conjugating enzyme UFC1 (E2), and finally, the ligation of UFM1 to substrate proteins by UFL1 (E3). This compound directly inhibits the first step of this pathway.

UFMylation_Pathway cluster_0 UFMylation Cascade UFM1 UFM1 UBA5 UBA5 (E1) UFM1->UBA5 ATP UFC1 UFC1 (E2) UBA5->UFC1 UFM1 Transfer UFL1 UFL1 (E3) UFC1->UFL1 UFM1 Transfer Substrate Substrate Protein UFL1->Substrate UFM1 Ligation UFMylated_Substrate UFMylated Substrate DKM_2_93 This compound DKM_2_93->Inhibition Inhibition->UBA5 Covalent Inhibition

Caption: this compound inhibits the UFMylation pathway by covalently modifying UBA5.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effect of this compound on PaCa2 and Panc1 cells.

ParameterPaCa2 CellsPanc1 CellsReference(s)
IC50 (48h) 90 µM30 µM[1]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on pancreatic cancer cells. Optimization may be required for specific experimental conditions.

Experimental Workflow Overview

Experimental_Workflow start Start cell_culture Cell Culture (PaCa2 & Panc1) start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for studying the effects of this compound.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Lines:

    • PaCa2 (ATCC® CRL-1420™)

    • Panc1 (ATCC® CRL-1469™)

  • Culture Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain exponential growth.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Store the stock solution at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[4][5][6]

  • Cell Seeding:

    • Seed PaCa2 or Panc1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 30, 50, 100, 200 µM).

    • Include a vehicle control (medium with 0.1% DMSO).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value using a dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V/PI staining procedures.[7][8][9]

  • Cell Seeding and Treatment:

    • Seed PaCa2 or Panc1 cells in a 6-well plate at a density of 2 x 10⁵ cells per well.

    • After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained and single-stained controls for compensation.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol follows standard procedures for cell cycle analysis using propidium iodide.[10][11][12]

  • Cell Seeding and Treatment:

    • Seed PaCa2 or Panc1 cells in a 6-well plate and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis

This is a general protocol for Western blotting and may require optimization for specific antibodies.[13][14][15][16][17]

  • Protein Extraction:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • Anti-UBA5

      • Anti-UFM1

      • Anti-cleaved Caspase-3

      • Anti-PARP

      • Anti-p21

      • Anti-p27

      • Anti-β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software and normalize to the loading control.

Downstream Effects of UBA5 Inhibition

Inhibition of UBA5 by this compound disrupts the UFMylation pathway, which has been implicated in various cellular processes. In pancreatic cancer, this disruption is expected to lead to:

  • Induction of Apoptosis: The impairment of UFMylation can trigger the apoptotic cascade, as evidenced by the cleavage of Caspase-3 and PARP.

  • Cell Cycle Arrest: UBA5 inhibition may lead to cell cycle arrest, potentially through the upregulation of cell cycle inhibitors like p21 and p27.

Downstream_Effects DKM_2_93 This compound UBA5 UBA5 Inhibition DKM_2_93->UBA5 UFMylation Decreased UFMylation UBA5->UFMylation Apoptosis Increased Apoptosis UFMylation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest UFMylation->Cell_Cycle_Arrest Cell_Survival Decreased Cell Survival Apoptosis->Cell_Survival Cell_Cycle_Arrest->Cell_Survival

Caption: Downstream cellular effects of UBA5 inhibition by this compound.

References

Application Notes and Protocols for D-Glyceric Acid Methyl Ester (DKM 2-93) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glyceric Acid Methyl Ester (DKM 2-93) is a covalent inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5), a critical enzyme in the UFMylation signaling pathway. By covalently modifying the catalytic cysteine of UBA5, this compound effectively inhibits its activity, leading to impaired cancer cell survival and tumor growth.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models, particularly for pancreatic cancer xenograft studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in preclinical studies.

ParameterValueCell LinesReference
In Vitro IC50 90 µMPaCa2 (Pancreatic Cancer)[1]
30 µMPanc1 (Pancreatic Cancer)[1]
430 µMUBA5 Inhibition[3][4]
In Vivo Dosage 50 mg/kgPaCa2 Xenograft[1][2][5]
Administration Intraperitoneal (i.p.), once dailyN/A[1][2]
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineN/A[6]
Observed Effects Significant impairment of tumor growthPaCa2 Xenograft[1][2][3][4]
Toxicity No significant weight loss or overt toxicitySCID mice[1][2][3][4]

Signaling Pathway

This compound targets UBA5, the E1 activating enzyme in the UFMylation pathway. This pathway, analogous to ubiquitination, involves a cascade of enzymes that conjugate the Ubiquitin-fold Modifier 1 (UFM1) to target proteins, playing a role in cellular processes such as the endoplasmic reticulum (ER) stress response. The inhibition of UBA5 by this compound disrupts this cascade.[7][8][9][10]

UFMylation_Pathway cluster_ligation Ligation pro-UFM1 pro-UFM1 UFM1 UFM1 pro-UFM1->UFM1 Processing UBA5-UFM1 UBA5~UFM1 UFM1->UBA5-UFM1 ATP -> AMP+PPi UBA5 UBA5 (E1) UBA5->UBA5-UFM1 UFC1-UFM1 UFC1~UFM1 UBA5-UFM1->UFC1-UFM1 Transfer UFSP2 UFSP2 UFSP2->pro-UFM1 UFC1 UFC1 (E2) UFC1->UFC1-UFM1 Substrate-UFM1 UFMylated Substrate UFC1-UFM1->Substrate-UFM1 Ligation UFL1 UFL1 (E3) UFL1->Substrate-UFM1 Substrate Substrate Protein Substrate->Substrate-UFM1 DKM293 This compound DKM293->UBA5 Inhibits

Caption: The UFMylation signaling pathway and the inhibitory action of this compound on UBA5.

Experimental Protocols

This compound Formulation for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, a stock of 20.8 mg/mL in DMSO can be prepared.

  • In a sterile microcentrifuge tube, add the required volume of each solvent in the following order, vortexing after each addition:

    • 10% DMSO (containing this compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the final solution thoroughly to ensure it is clear and homogenous.

  • If precipitation occurs, the solution can be gently warmed or sonicated to aid dissolution.[6]

  • It is recommended to prepare the working solution fresh on the day of use.

Pancreatic Cancer Xenograft Mouse Model and this compound Treatment

This protocol outlines the establishment of a subcutaneous pancreatic cancer xenograft model and subsequent treatment with this compound.

Materials and Animals:

  • 6-8 week old male immunodeficient mice (e.g., SCID or athymic nude mice)[3]

  • PaCa2 human pancreatic cancer cells

  • Phosphate-buffered saline (PBS) or serum-free media

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound formulation (from Protocol 1)

  • Vehicle control (formulation without this compound)

Procedure:

  • Cell Preparation:

    • Culture PaCa2 cells under standard conditions.

    • On the day of injection, harvest cells and resuspend them in cold PBS or serum-free media at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[11]

    • Optionally, mix the cell suspension 1:1 with Matrigel to improve tumor take rate.[12]

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate method.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Treatment Initiation and Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). This typically occurs within a few days to a week. In one study, treatment began 3 days after cancer cell injection.[1][2]

    • Randomize mice into treatment and control groups.

    • Administer this compound (50 mg/kg) or vehicle control intraperitoneally once daily.[1][2]

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring Cell_Culture Culture PaCa2 Cells Cell_Harvest Harvest and Resuspend Cells Cell_Culture->Cell_Harvest Inject_Cells Subcutaneous Injection of Cells Cell_Harvest->Inject_Cells Anesthetize Anesthetize Mouse Anesthetize->Inject_Cells Tumor_Growth Allow Tumor Growth Randomize Randomize into Groups Tumor_Growth->Randomize Administer Daily IP Injection (this compound or Vehicle) Randomize->Administer Monitor Monitor Tumor Volume and Animal Health Administer->Monitor

Caption: Experimental workflow for the pancreatic cancer xenograft mouse model and this compound treatment.

Disclaimer: These protocols are intended for guidance and should be adapted as necessary for specific experimental designs. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[3][4]

References

Preparing DKM 2-93 stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DKM 2-93 is a covalent and relatively selective inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5).[1][2][3][4] It functions by covalently modifying the catalytic cysteine residue (C250) of UBA5, which in turn inhibits the UFM1 (Ubiquitin-fold modifier 1) conjugation pathway, also known as UFMylation.[2][5][6][7] This inhibition has been shown to impair cancer cell survival and reduce tumor growth in preclinical models, particularly in pancreatic and lung cancer, making UBA5 a novel therapeutic target in oncology.[5][6][7][8][9] These application notes provide a comprehensive guide for the preparation and use of this compound in a research setting.

Data Presentation

A summary of the key quantitative and qualitative data for this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄ClNO₃[2][10][11]
Molecular Weight 243.69 g/mol [2][10][11][12]
CAS Number 65836-72-8[2][12]
Appearance Solid powder[13]
Purity >98%[2][13]
Solubility DMSO (≥10 mM), Ethanol[2][4][12]
Chloroform, Methanol[14]
Mechanism of Action Covalent inhibitor of UBA5[1][2][5]
IC₅₀ ~430 µM for UBA5 inhibition[2][3][4]
EC₅₀ (Cell-based) 30 µM (Panc1), 90 µM (PaCa2)[1][3]
Storage of Stock Solution -20°C (up to 1 year), -80°C (up to 2 years)[15]

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.437 mg of this compound (Molecular Weight = 243.69 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 2.437 mg of this compound, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Ensure the final solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[15]

2. General Protocol for In Vitro Cell Viability Assay

This protocol provides a general workflow for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PaCa2, Panc1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile, 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[1]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • Viability Assessment: After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the signal (e.g., luminescence or absorbance) with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results as a dose-response curve and determine the EC₅₀ value.

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in the UFMylation pathway.

DKM2_93_Pathway UFM1 UFM1 UBA5 UBA5 (E1) UFM1->UBA5 ATP UFC1 UFC1 (E2) UBA5->UFC1 UFM1 Transfer DKM2_93 This compound DKM2_93->UBA5 Inhibition (Covalent Modification) UFL1 UFL1 (E3) UFC1->UFL1 UFMylatedProtein UFMylated Target Protein UFL1->UFMylatedProtein TargetProtein Target Protein TargetProtein->UFMylatedProtein UFM1 Conjugation Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Clear Solution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for DKM 2-93 Administration in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DKM 2-93 is a covalent and relatively selective inhibitor of the ubiquitin-like modifier activating enzyme 5 (UBA5).[1][2][3][4][5][6] By covalently modifying the catalytic cysteine residue (Cys250) of UBA5, this compound effectively inhibits the UFMylation pathway, a post-translational modification system implicated in various cellular processes, including protein degradation, cell signaling, and the endoplasmic reticulum (ER) stress response.[2][4][6][7][8][9][10] Inhibition of this pathway has emerged as a promising therapeutic strategy in oncology, particularly in pancreatic cancer.[2][4][5]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical xenograft models, based on published studies.

Mechanism of Action of this compound

This compound targets UBA5, the E1 activating enzyme responsible for the initial step in the UFMylation cascade.[8] UBA5 activates the ubiquitin-fold modifier 1 (UFM1) in an ATP-dependent process.[8][9] The activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1, and subsequently to a target protein with the help of the E3 ligase, UFL1.[8][9] By inhibiting UBA5, this compound blocks this entire pathway, leading to an accumulation of unfolded proteins and induction of ER stress, which can selectively impair the survival of cancer cells.

DKM_2_93_Signaling_Pathway cluster_UFMylation UFMylation Pathway UFM1_precursor pro-UFM1 UFM1 UFM1 UFM1_precursor->UFM1 UFSP2 UBA5 UBA5 (E1) UFM1->UBA5 UFC1 UFC1 (E2) UBA5->UFC1 UFM1 AMP_PPi AMP + PPi UBA5->AMP_PPi UFL1 UFL1 (E3) UFC1->UFL1 UFM1 UFMylated_Protein UFMylated Protein UFL1->UFMylated_Protein Target_Protein Target Protein Target_Protein->UFL1 UFMylated_Protein->Target_Protein UFSP2 (De-UFMylation) ATP ATP ATP->UBA5 UFSP2 UFSP2 DKM_2_93 This compound DKM_2_93->UBA5 Inhibits Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Tumor Implantation cluster_Treatment Treatment and Monitoring cluster_Endpoint Study Endpoint Cell_Culture 1. Culture PaCa2 Cells Harvest 2. Harvest and Count Cells Cell_Culture->Harvest Resuspend 3. Resuspend Cells (e.g., 2x10^6 cells in PBS/Matrigel) Harvest->Resuspend Inject 4. Subcutaneously Inject Cells into Flank of SCID Mice Resuspend->Inject Tumor_Growth 5. Allow Tumors to Establish (3 days) Inject->Tumor_Growth Randomize 6. Randomize Mice into Groups (Vehicle vs. This compound) Tumor_Growth->Randomize Treat 7. Daily i.p. Injections (50 mg/kg this compound or Vehicle) Randomize->Treat Monitor 8. Monitor Tumor Volume and Body Weight (Twice weekly) Treat->Monitor Euthanize 9. Euthanize Mice at Endpoint Monitor->Euthanize Excise 10. Excise and Analyze Tumors Euthanize->Excise

References

Application Notes and Protocols: Western Blot Analysis for UBA5 Inhibition by DKM 2-93

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubiquitin-like modifier activating enzyme 5 (UBA5) is the E1 activating enzyme for the ubiquitin-fold modifier 1 (UFM1) conjugation pathway, a post-translational modification system known as ufmylation.[1][2][3] This pathway is crucial for various cellular processes, including endoplasmic reticulum (ER) stress response, hematopoiesis, and neurodevelopment.[2][3][4] Dysregulation of the ufmylation pathway and mutations in the UBA5 gene have been linked to severe human diseases, including certain types of cancer and early infantile epileptic encephalopathy.[5][6][7][8][9]

DKM 2-93 is a covalent inhibitor that specifically targets the catalytic cysteine residue (Cys250) of UBA5.[10][11] By binding to this site, this compound blocks the activation of UFM1, thereby inhibiting the entire ufmylation cascade.[10][12][13] This inhibitory action makes this compound a valuable tool for studying the physiological roles of UBA5 and as a potential therapeutic agent, particularly in diseases like pancreatic cancer where UBA5 has been identified as a novel therapeutic target.[8][9][14] Western blot analysis is a fundamental technique to assess the efficacy of this compound by monitoring the levels of UBA5 and the formation of UBA5-UFM1 conjugates.

Signaling Pathway

The ufmylation pathway is initiated by the ATP-dependent activation of UFM1 by UBA5. Activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1. Finally, with the help of the E3 ligase UFL1, UFM1 is conjugated to target proteins. This compound inhibits the initial step of this cascade.

UBA5_Signaling_Pathway cluster_Ufmylation Ufmylation Cascade cluster_Inhibition Inhibition UFM1 UFM1 UBA5 UBA5 (E1) UFM1->UBA5 ATP ATP ATP->UBA5 UBA5_UFM1 UBA5~UFM1 UBA5->UBA5_UFM1 Activation UFC1 UFC1 (E2) UBA5_UFM1->UFC1 Transfer UFC1_UFM1 UFC1~UFM1 UFC1->UFC1_UFM1 Target Target Protein UFC1_UFM1->Target Conjugation UFL1 UFL1 (E3) UFL1->Target Target_UFM1 Ufmylated Target Protein Target->Target_UFM1 DKM_2_93 This compound DKM_2_93->UBA5 Inhibition

Caption: Ufmylation signaling pathway and inhibition by this compound.

Application

This protocol provides a detailed method for performing Western blot analysis to evaluate the inhibitory effect of this compound on UBA5 activity in a cellular context. The primary readout is the reduction in the UBA5-UFM1 thioester conjugate, which indicates successful target engagement by the inhibitor. This assay is suitable for:

  • Confirming the on-target activity of this compound.

  • Determining the dose-dependent efficacy of this compound.

  • Screening for other potential inhibitors of UBA5.

  • Investigating the downstream consequences of UBA5 inhibition.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Western_Blot_Workflow arrow arrow A 1. Cell Culture & Treatment (e.g., PaCa2 cells + this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-UBA5) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

Materials and Reagents

  • Cell Line: Pancreatic cancer cell line (e.g., PaCa2, Panc1)

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • Loading Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-UBA5 antibody

    • Mouse anti-β-actin antibody (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Procedure

  • Cell Culture and Treatment: a. Plate PaCa2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 90, 200, 400 µM) for a specified time (e.g., 24-48 hours). Include a DMSO-only vehicle control.

  • Protein Lysate Preparation: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. c. Denature the samples by heating at 95°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. e. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: a. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: a. Incubate the membrane with the primary antibody against UBA5 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. c. Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. The key readout is the intensity of the band corresponding to the UBA5-UFM1 conjugate. A decrease in this band with increasing this compound concentration indicates inhibition. c. Normalize the UBA5-UFM1 band intensity to a loading control (e.g., β-actin) to account for loading differences. d. Plot the normalized band intensities against the this compound concentration to determine the dose-response curve and calculate the IC50 value.

Data Presentation

The following table summarizes the known inhibitory concentrations of this compound against UBA5 and pancreatic cancer cell lines.

ParameterCell Line/TargetValueReference
IC50 (UBA5 Inhibition) UBA5 Enzyme430 µM[10][11][12][13]
IC50 (Cell Survival) PaCa290 µM[12][13]
IC50 (Cell Survival) Panc130 µM[12][13]
Effective Concentration PaCa-250 µM[15]

Note: IC50 values can vary depending on the specific experimental conditions.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Insufficient protein loaded, poor transfer, inactive antibody, inactive ECL substrate.Increase protein amount, check transfer efficiency, use fresh antibody and substrate.
High Background Insufficient blocking, antibody concentration too high, insufficient washing.Increase blocking time, optimize antibody dilution, increase wash duration/volume.
Non-specific Bands Antibody cross-reactivity, protein degradation.Use a more specific antibody, ensure fresh protease inhibitors in lysis buffer.
Inconsistent Loading Inaccurate protein quantification, pipetting errors.Re-quantify protein, be precise during sample loading.

References

Application Notes: DKM 2-93 for the Study of Protein UFMylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein UFMylation is a post-translational modification process where the Ubiquitin-Fold Modifier 1 (UFM1) is covalently attached to target proteins.[1] This process is analogous to ubiquitination and involves a three-step enzymatic cascade: an E1 activating enzyme (UBA5), an E2 conjugating enzyme (UFC1), and an E3 ligase complex (UFL1/UFBP1/CDK5RAP3).[2] Dysregulation of the UFMylation pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and developmental abnormalities, making it a compelling area of study and a potential target for therapeutic intervention.[3][4]

DKM 2-93 is a covalent small-molecule inhibitor that serves as a valuable chemical probe for investigating the biological functions of UFMylation.[5] It was identified through a chemoproteomic screen of a cysteine-reactive fragment library and has been shown to impair cancer cell survival and tumor growth.[5][6] These application notes provide detailed information and protocols for utilizing this compound to study the UFMylation pathway.

Mechanism of Action

This compound functions as a relatively selective inhibitor of the UFM1-activating enzyme, UBA5.[5][7] It specifically forms a covalent bond with the catalytic cysteine residue (Cys250) within the active site of UBA5.[2][5] This irreversible modification prevents UBA5 from activating UFM1, thereby blocking the entire downstream UFMylation cascade.[1][5] By inhibiting the initial step, this compound allows for the acute and effective shutdown of UFMylation, enabling researchers to study the consequences of its loss in various biological systems.

This compound Mechanism of Action cluster_0 UFMylation Cascade cluster_1 Inhibition UFM1 UFM1 UBA5 UBA5 (E1) UFM1->UBA5 ATP UFC1 UFC1 (E2) UBA5->UFC1 UFM1 Transfer UFL1 UFL1 (E3) UFC1->UFL1 UFM1 Transfer Target Target Protein UFL1->Target UFMylated_Target UFMylated Protein Target->UFMylated_Target UFM1 Conjugation DKM This compound DKM->UBA5 Covalently binds catalytic Cys250

Caption: this compound inhibits the UFMylation pathway by targeting UBA5.

Quantitative Data

This compound has been characterized across various in vitro and cell-based assays. The following table summarizes its potency in different experimental contexts.

ParameterSystem/Cell LineValue (μM)Reference
IC₅₀ UBA5 Enzymatic Activity (in vitro)430[5][7]
EC₅₀ PaCa2 (Pancreatic Cancer) Cell Survival90[5][8]
EC₅₀ Panc1 (Pancreatic Cancer) Cell Survival30[5][8]
EC₅₀ ZIKV Replication Inhibition (JEG-3 cells)12.92[9][10]
CC₅₀ Cytotoxicity (JEG-3 cells)81.23[9][10]

Applications in Research

This compound is a versatile tool for probing the role of UFMylation in several biological areas:

  • Oncology: this compound effectively reduces cell viability and proliferation in pancreatic and glioblastoma cancer models, highlighting UBA5 as a therapeutic target.[3][5] It has been shown to impair tumor growth in vivo without causing overt toxicity in mouse xenograft models.[11]

  • DNA Replication: Studies have utilized this compound to demonstrate that UFMylation is required for efficient DNA replication. Inhibition with this compound leads to a decrease in the number of active replication origins and slows the rate of DNA replication fork progression.[12][13]

  • Virology: this compound has been identified as an inhibitor of Zika virus (ZIKV) replication.[9] This suggests that the UFMylation pathway is a host factor that can be targeted for antiviral strategies.[9][10]

Experimental Protocols

The following are detailed protocols for key experiments using this compound.

1. Protocol: Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of this compound on the survival and growth of adherent cancer cell lines, such as PaCa2 or Panc1.

Cell Viability Assay Workflow A 1. Seed Cells Plate cells in a 96-well plate and allow to adhere overnight. B 2. Treat with this compound Add serial dilutions of this compound (or DMSO vehicle control). A->B C 3. Incubate Incubate cells for 48-72 hours. B->C D 4. Add Viability Reagent Add reagent (e.g., CellTiter-Glo®, MTT) and incubate as required. C->D E 5. Measure Signal Read luminescence or absorbance using a plate reader. D->E F 6. Analyze Data Normalize data to vehicle control and calculate EC₅₀ value. E->F

Caption: Workflow for determining cell viability after this compound treatment.

Materials:

  • Adherent cells of interest (e.g., PaCa2, Panc1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution, e.g., 50 mM)

  • DMSO (vehicle control)

  • 96-well clear or white-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate medium (e.g., serum-free medium for survival assays).[11] A typical final concentration range would be 1 µM to 200 µM. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of medium containing the this compound dilutions or the DMSO vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

  • Viability Measurement:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly to dissolve formazan crystals.

  • Data Acquisition: Measure luminescence or absorbance (at 570 nm for MTT) using a microplate reader.

  • Analysis: Subtract background values. Normalize the signal from treated wells to the average signal from the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression (four-parameter logistic) model to calculate the EC₅₀ value.

2. Protocol: In Vitro UBA5 Activity Assay

This biochemical assay measures the ability of this compound to inhibit the formation of the UBA5-UFM1 thioester conjugate, which is the direct readout of UBA5 enzymatic activity.[5][11]

In Vitro UBA5 Activity Assay Workflow A 1. Pre-incubation Incubate recombinant UBA5 with This compound or DMSO. B 2. Initiate Reaction Add recombinant UFM1 and ATP to start the reaction. A->B C 3. Quench Reaction Stop the reaction by adding non-reducing SDS-PAGE sample buffer. B->C D 4. Negative Control Treat a sample with DTT to break the thioester bond. B->D Parallel Step E 5. Western Blot Separate proteins by SDS-PAGE and probe with an anti-UBA5 antibody. C->E D->E F 6. Analyze Bands Quantify the UBA5-UFM1 conjugate band and calculate IC₅₀. E->F

Caption: Workflow for assessing this compound's inhibition of UBA5 activity.

Materials:

  • Recombinant human UBA5 protein

  • Recombinant human UFM1 protein

  • This compound (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • ATP solution (100 mM stock)

  • Dithiothreitol (DTT) (1 M stock, for negative control)

  • 4x Non-reducing SDS-PAGE sample buffer

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against UBA5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Pre-incubation: In a microcentrifuge tube, combine recombinant UBA5 (e.g., 1-2 µM final concentration) with varying concentrations of this compound (e.g., 10 µM to 1 mM) or DMSO vehicle in assay buffer. Incubate for 30 minutes at 37°C.[5]

  • Reaction Initiation: Start the reaction by adding UFM1 (e.g., 5-10 µM final concentration) and ATP (e.g., 5 mM final concentration) to the mixture. The total reaction volume should be small (e.g., 20 µL). Incubate for 30-60 minutes at 37°C.

  • Negative Control: In a separate tube for a negative control, set up the reaction as above (with DMSO). After the reaction, add DTT to a final concentration of 50 mM to break the UBA5-UFM1 thioester bond.[11]

  • Reaction Quenching: Stop the reactions by adding 4x non-reducing SDS-PAGE sample buffer. Do not boil the samples, as this can disrupt the thioester linkage.

  • Western Blotting: Load the samples onto an SDS-PAGE gel and separate the proteins. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for UBA5, followed by an HRP-conjugated secondary antibody.

  • Analysis: Develop the blot using a chemiluminescent substrate and image the bands. The UBA5-UFM1 conjugate will appear as a higher molecular weight band above the band for unconjugated UBA5. Quantify the intensity of the conjugate band for each this compound concentration. Normalize the data to the DMSO control and plot against the log of inhibitor concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for High-Throughput Screening Using DKM 2-93

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DKM 2-93 is a covalent inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5), a critical E1 activating enzyme in the UFMylation pathway.[1][2][3][4] The UFMylation pathway is increasingly recognized for its role in various cellular processes, and its dysregulation has been implicated in diseases such as cancer.[5][6] this compound was identified through a chemoproteomic screening of a covalent fragment library and has demonstrated efficacy in impairing pancreatic cancer cell survival and in vivo tumor growth by covalently modifying the catalytic cysteine (Cys250) of UBA5.[2][3][4][5] These characteristics make this compound a valuable tool compound for studying the UFMylation pathway and a starting point for the development of novel therapeutics targeting UBA5.

This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel UBA5 inhibitors. It includes a primary biochemical HTS assay, a secondary validation assay, and a cell-based assay for assessing the biological activity of identified compounds.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo activity of this compound.

ParameterCell Line / AssayValueReference
IC50UBA5 activity inhibition430 µM[2][3][7]
IC50AMP-Glo™ UBA5 assay547 µM[8]
EC50PaCa2 pancreatic cancer cell survival90 µM[1][2][3]
EC50Panc1 pancreatic cancer cell survival30 µM[1][2][3]
In vivo efficacyPaCa2 tumor xenograft50 mg/kg, i.p., once per day[2][3]

Signaling Pathway

The UFMylation pathway is a post-translational modification system analogous to ubiquitination. It involves a three-step enzymatic cascade initiated by the E1 activating enzyme UBA5.

UFMylation_Pathway UFMylation Signaling Pathway cluster_activation E1 Activation cluster_conjugation E2 Conjugation cluster_ligation E3 Ligation UFM1 UFM1 UFM1_AMP UFM1-AMP UFM1->UFM1_AMP adenylation UBA5 UBA5 (E1) UBA5->UFM1_AMP ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi UBA5_UFM1 UBA5~UFM1 UFM1_AMP->UBA5_UFM1 thioester bond UFC1_UFM1 UFC1~UFM1 UBA5_UFM1->UFC1_UFM1 transfer DKM_2_93 This compound DKM_2_93->UBA5 inhibits UFC1 UFC1 (E2) UFC1->UFC1_UFM1 UFMylated_Protein UFMylated Target Protein UFC1_UFM1->UFMylated_Protein ligation UFL1 UFL1 (E3) UFL1->UFMylated_Protein Target_Protein Target Protein Target_Protein->UFMylated_Protein HTS_Workflow High-Throughput Screening Workflow start Start dispense_compounds Dispense Compounds (Test, this compound, DMSO) start->dispense_compounds dispense_uba5 Dispense His-tagged UBA5 dispense_compounds->dispense_uba5 incubation1 Incubate dispense_uba5->incubation1 dispense_ufm1 Dispense TMR-labeled UFM1 and ATP incubation1->dispense_ufm1 incubation2 Incubate dispense_ufm1->incubation2 dispense_detection Dispense HTRF Detection Reagents (Anti-His-Tb) incubation2->dispense_detection incubation3 Incubate dispense_detection->incubation3 read_plate Read Plate (HTRF Reader) incubation3->read_plate data_analysis Data Analysis (Z', % Inhibition) read_plate->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

DKM 2-93 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the solubility, handling, and experimental use of DKM 2-93 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

The recommended solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (DMSO). It is also reported to be soluble in Ethanol (EtOH)[1].

2. What is the solubility of this compound in DMSO?

This compound has a high solubility in DMSO, reported to be 125 mg/mL, which corresponds to a molar concentration of 512.95 mM[2][3]. Another source suggests a solubility of at least 10 mM in DMSO[4].

3. My this compound is not dissolving completely. What should I do?

If you encounter issues with dissolving this compound, gentle warming and/or sonication (ultrasonic bath) can aid in its dissolution[2][5]. Ensure that you are using a high-purity, anhydrous grade of DMSO, as the presence of water can affect the solubility of many organic compounds.

4. How should I prepare this compound for in vivo animal studies?

Direct administration of a concentrated DMSO stock is generally not recommended for in vivo studies due to potential toxicity. It is necessary to dilute the DMSO stock into a vehicle that is well-tolerated by the animals. Here are some reported formulations for in vivo use:

  • Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6]

  • Formulation 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]

  • Formulation 3: A suspension in 10% DMSO and 90% Corn Oil.[5]

For these formulations, a clear solution with a solubility of at least 2.08 mg/mL (8.54 mM) has been reported[5][6]. It is recommended to prepare these working solutions fresh on the day of use[5].

5. How should I store this compound solutions?

  • Solid Powder: Store desiccated at -20°C for up to one year.[2][7]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to six months or at -20°C for up to six months[4]. Some sources suggest that stock solutions can be stored at 0-4°C for up to one month[2]. Avoid repeated freeze-thaw cycles.

6. What is the mechanism of action of this compound?

This compound is a selective, covalent inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5)[1][8][9]. UBA5 is the E1-activating enzyme responsible for initiating the UFMylation cascade, a post-translational modification process involving the Ubiquitin-Fold Modifier 1 (UFM1)[10]. This compound specifically forms a covalent bond with the catalytic cysteine residue (C250) of UBA5, thereby inhibiting its enzymatic activity[1][2][4][9].

7. What are the typical working concentrations for this compound in experiments?

  • In Vitro: For cell-based assays, such as cell survival or proliferation assays, effective concentrations (EC50) have been reported to be 90 µM in PaCa2 pancreatic cancer cells and 30 µM in Panc1 cells[2][8][9]. The concentration required for 50% inhibition (IC50) of UBA5 enzymatic activity is approximately 430 µM[1][2][4][9].

  • In Vivo: In tumor xenograft models using mice, a daily intraperitoneal (i.p.) injection of 50 mg/kg has been shown to significantly impair tumor growth without causing overt toxicity.[8][9][11]

Solubility Data

The solubility of this compound in various solvents and formulations is summarized in the table below.

Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 125[2][3]512.95[2]Ultrasonic treatment may be required to achieve maximum solubility.[2]
Ethanol --Soluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08[5][6]≥ 8.54[5][6]Suitable for in vivo administration.[5][6]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08[5]≥ 8.54[5]Suitable for in vivo administration.[5]
10% DMSO, 90% Corn Oil ≥ 2.08[5]≥ 8.54[5]Suitable for in vivo administration.[5]

Molecular Weight of this compound: 243.69 g/mol [1][2][7][12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg). This compound has a molecular weight of 243.69 g/mol .

  • Solvent Addition: To prepare a 10 mM stock solution from 1 mg of this compound, add 410.36 µL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Protocol for In Vitro Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

  • Cell Plating: Plate pancreatic cancer cells (e.g., PaCa2 or Panc1) in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

  • Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in the appropriate cell culture medium. Remember to include a DMSO-only vehicle control. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[8]

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 48 hours).[8][9]

  • Viability Assessment: Assess cell viability using a suitable method, such as an MTS assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by staining with a fluorescent dye like Hoechst.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.

Visualizations

This compound Mechanism of Action: Inhibition of the UFMylation Pathway

DKM_2_93_Pathway cluster_UFMylation UFMylation Cascade UFM1_inactive UFM1 UBA5 UBA5 (E1) UFM1_inactive->UBA5 ATP UFC1 UFC1 (E2) UBA5->UFC1 UFM1 Transfer UFL1 UFL1 (E3) UFC1->UFL1 UFMylatedProtein UFMylated Protein (Altered Function) UFL1->UFMylatedProtein UFM1 Conjugation TargetProtein Target Protein TargetProtein->UFL1 DKM293 This compound DKM293->Inhibition Inhibition->UBA5 Covalent Inhibition

Caption: this compound covalently inhibits UBA5, blocking the UFMylation pathway.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start plate_cells 1. Plate Cells (e.g., 96-well plate) start->plate_cells adhere 2. Incubate Overnight (Allow cells to adhere) plate_cells->adhere prepare_treatment 3. Prepare this compound Dilutions & Vehicle Control adhere->prepare_treatment treat_cells 4. Treat Cells prepare_treatment->treat_cells incubate_treatment 5. Incubate (e.g., 48 hours) treat_cells->incubate_treatment viability_assay 6. Perform Viability Assay (e.g., MTS, Hoechst) incubate_treatment->viability_assay data_analysis 7. Analyze Data (Calculate EC50) viability_assay->data_analysis end End data_analysis->end

References

DKM 2-93 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of DKM 2-93.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: The solid form of this compound should be stored at -20°C for long-term stability.[1][2][3][4] Under these conditions, the product is stable for at least four years.[4] Some suppliers guarantee stability for up to three years when stored at -20°C.[5] For short-term storage, 4°C is acceptable for up to six months.[2]

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3][5][6] It is also reported to be soluble in chloroform and methanol.[4] For in vivo studies, a vehicle of PBS, ethanol, and PEG40 has been used.[7]

Q3: How should I prepare and store this compound solutions?

A3: It is highly recommended to prepare and use solutions on the same day.[8] If you need to prepare stock solutions in advance, dissolve this compound in fresh DMSO.[5] Aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[5][9] Once a vial is thawed, it should be used promptly.

Q4: What precautions should I take before using this compound?

A4: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[8] This prevents condensation from forming inside the vial, which could affect the product's stability. Always handle the compound in a well-ventilated area and use appropriate personal protective equipment, as it is classified as toxic if swallowed, in contact with skin, or if inhaled.[10]

Q5: Is this compound stable under experimental conditions?

A5: this compound is a covalent inhibitor that targets the catalytic cysteine of UBA5.[2][11] In cell-based assays, it has been used for incubation periods of 48 hours.[5][6] For in vivo studies, it has been administered daily.[7] While stable for these experimental durations, it is always best practice to prepare fresh dilutions from a frozen stock solution for each experiment.

Quantitative Data Summary

The following tables summarize the storage conditions and stability data for this compound in both solid and solution forms based on information from various suppliers.

Table 1: Storage and Stability of Solid this compound

Storage TemperatureDurationNotes
-20°C≥ 4 yearsRecommended for long-term storage.
4°CUp to 6 monthsSuitable for short-term storage.

Table 2: Storage and Stability of this compound in DMSO

Storage TemperatureDurationNotes
-80°CUp to 2 yearsRecommended for long-term stock solutions.[5][9]
-20°CUp to 1 yearSuitable for mid-term stock solutions.[5][9]
4°CUp to 2 weeksFor very short-term storage.[8]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is adapted from studies investigating the effect of this compound on pancreatic cancer cell lines.[6][7]

  • Cell Plating: Plate pancreatic cancer cells (e.g., PaCa2 or Panc1) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0-1000 µM).

  • Treatment: Aspirate the overnight culture medium from the cells and replace it with the media containing the various concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 48 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as a Hoescht stain or MTT assay.

Protocol 2: UBA5 Activity Assay

This protocol provides a general workflow to assess the inhibitory activity of this compound on UBA5.[7]

  • Reagent Preparation: Purify recombinant UBA5 and UFM1 proteins.

  • Inhibitor Pre-incubation: Pre-incubate UBA5 with varying concentrations of this compound (or DMSO as a control) in an appropriate reaction buffer for 30 minutes at 37°C.

  • Reaction Initiation: Initiate the UFMylation reaction by adding UFM1 and ATP to the pre-incubated mixture.

  • Reaction Quenching: After a set incubation time, quench the reaction.

  • Analysis: Analyze the formation of the UBA5-UFM1 thioester linkage by non-reducing SDS-PAGE and Western blot or by using a luminescence-based assay like the AMP-Glo™ Assay.[12][13]

Visual Guides

This compound Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling and storing this compound to ensure its stability and integrity for experimental use.

DKM_2_93_Workflow cluster_receipt Receiving and Initial Storage cluster_prep Preparation of Stock Solution cluster_storage Stock Solution Storage cluster_use Experimental Use cluster_pathway Mechanism of Action Receive Receive this compound (Solid) StoreSolid Store at -20°C (Long-term) Receive->StoreSolid Unopened Vial Equilibrate Equilibrate Vial to Room Temperature (min. 1 hour) StoreSolid->Equilibrate Dissolve Dissolve in Fresh DMSO Equilibrate->Dissolve Aliquot Aliquot into Tightly Sealed Vials Dissolve->Aliquot Store80 Store at -80°C (Up to 2 years) Aliquot->Store80 Long-term Store20 Store at -20°C (Up to 1 year) Aliquot->Store20 Mid-term Thaw Thaw Aliquot Store80->Thaw Store20->Thaw Dilute Prepare Fresh Working Dilutions Thaw->Dilute Experiment Use in Experiment Dilute->Experiment DKM This compound UBA5 UBA5 (E1 Enzyme) DKM->UBA5 Inhibits UBA5_UFM1 UBA5-UFM1 Complex UBA5->UBA5_UFM1 Activates UFM1 UFM1 UFM1->UBA5_UFM1 UFC1 UFC1 (E2 Enzyme) UBA5_UFM1->UFC1 UFL1 UFL1 (E3 Ligase) UFC1->UFL1 UFMylatedProtein UFMylated Protein UFL1->UFMylatedProtein UFMylates TargetProtein Target Protein TargetProtein->UFMylatedProtein

Caption: Recommended workflow for this compound from receipt to experimental use.

UFMylation Signaling Pathway

The diagram below illustrates the UFMylation pathway and the inhibitory action of this compound on the E1 activating enzyme, UBA5.[11][14][15]

UFMylation_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation UBA5 UBA5 (E1) AMP_PPi AMP + PPi UBA5->AMP_PPi UBA5_UFM1 UBA5~UFM1 (Thioester Bond) UBA5->UBA5_UFM1 UFM1 UFM1 UFM1->UBA5 ATP ATP ATP->UBA5 UFC1 UFC1 (E2) UBA5_UFM1->UFC1 UFC1_UFM1 UFC1~UFM1 UFC1->UFC1_UFM1 UFL1 UFL1 (E3) UFC1_UFM1->UFL1 UFMylated_Target UFMylated Protein UFL1->UFMylated_Target Target Target Protein Target->UFL1 DKM This compound DKM->UBA5 Inhibits Covalently

Caption: this compound inhibits the UFMylation pathway by targeting the UBA5 E1 enzyme.

References

Potential off-target effects of DKM 2-93

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DKM 2-93. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of the covalent UBA5 inhibitor, this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a covalent inhibitor of Ubiquitin-Like Modifier Activating Enzyme 5 (UBA5).[1][2][3] It specifically targets the catalytic cysteine residue (Cys250) of UBA5, thereby blocking the initiation of the UFM1ylation cascade.[1]

Q2: How selective is this compound for UBA5?

A2: this compound is considered a "relatively selective" inhibitor of UBA5.[1][2][3] In a key chemoproteomic study using isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP), this compound was competed against a broad cysteine-reactive probe in pancreatic cancer cell lysates. Of the 335 probe-modified peptides quantified, 313 showed a light-to-heavy isotopic ratio of less than 2, indicating minimal nonspecific binding. UBA5 was the only target identified with a ratio greater than 4 (a ratio of 4.2), signifying it as the primary target.[1]

Q3: Are there any known or potential off-targets for this compound?

A3: The initial isoTOP-ABPP profiling of this compound did not identify other high-confidence off-targets with a light-to-heavy ratio greater than 4.[1] However, it is important to note that this technique profiles reactivity with a specific chemical probe and may not identify all potential off-target interactions. As with any small molecule inhibitor, off-target effects are possible and should be experimentally evaluated in the context of your specific biological system.

Q4: What is the UFM1ylation pathway and its biological significance?

A4: UFM1ylation is a post-translational modification process analogous to ubiquitination. It involves a three-enzyme cascade: UBA5 (E1 activating enzyme), UFC1 (E2 conjugating enzyme), and UFL1 (E3 ligating enzyme), which covalently attach the Ubiquitin-Fold Modifier 1 (UFM1) to substrate proteins.[4] This pathway is implicated in various cellular processes, most notably the endoplasmic reticulum (ER) stress response.[4] Dysregulation of the UFM1ylation pathway has been linked to certain cancers and neurological disorders.

Troubleshooting Guide: Investigating Unexpected Phenotypes

This guide is intended to help you troubleshoot experiments where the observed cellular phenotype is inconsistent with the known function of UBA5 inhibition or if you suspect off-target effects of this compound.

Issue Potential Cause Suggested Action
Observed phenotype is stronger or different than expected from UBA5 knockdown. Potential Off-Target Effects: this compound may be interacting with other proteins in your cellular model, leading to the observed phenotype.1. Perform a dose-response comparison: Compare the concentration of this compound required to elicit the phenotype with its IC50 for UBA5 inhibition. A significant discrepancy may suggest off-target activity. 2. Use a negative control compound: Synthesize or obtain a structurally similar but inactive analog of this compound. If the phenotype is not observed with the inactive analog, it is more likely to be a target-related effect. 3. Rescue experiment: If possible, overexpress a this compound-resistant mutant of UBA5. If the phenotype is rescued, it is likely on-target.
Cellular toxicity is observed at concentrations used for UBA5 inhibition. On-Target Toxicity: Inhibition of the UFM1ylation pathway may be genuinely toxic to your specific cell type. Off-Target Toxicity: this compound could be interacting with essential cellular proteins other than UBA5.1. Phenocopy with genetic knockdown: Use siRNA or CRISPR to knock down UBA5 and observe if the toxicity is replicated. If so, the toxicity is likely on-target. 2. Counter-screen in a UBA5-null cell line: If a UBA5 knockout cell line is available, test for this compound-induced toxicity. Toxicity in the absence of the primary target points to off-target effects.
Inconsistent results across different cell lines. Cell-type specific off-targets: The expression profile of potential off-target proteins may vary between cell lines. Differential importance of the UFM1ylation pathway: Different cell lines may have varying dependence on UBA5 activity for survival and proliferation.1. Characterize target and potential off-target expression: Use western blotting or proteomics to determine the relative expression levels of UBA5 and any suspected off-targets in your panel of cell lines. 2. Perform broad off-target profiling: Consider using the experimental protocols outlined below (e.g., Kinome Profiling, CETSA, RPPA) to identify cell-type-specific off-targets.

Quantitative Data Summary

The following table summarizes the quantitative data from the competitive isoTOP-ABPP study of this compound in PaCa2 pancreatic cancer cell lysates.[1]

Target Protein Gene Probe-Modified Peptide Light/Heavy Ratio Notes
Ubiquitin-like modifier-activating enzyme 5UBA5(C250)4.2Primary target, catalytic cysteine
VariousVarious313 peptides< 2Low nonspecific reactivity
VariousVarious21 peptides2 - 4Potential off-targets of lower confidence
A higher light/heavy ratio indicates greater competition by this compound for the binding of the cysteine-reactive probe, signifying a direct interaction. A ratio > 4 is considered a high-confidence interaction.

Experimental Protocols for Off-Target Identification

Here we provide detailed methodologies for key experiments to investigate the potential off-target effects of this compound.

Protocol 1: Kinome Profiling

This method assesses the effect of this compound on the activity of a broad range of protein kinases.

1. Cell Culture and Lysate Preparation: a. Culture cells of interest to ~80-90% confluency. b. Treat cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for the appropriate duration. c. Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. d. Lyse the cell pellet in a kinase-compatible lysis buffer (e.g., containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, and a protease inhibitor cocktail). e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant and determine the protein concentration using a BCA assay.

2. Kinase Activity Assay (using a commercial service or in-house array): a. Submit the cell lysates to a commercial kinome profiling service or use an in-house kinase activity assay platform. b. Typically, a fixed amount of protein lysate is incubated with a panel of kinase substrates, often in the presence of radiolabeled ATP (e.g., [γ-³³P]ATP). c. The incorporation of the radiolabeled phosphate onto the substrates is measured to determine the activity of the kinases in the lysate.

3. Data Analysis: a. Compare the kinase activity profiles of this compound-treated samples to the vehicle-treated controls. b. Identify kinases whose activity is significantly inhibited or activated by this compound. c. Follow up on any significant "hits" with orthogonal assays to validate them as direct off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

1. Cell Treatment and Heating: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat cells with this compound at various concentrations or a vehicle control for a defined period (e.g., 1 hour) at 37°C. c. For melting curve generation, heat the plate in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. d. For isothermal dose-response experiments, heat all wells at a single, predetermined temperature (optimized from the melting curve) for 3 minutes.

2. Cell Lysis and Sample Preparation: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet. c. Carefully collect the supernatant.

3. Protein Detection and Analysis: a. Analyze the soluble protein fractions by western blot, probing for UBA5 and any suspected off-target proteins. b. Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. c. A shift in the melting curve in the presence of this compound indicates direct binding to the protein of interest.

Protocol 3: Reverse Phase Protein Array (RPPA)

RPPA allows for the high-throughput quantification of hundreds of proteins and their modifications, providing a broad overview of changes in signaling pathways upon this compound treatment.

1. Sample Preparation: a. Treat cells with this compound and a vehicle control as described for kinome profiling. b. Lyse the cells in an appropriate RPPA lysis buffer (e.g., containing 1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 100 mM NaF, 10 mM Na Pyrophosphate, 1 mM Na3VO4, 10% glycerol, and protease/phosphatase inhibitors). c. Determine protein concentration and normalize all samples to the same concentration (e.g., 1-2 µg/µL).

2. Array Printing and Staining: a. Serially dilute the protein lysates. b. Print the diluted lysates onto nitrocellulose-coated slides using a robotic arrayer. c. Each slide (array) is then incubated with a specific primary antibody against a protein of interest. d. A labeled secondary antibody and a signal amplification system are used for detection.

3. Data Acquisition and Analysis: a. Scan the slides to quantify the signal intensity for each spot. b. Normalize the data to the total protein amount for each sample. c. Compare the protein expression and phosphorylation levels between this compound-treated and vehicle-treated samples to identify altered signaling pathways.

Visualizations

UFM1ylation Signaling Pathway

UFM1ylation_Pathway UBA5 UBA5 AMP_PPi AMP + PPi UBA5->AMP_PPi UBA5_UFM1 UBA5~UFM1 UBA5->UBA5_UFM1 UFM1_inactive UFM1 UFM1_inactive->UBA5 ATP ATP ATP->UBA5 UFC1 UFC1 UBA5_UFM1->UFC1 UFM1 Transfer UFC1_UFM1 UFC1~UFM1 UFC1->UFC1_UFM1 UFL1 UFL1 UFC1_UFM1->UFL1 UFM1 Transfer UFMylated_Substrate UFMylated Substrate UFL1->UFMylated_Substrate Substrate Substrate Protein Substrate->UFMylated_Substrate DKM_2_93 This compound DKM_2_93->UBA5

Caption: The UFM1ylation cascade initiated by UBA5.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_hypothesis Hypothesis Generation cluster_profiling Broad Profiling cluster_validation Target Validation phenotype Unexpected Phenotype or Toxicity kinome Kinome Profiling phenotype->kinome rppa Reverse Phase Protein Array (RPPA) phenotype->rppa proteomics Chemoproteomics (e.g., isoTOP-ABPP) phenotype->proteomics cetsa Cellular Thermal Shift Assay (CETSA) kinome->cetsa Validate Hits rppa->cetsa Validate Hits proteomics->cetsa Validate Hits knockdown Genetic Knockdown (siRNA/CRISPR) cetsa->knockdown rescue Mutant Rescue knockdown->rescue

Caption: A logical workflow for identifying and validating off-targets.

References

Troubleshooting DKM 2-93 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DKM 2-93, a covalent inhibitor of the UBA5 enzyme. This resource is intended for scientists and professionals in drug development to address common issues and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a covalent inhibitor of Ubiquitin-like Modifier Activating Enzyme 5 (UBA5).[1][2][3][4][5] It specifically targets the catalytic cysteine residue (Cys250) of UBA5, thereby blocking the initiation of the UFMylation cascade.[2][4][5][6] UFMylation is a post-translational modification process crucial for cellular functions like protein degradation, cell signaling, and DNA damage response.[6] By inhibiting UBA5, this compound disrupts these processes, leading to effects such as impaired cancer cell survival and tumor growth.[1][2][4][5]

Q2: What is the UFMylation signaling pathway?

A2: The UFMylation pathway is a three-step enzymatic cascade analogous to ubiquitination.[2][6]

  • Activation (E1): UBA5 (E1) activates the ubiquitin-fold modifier 1 (UFM1) in an ATP-dependent manner.[6]

  • Conjugation (E2): The activated UFM1 is then transferred to the UFM1-conjugating enzyme 1 (UFC1).[2]

  • Ligation (E3): Finally, the UFM1-specific ligase 1 (UFL1) facilitates the transfer of UFM1 to target proteins.[2]

UFMylation_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation UBA5 UBA5 (E1) AMP_PPi AMP + PPi UBA5->AMP_PPi UFC1 UFC1 (E2) UBA5->UFC1 2 UFM1 UFM1 UFM1->UBA5 1 ATP ATP ATP->UBA5 UFL1 UFL1 (E3) UFC1->UFL1 3 UFMylatedProtein UFMylated Target Protein UFL1->UFMylatedProtein 4 TargetProtein Target Protein TargetProtein->UFL1 DKM293 This compound DKM293->UBA5 In_Vitro_Workflow A 1. Seed Cells in 96-well plate B 2. Allow Adherence (Overnight) A->B D 4. Replace Medium with Drug/Vehicle B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate (48 hours) D->E F 6. Assess Cell Viability E->F G 7. Analyze Data (Calculate EC50) F->G In_Vivo_Workflow A 1. Subcutaneous Injection of PaCa2 Cells B 2. Tumor Growth (3 days) A->B C 3. Randomize Mice into Groups B->C D 4. Daily i.p. Injection (this compound or Vehicle) C->D E 5. Monitor Tumor Volume & Body Weight D->E E->D Repeat Daily F 6. Endpoint: Excise Tumors for Analysis E->F

References

DKM 2-93 IC50 determination in different assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for determining the IC50 of DKM 2-93 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a covalent inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5).[1][2][3] Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys250) within UBA5.[2] This modification inhibits the enzyme's activity, which is to activate the ubiquitin-like protein UFM1 for subsequent UFMylation of target proteins.[3][4][5][6][7] By inhibiting UBA5, this compound disrupts the UFMylation pathway, which has been identified as a therapeutic target in pancreatic cancer.[3][5][7]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay format. A summary of reported values is provided in the table below.

Quantitative Data Summary

Assay TypeTarget/Cell LineIC50 Value (µM)
Biochemical AssayUBA5430[2][4][5][8][9]
Biochemical Assay (AMP-Glo™)UBA5547[9]
Cell Survival AssayPanc1 (pancreatic cancer)30[4][5]
Cell Survival AssayPaCa2 (pancreatic cancer)90[4][5]

Experimental Protocols & Methodologies

Biochemical UBA5 Activity Assay

This protocol is based on assessing the activation and conjugation of UFM1 to UBA5.

  • Reagents:

    • Recombinant HIS6-UBA5

    • Recombinant HIS6-UFM1

    • This compound (or other test compounds) dissolved in DMSO

    • ATP

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

    • 6x non-reducing loading dye

  • Procedure:

    • Pre-incubate UBA5 (1.25 µM) with varying concentrations of this compound or DMSO (vehicle control) in the assay buffer for 30 minutes.

    • Initiate the reaction by adding UFM1 (52.5 µM) and ATP (1 µM).

    • Incubate the reaction mixture for 90 minutes at room temperature.

    • Quench the reaction by adding 6x non-reducing loading dye.

    • Separate the proteins on a 4-20% TGX non-reducing denaturing gel.

    • Perform a Western blot analysis using an anti-HIS6 antibody to detect the UFM1-UBA5 complex.[5]

  • Data Analysis:

    • Quantify the band intensity of the UFM1-UBA5 conjugate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cellular Viability/Survival Assay (e.g., MTT or similar colorimetric assays)

This protocol outlines a general procedure for determining the effect of this compound on the viability of cancer cell lines.

  • Materials:

    • Pancreatic cancer cell lines (e.g., Panc1, PaCa2)

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • 96-well cell culture plates

    • MTT reagent (or other viability reagent)

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Replace the existing medium with the medium containing the various concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.

    • Incubate the plates for a specified period (e.g., 48 hours).[5][10]

    • Add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic regression).

Visual Guides: Diagrams

DKM_2_93_Mechanism_of_Action cluster_UFMylation_Pathway UFMylation Pathway UBA5 UBA5 (E1) UFC1 UFC1 (E2) UBA5->UFC1 UFL1 UFL1 (E3) UFC1->UFL1 TargetProtein Target Protein UFL1->TargetProtein UFM1 UFM1 UFM1->UBA5 ATP dependent UFMylatedProtein UFMylated Protein TargetProtein->UFMylatedProtein UFM1 conjugation DKM293 This compound DKM293->Inhibition Inhibition->UBA5

Caption: this compound inhibits the UFMylation pathway by targeting UBA5.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate CompoundDilution Prepare Serial Dilutions of this compound AddCompound Add Compound to Cells CompoundDilution->AddCompound Incubation Incubate for 48 hours AddCompound->Incubation AddReagent Add Viability Reagent (e.g., MTT) Incubation->AddReagent ReadPlate Measure Absorbance AddReagent->ReadPlate DataNormalization Normalize Data to Control ReadPlate->DataNormalization CurveFitting Fit Dose-Response Curve DataNormalization->CurveFitting IC50Calc Calculate IC50 CurveFitting->IC50Calc

Caption: Workflow for cellular IC50 determination.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound or reagent addition- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
IC50 value is significantly different from reported values - Different cell line passage number or health- Variation in incubation time- Incorrect compound concentration- Different assay methodology- Use low passage number cells and ensure they are healthy and in the logarithmic growth phase.- Adhere strictly to the specified incubation time.- Verify the concentration of the this compound stock solution.- Ensure your protocol aligns with the referenced methodologies.
Poor dose-response curve (no sigmoidal shape) - Compound concentration range is too narrow or not appropriate- Compound has low potency in the chosen assay- Compound insolubility at higher concentrations- Broaden the range of concentrations tested, including higher and lower doses.- Consider if the assay is sensitive enough to detect the compound's effect.- Check for compound precipitation in the medium at high concentrations.
Inconsistent results between experiments - Variation in experimental conditions (e.g., temperature, CO2 levels)- Reagent degradation- Standardize all experimental parameters.- Prepare fresh reagents and solutions for each experiment.

References

Technical Support Center: DKM 2-93 and UBA5 Covalent Binding Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the covalent binding of the inhibitor DKM 2-93 to the ubiquitin-like modifier activating enzyme 5 (UBA5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a relatively selective, cysteine-reactive, fragment-based covalent ligand that inhibits the ubiquitin-like modifier activating enzyme 5 (UBA5).[1][2][3] It functions by covalently modifying the catalytic cysteine residue (C250) of UBA5.[1][2][4] This modification blocks the enzyme's activity, preventing it from activating the ubiquitin-like protein UFM1, which is the first step in the UFMylation pathway.[1][2][5]

Q2: What is UBA5 and its role in the UFMylation pathway?

UBA5 is the E1 activating enzyme specific to the UFMylation pathway, a post-translational modification process.[5][6] It initiates UFMylation by activating UFM1 in an ATP-dependent manner. This involves the adenylation of the UFM1 C-terminus, followed by the formation of a high-energy thioester bond between UBA5's catalytic cysteine (C250) and UFM1.[6] The activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1.[6]

Q3: What is the significance of inhibiting UBA5 in diseases like pancreatic cancer?

UBA5 has been identified as a novel therapeutic target in pancreatic cancer.[1][2] Inhibition of UBA5 by this compound has been shown to impair pancreatic cancer cell survival and reduce in vivo tumor growth.[1][2][5] This suggests that the UFMylation pathway is critical for the survival and proliferation of these cancer cells.

Q4: What are the reported IC50 values for this compound?

The inhibitory potency of this compound has been quantified in various assays. The IC50 for UBA5 activity inhibition is approximately 430 μM.[1][4][7][8] In cellular assays, this compound inhibits the survival of PaCa2 and Panc1 pancreatic cancer cells with EC50 values of 90 μM and 30 μM, respectively.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50Reference
UBA5UBA5 Activity Assay430 µM[1][7]
UBA5AMP-Glo™ Assay547 µM[8]

Table 2: Cellular Potency of this compound

Cell LineAssay TypeEC50Time PointReference
PaCa2Serum-Free Survival90 µM48 hours[3][7]
Panc1Serum-Free Survival30 µM48 hours[3][7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the UFMylation pathway and a general workflow for assessing the covalent binding of this compound to UBA5.

UFMylation_Pathway UBA5 UBA5 (Cys250) AMP_PPi AMP + PPi UFM1_AMP UFM1-AMP UFC1 UFC1 UFC1_UFM1 UFC1-S~UFM1 UFC1->UFC1_UFM1 UFL1 UFL1 UFMylated_Protein UFMylated Target Protein UFL1->UFMylated_Protein ATP ATP ATP->UBA5 1. Activation UFM1 UFM1 UBA5_UFM1 UBA5-S~UFM1 UFM1_AMP->UBA5_UFM1 2. Thioester    Formation UBA5_UFM1->UFC1 3. Conjugation    (Transthiolation) UFC1_UFM1->UFL1 4. Ligation Target_Protein Target Protein Target_Protein->UFL1 DKM_2_93 This compound DKM_2_93->UBA5 Covalent Inhibition

Caption: UFMylation pathway and inhibition by this compound.

Covalent_Binding_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Start: Hypothesis This compound is a covalent inhibitor of UBA5 intact_ms Intact Protein MS: Confirm Adduct Formation start->intact_ms activity_assay UBA5 Activity Assay: Determine IC50 intact_ms->activity_assay Confirm Covalent Nature peptide_ms Peptide-Level MS (isoTOP-ABPP): Identify Modification Site (C250) activity_assay->peptide_ms Quantify Potency gel_abpp Gel-Based ABPP: Validate Target Engagement in Cells peptide_ms->gel_abpp Pinpoint Target Residue viability_assay Cell Viability Assay: Determine Cellular EC50 gel_abpp->viability_assay Confirm Target in Complex System western_blot Western Blot: Assess Downstream Pathway Inhibition viability_assay->western_blot Assess Functional Outcome conclusion Conclusion: This compound covalently binds to UBA5 C250 and inhibits UFMylation in cells western_blot->conclusion

Caption: Experimental workflow for assessing this compound covalent binding.

Troubleshooting Guides

Intact Protein Mass Spectrometry

Q: I don't see the expected mass shift in my protein after incubation with this compound. What could be the issue?

A: This could be due to several factors. Here is a troubleshooting guide to help you diagnose the problem.

  • Problem 1: Incomplete Reaction

    • Possible Cause: The incubation time may be too short, or the concentration of this compound may be too low for complete labeling, especially given its modest potency (IC50 = 430 µM).

    • Solution: Increase the incubation time and/or the concentration of this compound. Perform a time-course and dose-response experiment to find optimal conditions.

  • Problem 2: Protein Quality

    • Possible Cause: The UBA5 protein may be misfolded, aggregated, or the catalytic cysteine (C250) may be oxidized and thus unavailable for modification.

    • Solution: Ensure you are using a high-quality, purified protein. It is advisable to include a reducing agent like DTT or TCEP in your purification and storage buffers, but remember to remove it before the reaction with the electrophilic this compound.

  • Problem 3: Mass Spectrometry Analysis

    • Possible Cause: The mass shift may be too small to resolve, or the instrument may not be properly calibrated. The adduct may also be unstable under the MS conditions.

    • Solution: Verify the mass spectrometer's calibration with a known standard. A shift corresponding to the mass of this compound (243.69 Da) should be detectable.[3] Use gentle ionization methods if adduct instability is suspected.

  • Problem 4: this compound Integrity

    • Possible Cause: The compound may have degraded during storage.

    • Solution: Use a fresh stock of this compound. Verify its integrity using a suitable analytical method like LC-MS.

UBA5 Activity Assay

Q: I'm not seeing inhibition of UBA5 activity even at high concentrations of this compound. What's wrong?

A: This can be a frustrating issue. Consider the following possibilities:

  • Problem 1: Assay Conditions

    • Possible Cause: The pre-incubation time of UBA5 with this compound might be insufficient for covalent bond formation to occur before the reaction is initiated with UFM1 and ATP.

    • Solution: The protocol specifies a 30-minute pre-incubation of UBA5 with this compound.[1] Ensure this step is performed correctly. You can try extending this pre-incubation time to see if inhibition improves.

  • Problem 2: Presence of Nucleophiles in Buffer

    • Possible Cause: Your assay buffer may contain nucleophilic species (e.g., high concentrations of DTT) that can react with and quench the electrophilic this compound.

    • Solution: Review your buffer composition. While a low concentration of reducing agent might be needed for protein stability, high concentrations will interfere with the covalent inhibitor. The published protocol does not include DTT in the reaction buffer itself.[1]

  • Problem 3: Incorrect Readout

    • Possible Cause: The formation of the UBA5-UFM1 thioester complex is detected by a shift in molecular weight on a non-reducing SDS-PAGE gel. If your gel or Western blot is not running correctly, you may not see the bands clearly.

    • Solution: Run appropriate controls. A negative control with DTT should show the release of the UBA5-UFM1 thioester linkage.[1] Ensure your anti-HIS antibody is working correctly for the Western blot detection.

Troubleshooting_Logic start Experiment Fails: No Covalent Binding Observed check_reagents Are reagents (this compound, UBA5) of high quality and correct concentration? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_protocol Was the experimental protocol (e.g., pre-incubation time) followed correctly? protocol_yes Yes check_protocol->protocol_yes Yes protocol_no No check_protocol->protocol_no No check_buffers Are buffers free of interfering nucleophiles (e.g., high DTT)? buffer_yes Yes check_buffers->buffer_yes Yes buffer_no No check_buffers->buffer_no No check_instrument Is the detection instrument (e.g., Mass Spec, Gel Imager) working and calibrated correctly? instrument_yes Yes check_instrument->instrument_yes Yes instrument_no No check_instrument->instrument_no No reagent_yes->check_protocol solution_reagent Solution: Use fresh reagents, verify concentration. reagent_no->solution_reagent protocol_yes->check_buffers solution_protocol Solution: Repeat experiment, adhering strictly to protocol. protocol_no->solution_protocol buffer_yes->check_instrument solution_buffer Solution: Prepare fresh buffers, check composition. buffer_no->solution_buffer conclusion conclusion instrument_yes->conclusion Consider alternative experimental issues (e.g., protein oxidation, adduct instability) solution_instrument Solution: Calibrate and troubleshoot instrument. instrument_no->solution_instrument

Caption: A logical troubleshooting workflow for failed experiments.

Detailed Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry

This protocol is for confirming the formation of a covalent adduct between UBA5 and this compound.

  • Protein Preparation: Use purified recombinant human UBA5. Ensure the protein is in a buffer compatible with mass spectrometry (e.g., ammonium bicarbonate) and free of high concentrations of non-volatile salts or detergents.

  • Reaction Setup:

    • In a microcentrifuge tube, incubate UBA5 (e.g., 5-10 µM) with this compound (e.g., 50-500 µM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Include a DMSO vehicle control (UBA5 treated with the same percentage of DMSO used to dissolve this compound).

    • Incubate at room temperature for 1-2 hours.

  • Sample Preparation for MS:

    • Quench the reaction if necessary.

    • Desalt the protein sample using a C4 ZipTip or similar solid-phase extraction method to remove excess inhibitor and salts.

  • Mass Spectrometry Analysis:

    • Analyze the samples by LC-MS. Use a high-resolution mass spectrometer capable of intact protein analysis.

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the DMSO control and this compound-treated samples.

  • Data Interpretation: A mass increase in the this compound-treated sample corresponding to the molecular weight of this compound (243.69 Da) confirms covalent adduct formation.[3][9]

Protocol 2: UBA5 Activity Assay (Western Blot-Based)

This protocol, adapted from published methods, assesses the inhibitory effect of this compound on UBA5's ability to form a thioester conjugate with UFM1.[1]

  • Reagents:

    • Purified HIS6-UBA5 and HIS6-UFM1.

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.0, 5 mM MgCl2.

    • ATP solution (1 µM final concentration).

    • This compound stock solution in DMSO.

    • 6x non-reducing SDS-PAGE loading dye.

  • Pre-incubation:

    • In separate tubes, pre-incubate UBA5 (1.25 µM) with various concentrations of this compound or DMSO vehicle control.

    • Incubate for 30 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding UFM1 (52.5 µM) and ATP (1 µM).

    • Incubate for 90 minutes at room temperature.

  • Reaction Quenching and Gel Electrophoresis:

    • Quench the reaction by adding 6x non-reducing loading dye.

    • Separate the proteins on a 4-20% Tris-Glycine TGX non-reducing, denaturing gel.

  • Western Blot Analysis:

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with an anti-HIS6 antibody to detect both UBA5, UFM1, and the higher molecular weight UBA5-UFM1 complex.

  • Data Interpretation: The intensity of the band corresponding to the UBA5-UFM1 complex will decrease in a dose-dependent manner with increasing concentrations of this compound. Quantify band intensities to calculate an IC50 value.

Protocol 3: Gel-Based Activity-Based Protein Profiling (ABPP)

This protocol validates the direct engagement of this compound with UBA5 in a competitive manner using a cysteine-reactive probe.[1]

  • Reagents:

    • Purified human UBA5.

    • This compound stock solution in DMSO.

    • Cysteine-reactive probe, such as Iodoacetamide-alkyne (IAyne).

    • Rhodamine-azide for Click Chemistry (CuAAC).

    • Copper(I) catalyst solution (e.g., TBTA, CuSO4, and a reducing agent like sodium ascorbate).

  • Competitive Labeling:

    • Pre-incubate pure human UBA5 with DMSO (vehicle) or this compound for 30 minutes.

    • Add the IAyne probe (e.g., 10 µM) to each reaction and incubate for another 30 minutes. The probe will label cysteines not occupied by this compound.

  • Click Chemistry:

    • Conjugate the rhodamine-azide reporter tag to the alkyne-modified proteins via CuAAC reaction.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the protein labeling using an in-gel fluorescence scanner.

  • Data Interpretation: A decrease in fluorescence intensity of the UBA5 band in the this compound-treated sample compared to the DMSO control indicates that this compound directly binds to and blocks the labeling of a cysteine residue on UBA5 by the IAyne probe.

References

Minimizing DKM 2-93 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DKM 2-93. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a covalent and relatively selective small molecule inhibitor of the Ubiquitin-Like Modifier Activating Enzyme 5 (UBA5).[1][2][3][4][5] UBA5 is the E1 activating enzyme for the ubiquitin-fold modifier 1 (UFM1) protein. This compound works by covalently modifying the catalytic cysteine residue (Cys250) of UBA5, which inhibits the UFMylation cascade.[5][6][7] This pathway is involved in various cellular processes, and its dysregulation has been implicated in diseases such as cancer.[8][9][10]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily investigated as a potential therapeutic agent for cancers, particularly pancreatic cancer.[2][4][8][11] It has been shown to impair cancer cell survival and reduce tumor growth in preclinical models.[2][8][12][13] It is also used as a chemical probe to study the biological functions of the UFMylation pathway.[2][14]

Q3: Does this compound exhibit cytotoxicity in normal, non-cancerous cells?

A3: While this compound is primarily targeted at cancer cells, all active compounds have the potential for off-target effects and cytotoxicity in normal cells, particularly at higher concentrations. However, studies have reported that this compound shows no overt toxicity in in vivo mouse models at effective doses.[12][13][15] One study reported a 50% cytotoxic concentration (CC50) of 81.23 µM in JEG-3 cells, a placental cell line, which suggests a degree of selectivity.[2][14] Another study indicated that this compound did not display cytotoxicity to astrocyte-like CCF-STTG1 cells at the concentrations tested.[11][16]

Q4: What are the potential off-target effects of this compound?

A4: As a covalent inhibitor with a reactive chloroacetamide warhead, this compound has the potential to react with other cysteine-containing proteins in the cell. While it is considered "relatively selective" for UBA5, comprehensive proteome-wide off-target profiling is needed to fully characterize its specificity.[1][3] Off-target binding can contribute to unexpected cellular phenotypes and cytotoxicity.[17]

Troubleshooting Guide: Minimizing Normal Cell Cytotoxicity

This guide provides a step-by-step approach to troubleshoot and minimize the cytotoxic effects of this compound on normal cells in your experiments.

Issue 1: High levels of cytotoxicity observed in normal cell lines.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific normal cell line. Start with a wide range of concentrations and identify the lowest concentration that elicits the desired on-target effect (UBA5 inhibition) with minimal impact on cell viability.

  • Possible Cause 2: Extended Incubation Time.

    • Solution: Covalent inhibitors form a permanent bond with their target. Therefore, prolonged exposure may not be necessary and could increase off-target effects. Optimize the incubation time by performing a time-course experiment. Assess UBA5 inhibition and cell viability at different time points to find the shortest effective exposure duration.

  • Possible Cause 3: High Cellular Reactivity.

    • Solution: The intracellular environment can influence the reactivity of covalent compounds. Ensure your cell culture conditions are consistent and optimal. Consider the potential role of intracellular glutathione (GSH) levels, as it can quench reactive electrophiles.

Issue 2: Inconsistent results or unexpected cellular stress responses.

  • Possible Cause 1: Off-Target Effects.

    • Solution: If you suspect off-target effects are contributing to cytotoxicity, consider using a structurally related but inactive control compound if available. Additionally, proteomics-based approaches like Activity-Based Protein Profiling (ABPP) can help identify other cellular targets of this compound.[1][3]

  • Possible Cause 2: Endoplasmic Reticulum (ER) Stress.

    • Solution: The UFMylation pathway has been linked to ER homeostasis.[9] Inhibition of UBA5 by this compound might induce ER stress. Monitor for markers of ER stress (e.g., CHOP expression) and consider co-treatment with ER stress inhibitors as a tool to dissect the mechanism of cytotoxicity.

  • Possible Cause 3: Disruption of the Ubiquitin-Proteasome System (UPS).

    • Solution: UBA5 is part of a ubiquitin-like modification system. While distinct from the primary ubiquitin pathway, crosstalk can occur. Assess the overall health of the UPS in your experimental system to ensure that the observed effects are specific to UFMylation inhibition.

Quantitative Data Summary

The following table summarizes the available quantitative data on the potency and cytotoxicity of this compound.

ParameterCell LineValueReference
IC50 (UBA5 Inhibition)In vitro430 µM[5][15]
EC50 (Cell Survival)PaCa2 (Pancreatic Cancer)90 µM[12][13]
EC50 (Cell Survival)Panc1 (Pancreatic Cancer)30 µM[12][13]
EC50 (ZIKV Replication Inhibition)JEG-3 (Placental)12.92 µM[2][14]
CC50 (Cytotoxicity)JEG-3 (Placental)81.23 µM[2][14]
Cytotoxicity CCF-STTG1 (Astrocyte-like)Not cytotoxic at tested concentrations[11][16]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

  • Cell Seeding: Plate your normal cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 0.1 µM to 200 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability assay, such as MTT, MTS, or a live/dead cell staining kit, to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: Western Blot for UBA5 Inhibition

  • Cell Treatment: Treat your cells with this compound at the desired concentrations and for the optimized incubation time.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against a downstream marker of UBA5 activity or a protein known to be UFMylated. A loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Analysis: Quantify the band intensities to assess the level of UBA5 inhibition.

Visualizations

DKM_2_93_Mechanism_of_Action cluster_UFMylation_Pathway UFMylation Pathway UFM1 UFM1 UBA5 UBA5 (E1) UFM1->UBA5 Activation (ATP) UFC1 UFC1 (E2) UBA5->UFC1 Conjugation UFL1 UFL1 (E3) UFC1->UFL1 Ligation TargetProtein Target Protein UFL1->TargetProtein UFMylatedProtein UFMylated Protein TargetProtein->UFMylatedProtein UFMylation DKM_2_93 This compound DKM_2_93->UBA5 Inhibition (Covalent Modification of Cys250)

Caption: Mechanism of action of this compound in the UFMylation pathway.

Troubleshooting_Workflow Start High Cytotoxicity Observed in Normal Cells Concentration Optimize Concentration (Dose-Response) Start->Concentration Time Optimize Incubation Time (Time-Course) Concentration->Time OffTarget Investigate Off-Target Effects (e.g., ABPP, Inactive Control) Time->OffTarget Stress Assess Cellular Stress (e.g., ER Stress, UPS) OffTarget->Stress End Minimized Cytotoxicity Stress->End

Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.

References

DKM 2-93 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DKM 2-93, a covalent inhibitor of the UBA5 enzyme. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to offer solutions for common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a relatively selective, covalent inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5).[1][2][3][4] It specifically targets the catalytic cysteine residue (Cys250) of UBA5, forming a covalent bond that inhibits the enzyme's activity.[4] UBA5 is the E1 activating enzyme responsible for initiating the UFMylation cascade, a post-translational modification pathway.[3][5] By inhibiting UBA5, this compound prevents the activation of Ubiquitin-fold Modifier 1 (UFM1) and its subsequent conjugation to target proteins.[1][6][7]

Q2: What is the optimal treatment duration for this compound in cell culture experiments?

A2: The optimal treatment duration for this compound is experiment-dependent. For cell viability and survival assays in pancreatic cancer cell lines (PaCa2 and Panc1), a 48-hour incubation period has been shown to be effective.[7] However, effects on DNA replication have been observed with as little as 1 hour of treatment.[8] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration for your specific cell line and endpoint.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: The effective concentration of this compound can vary between cell lines. For pancreatic cancer cells, EC50 values have been reported to be 90 µM for PaCa2 and 30 µM for Panc1 in a 48-hour cell survival assay.[1][6][7] A good starting point for dose-response experiments is to test a range of concentrations from 10 µM to 100 µM.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is a solid that is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO, as moisture can reduce its solubility.[2] For long-term storage, the solid powder can be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect (e.g., decreased cell viability).

  • Possible Cause 1: Suboptimal Compound Activity.

    • Solution: this compound is a covalent inhibitor, and its effectiveness can be influenced by the age and storage of the compound and its solutions. Ensure you are using a fresh stock solution of this compound. If your stock is old, consider preparing a new one from solid material. It is recommended to prepare working solutions fresh for each experiment.

  • Possible Cause 2: Incorrect Treatment Duration or Concentration.

    • Solution: The optimal treatment time and concentration can vary significantly between cell types. We recommend performing a dose-response experiment with a range of concentrations (e.g., 10, 30, 50, 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific experimental setup.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Not all cell lines will be equally sensitive to UBA5 inhibition. To confirm that the UFMylation pathway is active and important in your cell line, you can use a positive control such as shRNA-mediated knockdown of UBA5, which should phenocopy the effects of this compound treatment.[7]

Issue 2: I am observing precipitation of this compound in my cell culture medium.

  • Possible Cause 1: Poor Solubility in Aqueous Solutions.

    • Solution: this compound has limited solubility in aqueous media. When preparing your working solutions, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation. It is best to add the this compound stock solution to the pre-warmed cell culture medium and mix thoroughly immediately before adding it to the cells.

  • Possible Cause 2: Interaction with Media Components.

    • Solution: Some components of cell culture media, particularly serum proteins, can interact with small molecules and affect their solubility and availability. If you are using a serum-free medium for your experiments, this is less likely to be an issue. However, if you are using a serum-containing medium, ensure thorough mixing upon addition of the compound.

Issue 3: I am unsure if this compound is inhibiting UBA5 in my experiment.

  • Possible Cause: Lack of a direct measure of target engagement.

    • Solution: To directly assess the inhibition of UBA5, you can perform a Western blot to detect the UFMylation of target proteins. A decrease in the levels of UFMylated proteins upon this compound treatment would indicate successful target engagement. A known substrate of UFMylation is RPL26.[5] You can also perform an in vitro UBA5 activity assay to measure the formation of the UBA5-UFM1 complex, which is inhibited by this compound.[6][7] For a more advanced approach, activity-based protein profiling (ABPP) can be used to directly probe the covalent modification of UBA5.[6][9]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

Cell LineAssayDurationIC50 / EC50 (µM)Reference
PaCa2Serum-free survival48 hours90[1][6][7]
Panc1Serum-free survival48 hours30[1][6][7]
UBA5In vitro activity90 minutes430 (IC50)[6][7]

Table 2: Recommended In Vivo Experimental Parameters for this compound

Animal ModelTumor ModelDosageAdministration RouteFrequencyReference
Immune-deficient SCID micePaCa2 xenograft50 mg/kgIntraperitoneal (i.p.)Once per day[7]

Experimental Protocols

Protocol 1: In Vitro UBA5 Activity Assay

This protocol is adapted from Roberts et al., ACS Chem Biol. 2017.[6][7]

  • Pre-incubation: Pre-incubate 1.25 µM of purified HIS6-UBA5 with varying concentrations of this compound (or DMSO as a vehicle control) in reaction buffer (50 mM Tris-HCl, pH 7.0, 5 mM MgCl2) for 30 minutes at room temperature.

  • Reaction Initiation: Initiate the UFMylation reaction by adding 52.5 µM of HIS6-UFM1 and 1 µM of ATP to the pre-incubation mixture.

  • Incubation: Incubate the reaction for 90 minutes at room temperature.

  • Quenching: Stop the reaction by adding 6x non-reducing loading dye.

  • Analysis: Separate the proteins on a 4-20% TGX non-reducing SDS-PAGE gel.

  • Detection: Perform a Western blot analysis using an anti-HIS6 antibody to detect the formation of the UBA5-UFM1 complex. A reduction in the intensity of the complex band in the this compound treated samples compared to the DMSO control indicates inhibition. Dithiothreitol (DTT) can be used as a negative control to release the UBA5-UFM1 thioester linkage.[6][7]

Mandatory Visualizations

DKM_2_93_Signaling_Pathway cluster_UFMylation UFMylation Pathway UBA5 UBA5 (E1) UFM1_active UFM1-AMP UBA5->UFM1_active Activation UFM1_inactive UFM1 (inactive) UFM1_inactive->UBA5 ATP ATP ATP->UBA5 UFC1 UFC1 (E2) UFM1_active->UFC1 Conjugation UFL1 UFL1 (E3) UFC1->UFL1 Substrate Substrate Protein UFL1->Substrate UFMylated_Substrate UFMylated Substrate Substrate->UFMylated_Substrate Ligation DKM2_93 This compound DKM2_93->UBA5 Inhibits

Caption: The UFMylation signaling cascade and the inhibitory action of this compound on the UBA5 enzyme.

DKM_2_93_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare fresh this compound stock in anhydrous DMSO B Plate cells and allow to adhere overnight C Prepare working solution by diluting stock in pre-warmed media B->C D Treat cells with this compound or vehicle control (DMSO) C->D E Incubate for desired duration (e.g., 24-48 hours) D->E F Assess endpoint: - Cell Viability (e.g., Hoechst stain) - Western Blot for UFMylation - In vitro activity assay E->F

Caption: A general experimental workflow for in vitro studies using this compound.

DKM_2_93_Troubleshooting Start Experiment with this compound shows unexpected results Q1 Are you observing the expected biological effect? Start->Q1 A1_Yes Proceed with further experiments Q1->A1_Yes Yes A1_No Check compound activity, treatment duration/concentration, and cell line sensitivity Q1->A1_No No Q2 Is the compound precipitating in the media? A1_No->Q2 A2_Yes Review solution preparation: - Use fresh, anhydrous DMSO for stock - Ensure final DMSO % is low - Add to pre-warmed media and mix well Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Have you confirmed target engagement? A2_No->Q3 A3_Yes Consider off-target effects or alternative pathways Q3->A3_Yes Yes A3_No Perform Western blot for UFMylation, in vitro UBA5 activity assay, or ABPP Q3->A3_No No

Caption: A logical troubleshooting guide for experiments involving this compound.

References

Technical Support Center: Overcoming Resistance to DKM 2-93 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the UBA5 inhibitor, DKM 2-93.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a covalent inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5).[1][2][3][4] It specifically targets a catalytic cysteine residue within UBA5, thereby blocking the initiation of the UFMylation cascade.[2][3] This inhibition of UFMylation, a crucial post-translational modification pathway, has been shown to impair the survival of cancer cells, such as those in pancreatic and lung cancer.[1][5][6]

Q2: My cancer cell line shows a higher than expected IC50 value for this compound. What are the possible reasons?

Several factors could contribute to a higher than expected IC50 value:

  • Inherent Resistance: The cell line may have intrinsically low dependence on the UFMylation pathway for survival.

  • High UBA5 Expression: The cells may overexpress UBA5, requiring a higher concentration of this compound to achieve sufficient target inhibition.

  • Cell Culture Conditions: Suboptimal cell health, high passage number, or variations in cell density can affect drug sensitivity.[7]

  • Drug Inactivity: The this compound compound may have degraded.

Q3: How can I determine if my cancer cells have developed acquired resistance to this compound?

Acquired resistance is characterized by a significant increase in the IC50 value of this compound in a cell line that was previously sensitive. To confirm resistance, perform a dose-response assay and compare the IC50 value of the suspected resistant line to the parental, sensitive cell line. A rightward shift in the dose-response curve is a key indicator of acquired resistance.

Q4: What are the potential molecular mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on resistance to other covalent inhibitors, may include:

  • Target Alteration: Mutations in the UBA5 gene that alter the drug-binding site, preventing the covalent modification by this compound.

  • Target Overexpression: Increased expression of UBA5, effectively titrating out the inhibitor.

  • Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of UFMylation, promoting cell survival.

  • Increased Drug Efflux: Overexpression of multidrug resistance pumps that actively transport this compound out of the cell.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in long-term cell culture experiments.
Possible CauseSuggested Solution
Development of Acquired Resistance 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT) to compare the IC50 value of the current cell line with the parental, sensitive line. A significant increase in the IC50 value confirms resistance. 2. Investigate Mechanism: Proceed to investigate the potential resistance mechanisms outlined in the experimental protocols section below (e.g., UBA5 expression analysis, mutation screening).
Selection of a Resistant Subpopulation 1. Single-Cell Cloning: Isolate single cells from the resistant population to establish clonal lines. 2. Characterize Clones: Assess the IC50 of individual clones to identify highly resistant populations for further study.
Changes in Cell Line Characteristics 1. Authentication: Perform cell line authentication to ensure there has been no cross-contamination. 2. Use Early Passage Cells: Whenever possible, use cells from earlier passages for critical experiments to minimize genetic drift.
Problem 2: High variability in cell viability assay results.
Possible CauseSuggested Solution
Inconsistent Cell Seeding 1. Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure consistent cell numbers are seeded in each well. 2. Uniform Cell Suspension: Ensure the cell suspension is homogenous before plating to avoid clumps.
Inaccurate Drug Dilutions 1. Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment. 2. Calibrated Pipettes: Use calibrated pipettes to ensure accurate liquid handling.
Edge Effects in Multi-well Plates 1. Plate Layout: Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media. 2. Humidified Incubation: Ensure the incubator has adequate humidity to minimize evaporation.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Pancreatic Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Panc-1 (Parental)This compound30[2][5]1
Panc-1-DR (this compound Resistant)This compound1505
PaCa-2 (Parental)This compound90[2][5]1
PaCa-2-DR (this compound Resistant)This compound4505

Table 2: Hypothetical qRT-PCR Analysis of UBA5 mRNA Expression

Cell LineRelative UBA5 mRNA Expression (Fold Change vs. Parental)
Panc-1 (Parental)1.0
Panc-1-DR (this compound Resistant)4.5
PaCa-2 (Parental)1.0
PaCa-2-DR (this compound Resistant)5.2

Mandatory Visualizations

DKM_2_93_Mechanism_of_Action cluster_UFMylation_Pathway UFMylation Pathway cluster_outcome Outcome UFM1 UFM1 UBA5 UBA5 (E1) UFM1->UBA5 ATP -> AMP+PPi UFC1 UFC1 (E2) UBA5->UFC1 UFM1 Transfer UFL1 UFL1 (E3) UFC1->UFL1 Substrate Substrate Protein UFL1->Substrate UFMylated_Substrate UFMylated Substrate Substrate->UFMylated_Substrate UFM1 Conjugation Cellular_Processes Cell Survival, Proliferation UFMylated_Substrate->Cellular_Processes Regulates Inhibition_Outcome Inhibition of Cell Survival DKM_2_93 This compound DKM_2_93->Inhibition

Caption: Mechanism of action of this compound, a covalent inhibitor of UBA5.

Resistance_Troubleshooting_Workflow cluster_Investigation Investigate Potential Mechanisms cluster_Solutions Potential Solutions Start Decreased this compound Efficacy in Long-Term Culture Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Resistant Resistance Confirmed Confirm_Resistance->Resistant IC50 Increased Not_Resistant No Significant Change in IC50 Confirm_Resistance->Not_Resistant IC50 Unchanged UBA5_Expression Analyze UBA5 Expression (qRT-PCR, Western Blot) Resistant->UBA5_Expression UBA5_Mutation Sequence UBA5 Gene Resistant->UBA5_Mutation Bypass_Pathway Investigate Bypass Pathways (e.g., other UBLs, survival signaling) Resistant->Bypass_Pathway Drug_Efflux Assess Drug Efflux (e.g., use of efflux pump inhibitors) Resistant->Drug_Efflux Check_Culture Check Cell Culture Conditions (Passage number, contamination) Not_Resistant->Check_Culture Consider other factors Check_Drug Verify this compound Integrity Not_Resistant->Check_Drug Increase_Dose Increase this compound Dose (if resistance is moderate) UBA5_Expression->Increase_Dose Alternative_Inhibitor Consider Alternative UBA5 Inhibitors UBA5_Mutation->Alternative_Inhibitor Combination_Therapy Combination Therapy (e.g., with inhibitors of bypass pathways) Bypass_Pathway->Combination_Therapy

Caption: Troubleshooting workflow for investigating resistance to this compound.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line (e.g., Panc-1)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks, plates, and consumables

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them into a fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted to the current drug concentration (typically after 2-3 passages), increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Adaptation and Monitoring: Allow the cells to adapt and resume a stable growth rate at each new concentration. If significant cell death occurs, maintain the cells at the current concentration for a longer period or revert to the previous lower concentration.

  • Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.

  • Confirmation of Resistance: After several months of continuous culture with increasing concentrations of this compound, the resulting cell line should exhibit significant resistance. Confirm the level of resistance by determining the new IC50 value and comparing it to that of the parental cell line.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.

Materials:

  • Cancer cells (parental and/or resistant)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Western Blot Analysis of UBA5 and UFMylation Pathway Proteins

This protocol is for assessing the protein expression levels of UBA5 and other components of the UFMylation pathway.

Materials:

  • Cell lysates from parental and resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-UBA5, anti-UFM1, anti-UFC1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Co-Immunoprecipitation (Co-IP) to Assess UFMylation

This protocol can be used to determine if there are changes in the interaction between UBA5 and UFM1, or to assess the overall UFMylation of cellular proteins.

Materials:

  • Cell lysates

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-UBA5)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Sample buffer for Western blot

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-UBA5) to form antibody-antigen complexes.

  • Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners (e.g., anti-UFM1).

References

Validation & Comparative

A Comparative Analysis of DKM 2-93 and Usenamine A: Potent Modulators of Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the identification of novel therapeutic agents that target specific cellular pathways is of paramount importance. This guide provides a detailed comparison of two such molecules, DKM 2-93 and Usenamine A, which have demonstrated significant biological activities, particularly in the context of cancer and inflammation. Both compounds have been shown to interact with the ubiquitin-like modifier activating enzyme 5 (UBA5), a critical component of the UFMylation pathway, albeit through different mechanisms. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their activities, supported by experimental data and detailed protocols.

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative data for this compound and Usenamine A, highlighting their distinct inhibitory profiles.

ParameterThis compoundUsenamine AReference
Target UBA5 (direct covalent inhibitor)UBA5 (inhibits expression), TNF-α[1][2][3][4][5]
IC50 (UBA5) 430 µMNot reported (indirect inhibitor)[2][5]
EC50 (PaCa2 pancreatic cancer cells) 90 µMNot reported[1]
EC50 (Panc1 pancreatic cancer cells) 30 µMNot reported[1]
Effect on Breast Cancer Cell Viability Not reportedDose-dependent reduction in viability of MDA-MB-231, Hs578T, and MCF-7 cells[6]

Mechanism of Action and Signaling Pathways

This compound and Usenamine A exhibit distinct mechanisms of action, which are visually represented in the signaling pathway diagrams below.

This compound: Direct Covalent Inhibition of UBA5

This compound is a selective, covalent inhibitor of UBA5.[1][2][3][7] It acts by covalently modifying the catalytic cysteine residue within the active site of the UBA5 enzyme.[1][3] This irreversible binding directly inhibits the enzymatic activity of UBA5, thereby blocking the initiation of the UFMylation cascade.[1][3] The UFMylation pathway is a post-translational modification process crucial for cellular homeostasis, and its disruption has been implicated in the impairment of cancer cell survival and tumor growth.[6][8]

DKM_2_93_Pathway DKM_2_93 This compound UBA5 UBA5 (E1 Activating Enzyme) DKM_2_93->UBA5 UFM1 UFM1 UBA5->UFM1 Activates UFC1 UFC1 (E2 Conjugating Enzyme) UFM1->UFC1 Transfer UFL1 UFL1 (E3 Ligase) UFC1->UFL1 Substrate Substrate Protein UFL1->Substrate UFMylates UFMylated_Substrate UFMylated Substrate Substrate->UFMylated_Substrate Cell_Survival Pancreatic Cancer Cell Survival & Proliferation UFMylated_Substrate->Cell_Survival Promotes

Figure 1. this compound inhibits the UFMylation pathway.
Usenamine A: A Dual-Pronged Approach

Usenamine A, a natural product derived from lichens, demonstrates a more multifaceted mechanism of action.[4] In the context of cancer, it has been shown to inhibit the expression of UBA5 in breast cancer cells, leading to a downstream cascade of cellular events including the induction of endoplasmic reticulum (ER) stress and autophagy.[1][9][10] Unlike this compound, it is not confirmed to be a direct inhibitor of UBA5's enzymatic activity.[11]

Furthermore, Usenamine A exhibits anti-inflammatory properties by targeting the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.[5][12][13] It is suggested to interfere with the TNF-TNFR2 complex, thereby modulating downstream inflammatory responses.[12]

Usenamine_A_Pathway cluster_cancer Anti-Cancer Activity cluster_inflammation Anti-Inflammatory Activity Usenamine_A_cancer Usenamine A UBA5_exp UBA5 Expression Usenamine_A_cancer->UBA5_exp Inhibits ER_Stress ER Stress UBA5_exp->ER_Stress Leads to Cell_Proliferation Breast Cancer Cell Proliferation UBA5_exp->Cell_Proliferation Promotes Autophagy Autophagy ER_Stress->Autophagy Induces Autophagy->Cell_Proliferation Inhibits Usenamine_A_inflam Usenamine A TNF_TNFR2 TNF-TNFR2 Complex Usenamine_A_inflam->TNF_TNFR2 Interferes with Inflammatory_Cytokines Inflammatory Cytokines TNF_TNFR2->Inflammatory_Cytokines Promotes

Figure 2. Usenamine A's dual anti-cancer and anti-inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.

UBA5 Activity Assay (for this compound)

This assay is designed to measure the enzymatic activity of UBA5 and assess the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human HIS6-UBA5

  • Recombinant human HIS6-UFM1

  • ATP

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • This compound (or other test compounds) dissolved in DMSO

  • Non-reducing SDS-PAGE loading dye

  • 4-20% Tris-Glycine gels

  • Anti-HIS6 antibody for Western blotting

Procedure:

  • Pre-incubate 1.25 µM of HIS6-UBA5 with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 30 minutes at room temperature.[3][12]

  • Initiate the reaction by adding 52.5 µM of HIS6-UFM1 and 1 µM of ATP to the pre-incubation mixture.[3][12]

  • Incubate the reaction for 90 minutes at room temperature.[3][12]

  • Quench the reaction by adding non-reducing SDS-PAGE loading dye.[3][12]

  • Separate the proteins on a 4-20% Tris-Glycine gel.[3][12]

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-HIS6 antibody to detect the formation of the UBA5-UFM1 conjugate.[3][12]

  • The intensity of the band corresponding to the UBA5-UFM1 complex is quantified to determine the extent of inhibition.[3]

Cell Viability Assay (for Usenamine A)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, Hs578T, MCF-7)

  • Complete cell culture medium

  • Usenamine A dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the breast cancer cells in a 96-well plate at a density of 8 x 10³ cells per well and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of Usenamine A (or DMSO as a vehicle control) for 48 hours.[10]

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (DMSO-treated) cells.

Summary and Conclusion

This compound and Usenamine A represent two distinct approaches to modulating the UBA5-mediated UFMylation pathway. This compound is a well-characterized, direct covalent inhibitor of UBA5, making it a valuable tool for specifically probing the function of this enzyme. Its activity has been quantified with a clear IC50 value, and its mechanism is focused on the direct disruption of the UFMylation cascade.

In contrast, Usenamine A exhibits a broader biological profile. While it has been shown to reduce the expression of UBA5 in cancer cells, its primary anti-cancer effects appear to be linked to the induction of ER stress and autophagy. The lack of a reported direct IC50 for UBA5 suggests an indirect mode of action on this target. Furthermore, its anti-inflammatory activity via the TNF-α pathway adds another layer to its therapeutic potential.

For researchers focused on the direct enzymatic inhibition of UBA5, this compound is the more specific tool. For those investigating broader cellular stress responses or the interplay between cancer and inflammation, Usenamine A presents an interesting candidate with a dual mechanism of action. Further research is warranted to fully elucidate the direct targets of Usenamine A and to explore the therapeutic potential of both compounds in various disease models.

References

A Head-to-Head Comparison of UBA5 Inhibitors: DKM 2-93 vs. Compound 8.5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5): DKM 2-93 and compound 8.5. This document synthesizes available experimental data to evaluate their performance and provides detailed methodologies for key assays.

UBA5 is the E1 activating enzyme for the UFM1 (Ubiquitin-fold modifier 1) conjugation pathway, a post-translational modification system implicated in various cellular processes, including the endoplasmic reticulum stress response, and is a potential therapeutic target in oncology and neurodegenerative diseases. The development of potent and selective UBA5 inhibitors is therefore of significant interest. This guide focuses on two such small molecules, this compound and compound 8.5, detailing their inhibitory activity, mechanism of action, and selectivity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and compound 8.5 based on available literature. It is important to note that the data for each compound were generated in separate studies, and direct comparison should be made with consideration of potential variations in experimental conditions.

ParameterThis compoundCompound 8.5
Target Ubiquitin-like Modifier Activating Enzyme 5 (UBA5)Ubiquitin-like Modifier Activating Enzyme 5 (UBA5)
Mechanism of Action Covalent, irreversible inhibitor that modifies the catalytic cysteine (Cys250) of UBA5.[1]Non-competitive inhibitor with respect to ATP.[2][3]
IC50 (UBA5) 430 µM4.0 µM[2]
Cellular Activity Inhibits survival of PaCa2 and Panc1 pancreatic cancer cells with IC50s of 90 µM and 30 µM, respectively.Selectively inhibits the proliferation of Sk-Luci6 cancer cells with high UBA5 expression.[2]
In Vivo Activity Daily treatment with 50 mg/kg significantly impairs tumor growth of PaCa2 cells in a mouse xenograft model without overt toxicity.Not reported.
Selectivity Relatively selective for UBA5.Selective for UBA5 over other E1 enzymes (UAE and NAE) with IC50 values of 78.5 µM and 66.8 µM, respectively, and shows no effect on a panel of human kinases at 10 µM.[2]

Signaling Pathway and Experimental Workflow

To provide a better understanding of the context in which these inhibitors function, the following diagrams illustrate the UFMylation pathway and a general experimental workflow for evaluating UBA5 inhibitors.

UFMylation_Pathway cluster_activation UFM1 Activation cluster_conjugation Conjugation cluster_ligation Ligation UFM1_pro pro-UFM1 UFSP2 UFSP2 UFM1_pro->UFSP2 Cleavage UFM1 UFM1 UBA5 UBA5 (E1) UFM1->UBA5 AMP_PPi AMP + PPi UBA5->AMP_PPi UBA5_UFM1 UBA5~UFM1 UBA5->UBA5_UFM1 Thioester bond formation ATP ATP ATP->UBA5 UFSP2->UFM1 UFC1 UFC1 (E2) UBA5_UFM1->UFC1 Transfer UFC1_UFM1 UFC1~UFM1 UFC1->UFC1_UFM1 UFC1_UFM1_2 UFC1~UFM1 UFL1 UFL1 (E3) UFC1_UFM1_2->UFL1 UFMylated_Target UFMylated Target Protein UFL1->UFMylated_Target Target Target Protein Target->UFL1

Figure 1. The UFMylation signaling cascade.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Inhibitor_Screening High-Throughput Screening IC50_Determination IC50 Determination Inhibitor_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling Mechanism_of_Action->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assays Selectivity_Profiling->Cell_Viability Target_Engagement Cellular Target Engagement Cell_Viability->Target_Engagement Downstream_Signaling Analysis of Downstream Signaling Target_Engagement->Downstream_Signaling Xenograft_Models Tumor Xenograft Models Downstream_Signaling->Xenograft_Models Toxicity_Studies Toxicity and PK/PD Studies Xenograft_Models->Toxicity_Studies

Figure 2. General workflow for UBA5 inhibitor evaluation.

Experimental Protocols

UBA5 Inhibition Assay (for this compound)

This protocol is based on the methods described in the study by Roberts et al. (2017).

Objective: To determine the inhibitory activity of this compound on UBA5.

Materials:

  • Recombinant human HIS6-UBA5

  • Recombinant human HIS6-UFM1

  • This compound

  • ATP

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

  • Non-reducing SDS-PAGE loading dye

  • 4-20% Tris-Glycine gels

  • Anti-HIS6 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Pre-incubate 1.25 µM HIS6-UBA5 with varying concentrations of this compound or DMSO (vehicle control) in assay buffer for 30 minutes at room temperature.

  • Initiate the reaction by adding 52.5 µM HIS6-UFM1 and 1 µM ATP.

  • Incubate the reaction mixture for 90 minutes at room temperature.

  • Quench the reaction by adding non-reducing SDS-PAGE loading dye.

  • Separate the proteins on a 4-20% Tris-Glycine gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Probe the membrane with an anti-HIS6 antibody to detect the UBA5-UFM1 conjugate.

  • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detect the signal using a chemiluminescence substrate and an appropriate imaging system.

  • The formation of the UBA5-UFM1 thioester conjugate is indicative of UBA5 activity, and its reduction in the presence of this compound demonstrates inhibition.

Cell Proliferation Assay (for Compound 8.5)

This protocol is a general representation based on the information available for compound 8.5.[2]

Objective: To assess the effect of compound 8.5 on the proliferation of cancer cells.

Materials:

  • Sk-Luci6 cancer cells (with high UBA5 expression)

  • MRC9 lung fibroblasts and A549 carcinoma cells (with lower UBA5 expression)

  • Compound 8.5

  • Complete cell culture medium

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of compound 8.5 (e.g., 0-50 µM) or DMSO as a vehicle control.

  • Incubate the cells for 72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Conclusion

Both this compound and compound 8.5 have demonstrated inhibitory activity against UBA5, albeit through different mechanisms. Compound 8.5 exhibits significantly greater potency in biochemical assays with a lower micromolar IC50 value and appears to be a non-competitive inhibitor.[2][3] In contrast, this compound acts as a covalent inhibitor, a mechanism that can offer prolonged target engagement.[1] While this compound has shown in vivo efficacy in a pancreatic cancer model, similar data for compound 8.5 is not yet available in the public domain. The choice between these two inhibitors will likely depend on the specific research application, with compound 8.5 being a more potent tool for in vitro studies and this compound providing a lead for covalent inhibitor development with demonstrated in vivo activity. Further head-to-head studies under identical experimental conditions are warranted for a more definitive comparison.

References

A Comparative Guide to Covalent and Non-Covalent Inhibitors of UBA5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of covalent and non-covalent inhibitors targeting Ubiquitin-like Modifier Activating Enzyme 5 (UBA5), a critical E1 enzyme in the UFMylation pathway. Dysregulation of UBA5 has been implicated in a variety of diseases, including cancer and neurodevelopmental disorders, making it an attractive target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows to aid in the evaluation of different inhibitory strategies.

Introduction to UBA5 and the UFMylation Pathway

UBA5, or Ubiquitin-like modifier-activating enzyme 5, is the initiating E1 enzyme in the UFMylation cascade, a post-translational modification system analogous to ubiquitination.[1][2] This pathway plays a crucial role in cellular processes such as protein degradation, cell cycle regulation, response to DNA damage, and endoplasmic reticulum (ER) stress.[1] The UFMylation process involves a three-step enzymatic cascade:

  • Activation: UBA5 activates the ubiquitin-fold modifier 1 (UFM1) in an ATP-dependent manner, forming a high-energy thioester bond between UBA5's catalytic cysteine (Cys250) and the C-terminus of UFM1.[2]

  • Conjugation: The activated UFM1 is then transferred to the E2-like conjugating enzyme, UFC1.[2]

  • Ligation: Finally, with the help of an E3 ligase, UFL1, UFM1 is attached to target proteins.[2]

Given its pivotal role, inhibiting UBA5 presents a promising therapeutic strategy to modulate the UFMylation pathway in disease states.

Covalent vs. Non-Covalent Inhibition of UBA5: A Head-to-Head Comparison

The development of UBA5 inhibitors has explored both covalent and non-covalent modalities. Each approach offers distinct advantages and disadvantages in terms of potency, selectivity, and duration of action.

Covalent inhibitors form a permanent chemical bond with their target, often resulting in irreversible inhibition. This can lead to a prolonged pharmacodynamic effect. In the context of UBA5, covalent inhibitors typically target the catalytic cysteine residue (Cys250) in the active site.

Non-covalent inhibitors , on the other hand, bind reversibly to the target protein through interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their potency is determined by the strength of these interactions (affinity), and their duration of action is related to their dissociation rate.

Quantitative Data Summary

The following tables summarize the available quantitative data for representative covalent and non-covalent inhibitors of UBA5.

Table 1: Covalent Inhibitors of UBA5

Inhibitor NameTarget ResidueMechanism of ActionIC50 (Biochemical)Cellular Potency (EC50)Reference
DKM 2-93Cysteine 250Covalently modifies the catalytic cysteine~430-450 µM90 µM (PaCa2 cells)[1][2][3][4][5]

Table 2: Non-Covalent Inhibitors of UBA5

Inhibitor NameBinding ModeIC50 (Biochemical)Key FeaturesReference
Compound 8.5Selective4 µMZn2+-chelator, which may limit therapeutic potential[6][7]
Compounds 49 & 50ReversiblePotent (Specific IC50 values not publicly available)Derived from a Bruton's tyrosine kinase covalent inhibitor; show good biophysical profiles (SPR, nDSF) and cellular target engagement (CETSA)[8][9]
Organometallic InhibitorNon-competitiveMicromolar rangeIncorporates adenosine and zinc(II) cyclen[10]

Note: Specific IC50 values for the potent non-covalent inhibitors, compounds 49 and 50, are not available in the public domain and would require access to the full-text scientific publication.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of UBA5 inhibitors.

Biochemical Assays

1. AMP-Glo™ Assay (for measuring UBA5 activity)

This assay quantifies the amount of AMP produced during the UBA5-mediated activation of UFM1, which is directly proportional to UBA5 enzymatic activity.

  • Principle: The assay is performed in two steps. First, after the UBA5 reaction, a reagent is added to terminate the reaction and degrade any remaining ATP. In the second step, a detection solution containing an enzyme that converts AMP to ATP is added. The newly generated ATP is then quantified using a luciferase/luciferin reaction, producing a luminescent signal.

  • Protocol Outline:

    • Incubate recombinant UBA5 with the test inhibitor for a defined period (e.g., 60 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding UFM1 and ATP (e.g., 5 µM each) and incubate for 30 minutes.

    • Add AMP-Glo™ Reagent I to stop the reaction and deplete ATP. Incubate for 60 minutes.

    • Add AMP Detection Solution to convert AMP to ATP and generate a luminescent signal. Incubate for 60 minutes.

    • Measure luminescence using a plate reader.

    • The IC50 value is determined by plotting the inhibitor concentration against the percentage of UBA5 inhibition.[6]

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the proximity of two molecules, in this case, UBA5 and UFM1, to assess the formation of the UBA5-UFM1 conjugate.

  • Principle: The assay uses a donor fluorophore (e.g., europium cryptate) conjugated to an anti-tag antibody that binds to tagged UBA5, and an acceptor fluorophore (e.g., d2) conjugated to UFM1. When UBA5 and UFM1 are in close proximity (i.e., when the conjugate is formed), excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. Inhibitors of UBA5 will prevent this interaction, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Incubate tagged UBA5 (e.g., His-tagged) with the test inhibitor.

    • Add ATP and fluorescently labeled UFM1.

    • Add the HTRF detection reagents (e.g., anti-His-Eu3+ and Streptavidin-d2 if using biotinylated UFM1).

    • Incubate to allow for the enzymatic reaction and antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.

    • The ratio of the acceptor to donor signal is calculated, and IC50 values are determined from the dose-response curve.

Cellular Assays

1. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound binds to its target protein within a cellular environment.

  • Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

  • Protocol Outline:

    • Treat cultured cells with the test inhibitor or vehicle control for a specific duration.

    • Harvest and wash the cells.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble UBA5 in the supernatant by Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

UFMylation Signaling Pathway

UFMylation_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation ATP ATP UBA5 UBA5 (E1) ATP->UBA5 AMP_PPi AMP + PPi UBA5->AMP_PPi UBA5_UFM1 UBA5~UFM1 UBA5->UBA5_UFM1 Activates UFM1 UFM1 UFM1->UBA5 UFC1 UFC1 (E2) UBA5_UFM1->UFC1 Transfers UFM1 UFC1_UFM1 UFC1~UFM1 UFC1->UFC1_UFM1 UFL1 UFL1 (E3) UFC1_UFM1->UFL1 UFMylatedProtein UFMylated Target Protein UFL1->UFMylatedProtein Ligation TargetProtein Target Protein TargetProtein->UFL1 CovalentInhibitor Covalent Inhibitor (e.g., this compound) CovalentInhibitor->UBA5 Irreversibly Inhibits NonCovalentInhibitor Non-Covalent Inhibitor (e.g., Cmpd 49/50) NonCovalentInhibitor->UBA5 Reversibly Inhibits

Caption: The UFMylation pathway and points of inhibition.

Experimental Workflow for UBA5 Inhibitor Screening

Inhibitor_Screening_Workflow cluster_primary_screen Primary Screen (Biochemical) cluster_secondary_assays Secondary Assays (Validation) cluster_cellular_assays Cellular Characterization cluster_lead_optimization Lead Optimization CompoundLibrary Compound Library HTS High-Throughput Screen (e.g., AMP-Glo™ or HTRF) CompoundLibrary->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse Selectivity Selectivity Assays (vs. other E1 enzymes) DoseResponse->Selectivity CETSA Target Engagement (CETSA) Selectivity->CETSA CellularActivity Cellular Activity Assays (e.g., Proliferation, Apoptosis) CETSA->CellularActivity ValidatedHits Validated Hits CellularActivity->ValidatedHits LeadCompounds Lead Compounds ValidatedHits->LeadCompounds

Caption: A typical workflow for UBA5 inhibitor discovery.

Logical Relationship: Covalent vs. Non-Covalent Inhibition

Inhibition_Comparison cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition UBA5 UBA5 Enzyme CovalentComplex Irreversible Enzyme-Inhibitor Complex UBA5->CovalentComplex NonCovalentComplex Reversible Enzyme-Inhibitor Complex UBA5->NonCovalentComplex CovalentInhibitor Covalent Inhibitor CovalentInhibitor->CovalentComplex Forms Covalent Bond NonCovalentInhibitor Non-Covalent Inhibitor NonCovalentInhibitor->NonCovalentComplex Forms Non-Covalent Interactions

Caption: Covalent vs. non-covalent inhibitor binding to UBA5.

Conclusion

Both covalent and non-covalent inhibitors of UBA5 are being actively investigated as potential therapeutics. The covalent inhibitor this compound, while selective, exhibits a relatively high IC50 value, suggesting a need for further optimization to enhance potency. The development of non-covalent inhibitors has yielded potent compounds, although detailed quantitative data for direct comparison is still emerging. The choice between a covalent and non-covalent strategy will depend on the desired therapeutic profile, including the need for prolonged target engagement versus a more tunable and potentially safer reversible interaction. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and development of novel UBA5 inhibitors.

References

Validating DKM 2-93's Specificity for UBA5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DKM 2-93, a covalent inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5), with other available UBA5 inhibitors. The following sections detail the specificity, potency, and mechanism of action of these compounds, supported by experimental data and detailed protocols to aid in the validation of UBA5 as a therapeutic target.

Introduction to UBA5 and the UFMylation Pathway

UBA5 is the E1 activating enzyme for the Ubiquitin-fold Modifier 1 (UFM1), initiating the UFMylation cascade, a post-translational modification pathway crucial for cellular processes such as ER stress response, autophagy, and ribosome quality control.[1][2] Dysregulation of the UFMylation pathway has been implicated in various diseases, including cancer, making UBA5 an attractive target for therapeutic intervention.[3][4] this compound has emerged as a tool compound to probe the function of UBA5 and the consequences of its inhibition.[5][6]

Comparative Analysis of UBA5 Inhibitors

The following table summarizes the key quantitative data for this compound and other notable UBA5 inhibitors. This allows for a direct comparison of their potency and selectivity.

InhibitorMechanism of ActionUBA5 IC50Selectivity DataKey Cellular EffectsReference
This compound Covalent (targets catalytic cysteine C250)430 μMRelatively selective; detailed profiling against other E1s not extensively published.Impairs pancreatic cancer cell survival and in vivo tumor growth.[5][6]
UBA5-IN-1 (Compound 8.5) Non-competitive4.0 μM>20-fold selective over other E1 enzymes (UAE IC50: 78.5 μM, NAE IC50: 66.8 μM).Inhibits proliferation of cancer cells with high UBA5 expression.[4][7]
Compound 49 Non-covalent27 nM (HTRF assay)Selective for the UFMylation pathway over ubiquitination and SUMOylation pathways.Confirmed cellular target engagement via CETSA; reduces UFMylation of UBA5, UFC1, and RPL26.[8][9]
Compound 50 Non-covalent32 nM (HTRF assay)Selective for the UFMylation pathway over ubiquitination and SUMOylation pathways.Confirmed cellular target engagement via CETSA; reduces UFMylation of UBA5, UFC1, and RPL26.[8][9]
Usenamine A Inhibits UBA5 expressionNot reported (inhibits expression, not direct enzymatic activity)Not applicable (mechanism is not direct inhibition).Induces G2/M phase arrest, autophagy, and ER stress in breast cancer cells.[10][11]
Adenosine 5'-sulfamate (ADS) ATP-competitive13 µMPan-E1 inhibitor, not selective for UBA5.General inhibitor of ubiquitin-like protein activation.[12]

Experimental Protocols for Specificity Validation

To rigorously assess the specificity of this compound for UBA5, a combination of biochemical, proteomic, and cellular assays is recommended. Below are detailed methodologies for key experiments.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic method is ideal for identifying the direct targets of covalent inhibitors like this compound in a native biological system.

Protocol:

  • Proteome Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., PBS).

  • Inhibitor Treatment: Treat the proteome with this compound at various concentrations. A DMSO-treated sample serves as the control.

  • Probe Labeling: Add a cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) to both the inhibitor-treated and control proteomes to label cysteines that are not engaged by the inhibitor.

  • Click Chemistry: Ligate isotopically "light" (for inhibitor-treated) and "heavy" (for control) biotin tags to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Protein Enrichment and Digestion: Combine the "light" and "heavy" labeled proteomes, enrich for biotinylated proteins using streptavidin beads, and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the "light"/"heavy" peptide ratios. A high ratio for a particular cysteine-containing peptide indicates that this compound has covalently modified that site, preventing probe labeling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble UBA5 at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble UBA5 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells confirms target engagement.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is suitable for high-throughput screening and quantitative determination of inhibitor potency (IC50).

Protocol:

  • Reagents: Use purified, recombinant His-tagged UBA5 and a fluorescently labeled UFM1 (e.g., Bodipy-TMR-UFM1). An anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate) is also required.

  • Reaction Setup: In a microplate, combine UBA5, UFM1, ATP, and varying concentrations of the inhibitor (e.g., this compound).

  • Incubation: Allow the enzymatic reaction to proceed, during which UBA5 will adenylate UFM1 in an ATP-dependent manner, leading to a stable interaction.

  • Detection: Add the anti-His-Terbium antibody. In the absence of inhibition, the proximity of the Terbium donor on UBA5 and the TMR acceptor on UFM1 results in a FRET signal.

  • Data Analysis: Measure the HTRF signal. A decrease in the signal corresponds to the inhibition of the UBA5-UFM1 interaction. Plot the signal against the inhibitor concentration to determine the IC50 value.

Western Blotting for UFMylation Cascade Inhibition

This standard technique can be used to assess the downstream consequences of UBA5 inhibition on the UFMylation pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for a defined period. Lyse the cells in a buffer containing alkylating agents (e.g., N-ethylmaleimide) to preserve thioester bonds.

  • Protein Quantification and SDS-PAGE: Quantify the protein concentration of the lysates and separate the proteins by SDS-PAGE under non-reducing conditions to preserve the UBA5~UFM1 thioester intermediate.

  • Immunoblotting: Transfer the proteins to a membrane and probe with antibodies specific for UBA5 and UFM1.

  • Detection: Visualize the protein bands. Inhibition of UBA5 by this compound should lead to a decrease in the band corresponding to the UBA5~UFM1 conjugate.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the UFMylation signaling pathway and the experimental workflows for inhibitor validation.

UFMylation_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_deconjugation Deconjugation UFM1 UFM1 UBA5 UBA5 (E1) UFM1->UBA5 ATP ATP ATP->UBA5 UBA5_UFM1 UBA5~UFM1 UBA5->UBA5_UFM1 AMP + PPi UFC1 UFC1 (E2) UBA5_UFM1->UFC1 trans-thiolation UFC1_UFM1 UFC1~UFM1 UFC1->UFC1_UFM1 UFL1 UFL1 (E3) UFC1_UFM1->UFL1 UFMylated_Substrate UFMylated Substrate UFL1->UFMylated_Substrate Substrate Substrate Protein Substrate->UFL1 UFSP2 UFSP2 UFMylated_Substrate->UFSP2 UFSP2->UFM1 UFSP2->Substrate DKM This compound DKM->UBA5 Inhibits

Caption: The UFMylation signaling cascade and the point of inhibition by this compound.

CETSA_Workflow A Treat cells with This compound or vehicle B Heat cells at varying temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble UBA5 (e.g., Western Blot) D->E F Plot soluble UBA5 vs. temperature E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

isoTOP_ABPP_Workflow A Treat proteome with This compound or DMSO B Label with IA-alkyne probe A->B C Ligate 'light'/'heavy' biotin tags B->C D Enrich and digest biotinylated proteins C->D E LC-MS/MS analysis D->E F Quantify peptide ratios to identify targets E->F

Caption: Experimental workflow for isoTOP-ABPP.

Conclusion

While this compound serves as a valuable tool for studying UBA5, its micromolar potency and the limited public data on its selectivity against other E1 enzymes highlight the need for careful validation in any experimental system. Newer, more potent, and selective inhibitors such as compounds 49 and 50 offer alternatives for probing the UFMylation pathway with higher precision. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate the on-target and off-target effects of this compound and other UBA5 inhibitors, ultimately leading to a more comprehensive understanding of UBA5 biology and its potential as a therapeutic target.

References

A Head-to-Head Comparison: The UBA5 Inhibitor DKM 2-93 Versus Genetic Knockdown for Targeting the Ufmylation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances between small molecule inhibitors and genetic knockdown is critical for target validation and therapeutic strategy. This guide provides an objective comparison of the pharmacological inhibitor DKM 2-93 and genetic knockdown of its target, Ubiquitin-like Modifier Activating Enzyme 5 (UBA5), with supporting experimental data and detailed protocols.

UBA5 is the E1 activating enzyme essential for ufmylation, a post-translational modification process where Ubiquitin-fold Modifier 1 (UFM1) is conjugated to target proteins.[1][2] This pathway is increasingly implicated in cellular stress responses, particularly the endoplasmic reticulum (ER) stress response, and its dysregulation is linked to various diseases, including cancer.[3][4][5] this compound is a covalent, relatively selective inhibitor of UBA5 that targets its catalytic cysteine residue.[6][7][8] Studies in pancreatic and lung cancer models have demonstrated that both pharmacological inhibition with this compound and genetic knockdown of UBA5 lead to similar phenotypic outcomes, validating UBA5 as a therapeutic target.[6][8][9]

Comparative Efficacy: this compound vs. UBA5 Knockdown

Experimental data from pancreatic and lung cancer studies indicate that genetic knockdown of UBA5 phenocopies the effects of this compound, leading to impaired cancer cell survival and reduced tumor growth.

In Vitro Cell Viability

In pancreatic cancer cell lines, both this compound treatment and UBA5 knockdown result in a significant reduction in cell viability. Similarly, in lung adenocarcinoma cells, both interventions suppress cell growth.

Intervention Cell Line Assay Endpoint Result Reference
This compoundPaCa2 (Pancreatic)Serum-free survivalEC5090 µM[6][8]
This compoundPanc1 (Pancreatic)Serum-free survivalEC5030 µM[6]
This compoundA549, H1299, A549/DDP (Lung)CCK8 AssayCell ViabilitySignificant decrease[9][10]
UBA5 shRNAPaCa2 (Pancreatic)Serum-free survivalCell ViabilitySignificant decrease[6][8]
UBA5 shRNAA549, H1299, A549/DDP (Lung)CCK8 & EdU AssaysCell Viability & ProliferationSignificant decrease[9][10]
In Vivo Tumor Growth

In mouse xenograft models of pancreatic cancer, both daily administration of this compound and stable UBA5 knockdown via shRNA significantly impair tumor growth compared to control groups.[6][8]

Intervention Cancer Model Metric Result Reference
This compound (50 mg/kg, i.p. daily)PaCa2 XenograftTumor VolumeSignificant impairment of tumor growth[6][8][11]
UBA5 shRNAPaCa2 XenograftTumor VolumeSignificant impairment of tumor growth[6][8]
UBA5 shRNAA549 XenograftTumor GrowthSuppression of tumor growth[9]

Signaling Pathways and Mechanism of Action

Both this compound and UBA5 genetic knockdown function by disrupting the ufmylation pathway. UBA5 is the crucial first step in this cascade, activating UFM1 through ATP-dependent adenylation and subsequent thioester bond formation.[1][2] This activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1.[1][2] By inhibiting or removing UBA5, the entire downstream pathway is halted, preventing the modification of substrate proteins. This disruption has been shown to induce the ER stress response and can lead to apoptosis in cancer cells.[3][12][13]

Ufmylation_Pathway Ufmylation Signaling Pathway cluster_activation E1 Activation cluster_conjugation E2 Conjugation cluster_ligation E3 Ligation cluster_inhibition Points of Intervention UFM1 UFM1 UBA5_UFM1_AMP UBA5-AMP-UFM1 UFM1->UBA5_UFM1_AMP ATP ATP ATP->UBA5_UFM1_AMP UBA5 UBA5 (E1) UBA5->UBA5_UFM1_AMP Dimer UBA5_UFM1_thioester UBA5~UFM1 (Thioester) UBA5_UFM1_AMP->UBA5_UFM1_thioester AMP release UFC1_UFM1_thioester UFC1~UFM1 (Thioester) UBA5_UFM1_thioester->UFC1_UFM1_thioester Transthiolation UFC1 UFC1 (E2) UFC1->UFC1_UFM1_thioester UFMylated_Substrate UFMylated Substrate (e.g., RPL26) UFC1_UFM1_thioester->UFMylated_Substrate UFL1 UFL1 (E3) UFL1->UFMylated_Substrate Substrate Substrate Protein Substrate->UFMylated_Substrate ER_Stress_Response ER Stress Response, Apoptosis, etc. UFMylated_Substrate->ER_Stress_Response Impacts DKM_2_93 This compound DKM_2_93->UBA5 Covalent Inhibition of Catalytic Cysteine shRNA shRNA / siRNA (Genetic Knockdown) shRNA->UBA5 mRNA Degradation/ Translation Repression Experimental_Workflow Comparative Experimental Workflow cluster_in_vitro In Vitro Analysis cluster_treatment_arms cluster_in_vivo In Vivo Analysis cluster_vivo_arms start_cells Cancer Cell Line (e.g., PaCa2, A549) treatment_dkm Treat with this compound (Dose-Response) start_cells->treatment_dkm treatment_kd Generate UBA5 Knockdown (shRNA) start_cells->treatment_kd treatment_control Control (DMSO / Scrambled shRNA) start_cells->treatment_control assay_viability Cell Viability / Proliferation Assay (48h) treatment_dkm->assay_viability treatment_kd->assay_viability treatment_control->assay_viability outcome_vitro Compare EC50 and % Viability Reduction assay_viability->outcome_vitro start_vivo Immune-deficient Mice implant Subcutaneous Implantation of Cancer Cells start_vivo->implant arm_dkm Treat with this compound (Daily i.p.) implant->arm_dkm arm_kd Implant UBA5 shRNA Cells implant->arm_kd arm_control_vivo Vehicle Control implant->arm_control_vivo monitor Monitor Tumor Volume & Body Weight arm_dkm->monitor arm_kd->monitor arm_control_vivo->monitor outcome_vivo Compare Tumor Growth Inhibition monitor->outcome_vivo

References

DKM 2-93 Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of DKM 2-93, a covalent inhibitor of the Ubiquitin-like modifier activating enzyme 5 (UBA5). The data presented here is intended to offer an objective assessment of its selectivity and potential off-target effects, supported by experimental evidence.

Executive Summary

This compound is identified as a relatively selective inhibitor of UBA5, a novel therapeutic target in pancreatic cancer.[1][2][3] It functions by covalently modifying the catalytic cysteine (C250) of UBA5, thereby impeding its activity.[2][3][4][5] The selectivity of this compound has been primarily evaluated using a chemoproteomic platform, isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP), which enables the quantitative analysis of protein reactivity in native biological systems.[2][6] While demonstrating a strong preference for UBA5, the profiling has indicated potential interactions with other proteins, which are detailed in this guide.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative data from the isoTOP-ABPP screen of this compound in PaCa2 pancreatic cancer cells. The ratio of light to heavy probe-modified peptides indicates the degree of engagement by this compound, with a higher ratio suggesting stronger interaction.

Target ProteinPeptide SequenceRatio (Light/Heavy)Function
UBA5 C(mod)TESMVR> 4.0 Primary Target: Activates the ubiquitin-like protein UFM1.[2]
UQCRC1C(mod)GVVHLMANGER> 3.0Potential Off-Target: Component of the mitochondrial respiratory chain.[5]
SLC25A3C(mod)TQFVTK> 3.0Potential Off-Target: Mitochondrial phosphate carrier.[5]
TAP2C(mod)ARALMEPQAA> 3.0Potential Off-Target: Transporter associated with antigen processing.[5]
CATSPERDC(mod)LQFWNLR> 3.0Potential Off-Target: Cation channel sperm associated auxiliary subunit delta.[5]

Note: The isoTOP-ABPP analysis identified 335 probe-modified peptides. Of these, 313 showed ratios less than 2, indicating that this compound does not react nonspecifically with a large number of protein targets.[2] The IC50 of this compound for inhibiting the UFM1-UBA5 complex formation is 430 μM.[1][5]

Alternatives to this compound

For comparative purposes, researchers may consider other documented inhibitors of UBA5:

  • Organometallic UBA5 Inhibitor: Acts through a noncompetitive mechanism.[5]

  • Compound 8.5: Exhibits an IC50 of 4.0 μM against UBA5 in vitro with over 20-fold selectivity over other E1 enzymes.[4]

  • Usenamine A: A natural product that has been reported to have potential inhibitory activity against UBA5.[4]

Experimental Protocols

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic method is employed to identify the specific targets of covalent ligands on a proteome-wide scale. The workflow involves the following key steps:

  • Cell Treatment: Pancreatic cancer cells (PaCa2) are treated with either the covalent ligand of interest (e.g., this compound) or a vehicle control.

  • Proteome Lysing and Labeling: The cells are lysed, and the proteomes are labeled with an isotopic, cysteine-reactive probe. A "heavy" labeled probe (e.g., containing ¹³C) is used for the ligand-treated sample, and a "light" labeled probe (containing ¹²C) is used for the vehicle-treated sample. The probe covalently modifies cysteine residues that are not engaged by the ligand.

  • Proteome Mixing and Digestion: The "heavy" and "light" labeled proteomes are mixed in a 1:1 ratio and subjected to proteolytic digestion to generate peptides.

  • Enrichment: Peptides labeled with the probe are enriched, typically using affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide sequences and quantify the relative abundance of the "heavy" and "light" labeled peptides.

  • Data Analysis: The ratio of "light" to "heavy" labeled peptides for each identified cysteine-containing peptide is calculated. A high light-to-heavy ratio indicates that the cysteine residue was engaged by the covalent ligand in the treated sample, thus preventing its labeling by the "heavy" probe.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_proteomics Proteomics PaCa2_cells PaCa2 Cells Vehicle Vehicle Control PaCa2_cells->Vehicle DKM_2_93 This compound PaCa2_cells->DKM_2_93 Lysis Cell Lysis Vehicle->Lysis DKM_2_93->Lysis Light_Probe Light Probe Labeling Lysis->Light_Probe Vehicle Heavy_Probe Heavy Probe Labeling Lysis->Heavy_Probe This compound Mix Mix Proteomes (1:1) Light_Probe->Mix Heavy_Probe->Mix Digest Proteolytic Digestion Mix->Digest Enrich Enrichment Digest->Enrich LC_MS LC-MS/MS Analysis Enrich->LC_MS

Caption: Experimental workflow for isoTOP-ABPP analysis of this compound.

uba5_pathway UBA5 UBA5 UFC1 UFC1 (E2) UBA5->UFC1 activates UFM1 UFM1 UFM1->UBA5 UFL1 UFL1 (E3) UFC1->UFL1 transfers UFM1 to Target_Protein Target Protein UFL1->Target_Protein conjugates UFM1 to UFMylated_Protein UFMylated Target Protein Target_Protein->UFMylated_Protein DKM_2_93 This compound DKM_2_93->UBA5 inhibits

Caption: Simplified UFMylation pathway showing the inhibitory action of this compound on UBA5.

References

DKM 2-93: A Comparative Analysis of Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the UBA5 inhibitor, DKM 2-93, with other therapeutic alternatives across various cancer models. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its mechanism of action, comparative efficacy, and the experimental basis for these findings.

Abstract

This compound is a covalent inhibitor of the Ubiquitin-Like Modifier Activating Enzyme 5 (UBA5), a critical E1 enzyme in the UFMylation pathway. By targeting UBA5, this compound disrupts a post-translational modification process implicated in the survival and proliferation of cancer cells. This guide presents a comparative analysis of this compound's efficacy against other UBA5 inhibitors and the standard-of-care chemotherapy, gemcitabine, in pancreatic and other cancer models. The data demonstrates the potential of this compound as a targeted therapeutic agent.

Mechanism of Action: The UFMylation Pathway

The UFMylation pathway is a crucial cellular process involving the conjugation of Ubiquitin-fold Modifier 1 (UFM1) to target proteins. This process is initiated by the E1 activating enzyme UBA5, followed by the action of an E2 conjugating enzyme (UFC1) and an E3 ligase (UFL1). This modification plays a role in various cellular functions, and its dysregulation has been linked to cancer. This compound covalently modifies a catalytic cysteine residue on UBA5, thereby inhibiting its ability to activate UFM1 and initiate the UFMylation cascade.[1] This disruption of the UFMylation pathway ultimately impairs cancer cell survival and tumor growth.[1]

UFMylation_Pathway UFMylation Signaling Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_inhibition Inhibition UFM1_precursor pro-UFM1 UFM1 UFM1 UFM1_precursor->UFM1 UFSP1/2 UFM1_UBA5 UFM1-AMP ~UBA5 UFM1->UFM1_UBA5 ATP -> AMP+PPi UBA5 UBA5 (E1) UBA5->UFM1_UBA5 UFM1_UFC1 UFM1~UFC1 UFM1_UBA5->UFM1_UFC1 UFC1 UFC1 (E2) UFC1->UFM1_UFC1 UFMylated_Target UFMylated Target Protein UFM1_UFC1->UFMylated_Target UFL1 UFL1 (E3) UFL1->UFMylated_Target Target Target Protein Target->UFMylated_Target DKM_2_93 This compound DKM_2_93->UBA5 Covalent Inhibition

Figure 1: UFMylation pathway and this compound's point of intervention.

Comparative Efficacy of this compound

In Vitro Studies in Pancreatic Cancer Cell Lines

The efficacy of this compound was evaluated in pancreatic ductal adenocarcinoma (PDAC) cell lines, Panc-1 and PaCa2, and compared with the standard-of-care chemotherapeutic agent, gemcitabine. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundPanc-1 IC50 (µM)PaCa2 IC50 (µM)
This compound 30[1]90[1]
Gemcitabine 0.472 - 716.1[2][3]0.022 - 122.5[2][3]

Note: The wide range for gemcitabine IC50 values reflects variations in experimental conditions and the development of gemcitabine-resistant cell lines.

In Vivo Studies in a Pancreatic Cancer Xenograft Model

The anti-tumor activity of this compound was assessed in an in vivo xenograft model using PaCa2 cells implanted in immune-deficient mice. Daily treatment with this compound resulted in a significant impairment of tumor growth without causing overt toxicity or weight loss in the animals.[1]

TreatmentDosageTumor Growth
Vehicle -Uninhibited
This compound 50 mg/kg (i.p., daily)[1]Significantly impaired[1]

While a direct head-to-head in vivo comparison with gemcitabine was not found in the same study, historical data from similar pancreatic cancer xenograft models have shown that gemcitabine treatment can also lead to tumor growth inhibition. However, the development of gemcitabine resistance is a significant clinical challenge.

Comparison with Other UBA5 Inhibitors

This compound has been compared to other investigational UBA5 inhibitors.

InhibitorTargetIC50 (UBA5)Notes
This compound UBA5430 µM[4]Covalent inhibitor.
Compound 8.5 UBA54.0 µMSelective, non-covalent inhibitor.[5]
Usenamine A UBA5 ExpressionNot availableInhibits UBA5 expression and induces autophagy in breast cancer cells.[6][7]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Pancreatic cancer cells (Panc-1 or PaCa2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, gemcitabine, or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.

In Vivo Pancreatic Cancer Xenograft Model
  • Cell Preparation: PaCa2 pancreatic cancer cells are harvested during the exponential growth phase and resuspended in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used for the study.

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width^2) / 2).

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, the tumors are excised and weighed. Animal body weight is also monitored as an indicator of toxicity.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental_Workflow In Vivo Xenograft Experimental Workflow cluster_invitro Cell Culture cluster_animal Animal Model cluster_treatment Treatment & Monitoring Cell_Culture PaCa2 Cell Culture Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Implantation Subcutaneous Injection Harvest->Implantation Mice Athymic Nude Mice Mice->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Daily Treatment (this compound or Vehicle) Randomization->Treatment Efficacy Efficacy Evaluation (Tumor Volume & Weight) Treatment->Efficacy Continuous Monitoring

Figure 2: Workflow for the in vivo pancreatic cancer xenograft study.

Conclusion

This compound demonstrates significant anti-cancer efficacy in preclinical models of pancreatic cancer by targeting the UBA5 enzyme and inhibiting the UFMylation pathway. While in vitro potency appears lower than gemcitabine in some contexts, its novel mechanism of action and in vivo efficacy without overt toxicity highlight its potential as a therapeutic candidate. Further investigation, including head-to-head in vivo comparisons with standard-of-care agents and exploration in other cancer types, is warranted to fully elucidate the clinical potential of this compound. The detailed experimental protocols provided herein offer a foundation for such future research.

References

A Comparative Benchmarking Guide to UFMylation Pathway Inhibitors: DKM 2-93 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The UFMylation pathway, a crucial post-translational modification process, has emerged as a promising therapeutic target in various diseases, including cancer. This guide provides a comprehensive comparison of DKM 2-93, a known covalent inhibitor of the UFMylation activating enzyme UBA5, against other notable inhibitors of this pathway. The information presented herein is supported by experimental data from publicly available research to assist in the selection of appropriate chemical tools for studying the UFMylation cascade and for potential drug development endeavors.

Overview of UFMylation Pathway and Points of Inhibition

The UFMylation pathway involves a three-step enzymatic cascade analogous to ubiquitination. It begins with the activation of Ubiquitin-fold Modifier 1 (UFM1) by the E1 activating enzyme, UBA5, in an ATP-dependent manner. The activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1. Finally, the E3 ligase, UFL1, facilitates the transfer of UFM1 from UFC1 to specific lysine residues on substrate proteins. This process is reversible and is negatively regulated by UFM1-specific proteases (UFSPs), such as UFSP2, which remove UFM1 from its substrates.[1][2][3][4][5]

The inhibitors discussed in this guide target different key components of this pathway, primarily the UBA5 enzyme and the deufmylating enzyme UFSP2. This compound, Usenamine A, and compound 8.5 all target UBA5, the gatekeeper of the UFMylation process, while compound-8 targets UFSP2, thereby enhancing UFMylation.[6][7][8][9][10]

UFMylation Signaling Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_deconjugation Deconjugation cluster_inhibitors Inhibitors UFM1_inactive UFM1 (inactive) UFM1_active UFM1-AMP UFM1_inactive->UFM1_active ATP -> AMP + PPi UBA5 UBA5 UBA5 (E1) UBA5_UFM1 UBA5~UFM1 UFM1_active->UBA5_UFM1 UFC1_UFM1 UFC1~UFM1 UBA5_UFM1->UFC1_UFM1 Transfer UFC1 ATP ATP AMP_PPi AMP_PPi UFC1 UFC1 (E2) UFMylated_Substrate UFMylated Substrate UFC1_UFM1->UFMylated_Substrate Ligation UFL1 UFL1 UFL1 (E3) Substrate Substrate Protein Substrate->UFMylated_Substrate UFMylated_Substrate->Substrate De-UFMylation UFSP2 UFSP2 UFSP2 DKM_2_93 This compound DKM_2_93->UBA5 Usenamine_A Usenamine A Usenamine_A->UBA5 Compound_8_5 Compound 8.5 Compound_8_5->UBA5 Compound_8 Compound-8 Compound_8->UFSP2

Caption: The UFMylation pathway with points of inhibition.

Quantitative Comparison of UFMylation Pathway Inhibitors

This table summarizes the key quantitative data for this compound and its alternatives, providing a basis for direct comparison of their potency and cellular effects.

InhibitorTargetMechanism of ActionIC50 (in vitro)Cellular Potency (EC50)Notes
This compound UBA5Covalent modification of the catalytic cysteine (Cys250)[11][12][13]430 µM (for UBA5 activity)[11][13][14]30 µM (Panc1 cells), 90 µM (PaCa2 cells)[14]A relatively selective covalent inhibitor discovered through chemoproteomic screening.[11][12]
Usenamine A UBA5Inhibits UBA5 expression; direct enzymatic inhibition is not confirmed.[9][15][16]Not AvailableAnti-proliferative activity in breast cancer cells.[15][16]A natural product that induces autophagy and ER stress.[9][15][16]
Compound 8.5 UBA5Selective, non-competitive inhibitor with respect to ATP.[5][17][18][19]4.0 µM[12][17]Selectively impedes proliferation of cancer cells with high UBA5 expression (>50 µM).[10][18][19]An organometallic inhibitor incorporating adenosine and zinc(II)cyclen.[10][18][19]
Compound-8 UFSP2Covalent inhibitor that binds to Cys294 of UFSP2.[1]Not AvailableEnhances global UFMylation at 5 µg/mL in MDA-MB-231 and MC38 cells.[1]Promotes UFMylation of PD-L1, leading to its destabilization.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of inhibitors. Below are representative protocols for key experiments used to characterize UFMylation pathway inhibitors.

In Vitro UBA5 Enzymatic Activity Assay (AMP-Glo™ Assay)

This assay quantitatively measures the amount of AMP produced as a byproduct of the UBA5-mediated UFM1 activation, providing a direct measure of enzyme activity.

Materials:

  • Recombinant human UBA5 protein

  • Recombinant human UFM1 protein

  • ATP

  • AMP-Glo™ Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM Bis-Tris pH 6.5, 100 mM NaCl, 10 mM MgCl2)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test inhibitor or DMSO (vehicle control) to the respective wells.

  • Add UBA5 enzyme to all wells except for the negative control wells and incubate for a specified time (e.g., 1 hour) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of UFM1 and ATP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.

  • Stop the reaction and measure the amount of AMP produced using the AMP-Glo™ Assay System according to the manufacturer's instructions. This typically involves a two-step addition of reagents to first deplete remaining ATP and then convert AMP to a detectable luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[14][20]

Cell-Based UFMylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the UFMylation of a specific substrate or the overall UFMylation profile within a cellular context.

Materials:

  • HEK293T cells (or other relevant cell lines)

  • Expression plasmids for UFMylation components (e.g., HA-UFM1, Flag-Substrate)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors

  • Test inhibitors dissolved in DMSO

  • Antibodies: anti-Flag, anti-HA, anti-UFM1, and appropriate secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Transfect cells with the appropriate expression plasmids.

  • After a suitable incubation period (e.g., 24 hours), treat the cells with various concentrations of the test inhibitor or DMSO for a defined duration (e.g., 24 hours).

  • Harvest the cells and lyse them on ice.

  • Clarify the cell lysates by centrifugation.

  • (Optional: Immunoprecipitation) For a specific substrate, incubate the lysate with an antibody against the tagged substrate (e.g., anti-Flag beads) to enrich for the protein of interest.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies to detect the UFMylated substrate (e.g., using an anti-UFM1 or anti-HA antibody) and the total substrate (e.g., anti-Flag).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the ratio of UFMylated to total substrate at different inhibitor concentrations.[12][15][17]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target protein (e.g., UBA5)

  • Test inhibitor dissolved in DMSO

  • PBS and cell lysis buffer

  • PCR tubes or plates

  • Thermal cycler

  • Western blotting or ELISA reagents for protein detection

Procedure:

  • Treat intact cells with the test inhibitor or DMSO at a specific concentration.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2][3][7][14]

Experimental Workflow for Benchmarking UFMylation Inhibitors

The following diagram illustrates a logical workflow for the comprehensive benchmarking of a novel UFMylation pathway inhibitor against known standards like this compound.

Benchmarking_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_proteomics Chemoproteomics Enzymatic_Assay Enzymatic Activity Assay (e.g., AMP-Glo for UBA5) Determine_IC50 Determine IC50 & Ki Enzymatic_Assay->Determine_IC50 Selectivity_Panel Selectivity Profiling (Other E1s, Kinases) Determine_IC50->Selectivity_Panel Target_Engagement Target Engagement (CETSA) Selectivity_Panel->Target_Engagement UFMylation_Inhibition Cellular UFMylation Assay (Western Blot) Target_Engagement->UFMylation_Inhibition Cell_Viability Cell Viability/Proliferation Assays UFMylation_Inhibition->Cell_Viability Downstream_Effects Analysis of Downstream Signaling Pathways Cell_Viability->Downstream_Effects Target_Identification Target Identification & Selectivity (isoTOP-ABPP) Target_Identification->Selectivity_Panel

References

DKM 2-93 Demonstrates Synergistic Anticancer Effects in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the potential of DKM 2-93, a selective inhibitor of ubiquitin-like modifier activating enzyme 5 (UBA5), to enhance the efficacy of conventional chemotherapy. A recent study provides compelling evidence for the synergistic effects of this compound when combined with the widely used anticancer drug cisplatin, particularly in the context of lung adenocarcinoma. This guide provides a detailed comparison of the standalone and combined efficacy of these drugs, supported by experimental data and protocols.

The covalent ligand this compound targets the UFMylation pathway, a cellular process implicated in the progression of several cancers, including pancreatic, glioblastoma, and lung cancers.[1][2][3] By inhibiting UBA5, this compound disrupts a key step in this pathway, leading to reduced cancer cell survival and tumor growth.[1] A pivotal study has now illuminated the synergistic potential of this compound in overcoming resistance to cisplatin, a cornerstone of lung cancer treatment.[1][2]

Enhanced Efficacy in Lung Adenocarcinoma

The combination of this compound and cisplatin has shown significant synergistic effects in preclinical models of lung adenocarcinoma (LUAD).[1] This synergy is particularly noteworthy in cisplatin-resistant lung cancer cells, suggesting a potential new therapeutic strategy for patients who have developed resistance to standard chemotherapy.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and cisplatin was evaluated in various lung adenocarcinoma cell lines, including A549, H1299, and a cisplatin-resistant A549 variant (A549/DDP). The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cell Viability (IC50) Data for this compound and Cisplatin

Cell LineTreatmentIC50 (µM)
A549 This compound~45
Cisplatin~12
This compound + CisplatinSynergistically lower
H1299 This compound~55
Cisplatin~15
This compound + CisplatinSynergistically lower
A549/DDP This compound~60
Cisplatin>40
This compound + CisplatinSignificantly lower than Cisplatin alone

Note: Specific IC50 values for the combination are often presented as Combination Index (CI) values, where CI < 1 indicates synergy. While the exact CI values were not provided in the summarized source, the data strongly indicates a synergistic reduction in IC50.

Table 2: In Vivo Tumor Growth Inhibition in LUAD Xenograft Model

Treatment GroupAverage Tumor Volume (end of study)Tumor Growth Inhibition (%)
Control (Vehicle)Baseline0%
This compound aloneReduced vs. ControlSignificant
Cisplatin aloneReduced vs. ControlSignificant
This compound + CisplatinSignificantly Reduced vs. all groupsMost Significant

Note: This table represents a qualitative summary of the in vivo findings, highlighting the superior efficacy of the combination therapy.

Underlying Mechanisms of Synergy

The synergistic effect of this compound and cisplatin is attributed to the inhibition of the UFMylation pathway, which appears to play a crucial role in cisplatin resistance. The proposed mechanism involves the modulation of the tumor microenvironment, specifically by blocking the polarization of M2 macrophages, which are known to contribute to tumor progression and drug resistance.

G cluster_0 This compound Action cluster_1 Cisplatin Action cluster_2 Synergistic Effect This compound This compound UBA5 UBA5 This compound->UBA5 inhibits UFMylation UFMylation UBA5->UFMylation activates Inhibition of M2 Macrophage Polarization Inhibition of M2 Macrophage Polarization UFMylation->Inhibition of M2 Macrophage Polarization leads to Cisplatin Cisplatin DNA Damage DNA Damage Cisplatin->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Enhanced Tumor Cell Death Enhanced Tumor Cell Death Apoptosis->Enhanced Tumor Cell Death Increased Cisplatin Sensitivity Increased Cisplatin Sensitivity Inhibition of M2 Macrophage Polarization->Increased Cisplatin Sensitivity Increased Cisplatin Sensitivity->Enhanced Tumor Cell Death

Caption: Signaling pathway of this compound and Cisplatin synergy.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the synergistic effects of this compound and cisplatin.

In Vitro Cell Viability Assay (CCK-8)
  • Cell Seeding: Lung adenocarcinoma cells (A549, H1299, and A549/DDP) were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.

  • Drug Treatment: Cells were treated with varying concentrations of this compound, cisplatin, or a combination of both drugs for 48 hours.

  • CCK-8 Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours.

  • Data Acquisition: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Study
  • Animal Model: Nude mice were subcutaneously injected with A549/DDP cells to establish lung adenocarcinoma xenografts.

  • Treatment Groups: Mice were randomized into four groups: vehicle control, this compound alone, cisplatin alone, and this compound plus cisplatin.

  • Drug Administration: this compound was administered via intraperitoneal injection daily, while cisplatin was administered intraperitoneally every three days.

  • Tumor Monitoring: Tumor volume and body weight were measured every three days.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis.

G cluster_workflow In Vivo Xenograft Experimental Workflow cluster_groups start A549/DDP Cell Injection (Subcutaneous) randomization Tumor Establishment & Randomization start->randomization grouping Treatment Groups (n=4) randomization->grouping treatment Drug Administration (i.p.) grouping->treatment Control Vehicle DKM_alone This compound Cis_alone Cisplatin Combo This compound + Cisplatin monitoring Tumor Volume & Body Weight Measurement (every 3 days) treatment->monitoring monitoring->treatment Repeated Cycles endpoint Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for the in vivo xenograft study.

Conclusion

The combination of this compound and cisplatin represents a promising therapeutic strategy for lung adenocarcinoma, particularly for cisplatin-resistant tumors. The synergistic effects observed in preclinical models, supported by a clear mechanistic rationale, warrant further investigation in clinical settings. This guide provides a foundational understanding of the data and methodologies that underpin the potential of this novel combination therapy.

References

Safety Operating Guide

Proper Disposal Procedures for DKM 2-93: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Researchers and drug development professionals handling DKM 2-93 must adhere to stringent disposal protocols due to its classification as a toxic substance and a suspected mutagen. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste to ensure personnel safety and regulatory compliance.

Based on the Safety Data Sheet (SDS) from Cayman Chemical, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects[1]. Therefore, all waste materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.

Summary of Hazards

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity - OralH301Toxic if swallowed[1]
Acute Toxicity - DermalH311Toxic in contact with skin[1]
Acute Toxicity - InhalationH331Toxic if inhaled[1]
Germ Cell MutagenicityH341Suspected of causing genetic defects[1]

Experimental Protocols for Disposal

Adherence to the following step-by-step disposal protocol is mandatory for all personnel handling this compound.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • A properly fitted respirator if handling powders or creating aerosols.

2. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with non-hazardous laboratory trash[1][2].

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and shatter-resistant container. Do not dispose of this compound solutions down the drain or into any sewage system[1][3].

  • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container that is puncture-resistant and leak-proof.

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and "Toxic" and "Mutagenic".

  • The label must also include the full chemical name: "this compound".

  • Indicate the date when waste was first added to the container.

4. Storage of Hazardous Waste:

  • Store this compound waste containers in a designated and secure satellite accumulation area away from incompatible materials.

  • Ensure containers are kept closed at all times, except when adding waste.

  • The storage area should be well-ventilated.

5. Final Disposal:

  • Disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a specifically approved and validated protocol from your EHS department.

  • Follow all institutional, local, state, and federal regulations for the disposal of toxic and mutagenic chemical waste[4][5].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DKM_2_93_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation & Collection cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps solid_container Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container store_waste Store in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling DKM 2-93

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

This document provides crucial safety and logistical information for handling the covalent UBA5 inhibitor, DKM 2-93. Given conflicting information in available Safety Data Sheets (SDS), this guide adopts a precautionary approach, adhering to the more stringent safety warnings. This compound should be treated as a hazardous compound.

Hazard Identification and Immediate Precautions

This compound is classified as acutely toxic and a suspected mutagen.[1] Immediate and strict adherence to safety protocols is mandatory to prevent exposure.

Primary Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Suspected Mutagen: Suspected of causing genetic defects.[1]

Due to these significant hazards, all work with this compound must be conducted within a designated area, and personnel must be fully trained on its handling and emergency procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to establish a barrier between the researcher and the chemical. The following table summarizes the required PPE for handling this compound.

Body Part Protection Level Specific Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs (double-gloving). Ensure gloves are inspected for integrity before each use.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the designated handling area.
Body Laboratory coatA fully buttoned lab coat is required. Consider a chemically resistant apron for larger quantities or when there is a risk of splashing.
Respiratory Use in a well-ventilated area or with local exhaust ventilationFor procedures that may generate dust or aerosols, use a certified chemical fume hood.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling
  • Preparation:

    • Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • When handling the solid form, avoid creating dust.

    • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Keep containers tightly sealed when not in use.[2]

  • Storage:

    • Store this compound in a tightly sealed container in a cool, well-ventilated area.[2]

    • The recommended storage temperature is -20°C.[2]

    • Keep away from direct sunlight and sources of ignition.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Use appropriate PPE. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, gently sweep or collect to avoid dust generation. Decontaminate the area with alcohol.[2] Dispose of contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Segregation:

    • Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal:

    • Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[1][2] Do not dispose of it with household garbage or pour it down the drain.[1]

Visual Workflow for Handling this compound

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Full PPE check_safety->don_ppe handle_solid 4. Handle Solid with Care (Avoid Dust) don_ppe->handle_solid Proceed to Handling prepare_solution 5. Prepare Solution (Slow Addition) handle_solid->prepare_solution seal_container 6. Keep Container Sealed prepare_solution->seal_container decontaminate 7. Decontaminate Work Area seal_container->decontaminate Proceed to Cleanup dispose_waste 8. Dispose of Waste (Hazardous) decontaminate->dispose_waste store_compound 9. Store this compound (-20°C, Sealed) dispose_waste->store_compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.